Methyl stearate-d35
Description
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Properties
CAS No. |
29823-25-4 |
|---|---|
Molecular Formula |
C19H38O2 |
Molecular Weight |
333.7 g/mol |
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-18H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2 |
InChI Key |
HPEUJPJOZXNMSJ-JRUFZKPWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Methyl Stearate-d35 for Researchers and Drug Development Professionals
Introduction
Methyl stearate-d35 is the deuterated isotopic analog of methyl stearate. In this molecule, all 35 hydrogen atoms on the stearic acid backbone have been replaced with deuterium, a stable, heavy isotope of hydrogen. This isotopic substitution renders this compound an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantitative analyses. Its chemical properties are nearly identical to its non-deuterated counterpart, allowing it to mimic the behavior of endogenous methyl stearate during sample preparation and analysis. However, its increased mass allows for clear differentiation by a mass spectrometer, making it an ideal internal standard for the accurate quantification of fatty acids.[1][2] This technical guide provides a comprehensive overview of this compound, including its synthesis, applications, and detailed experimental protocols for its use in research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of methyl stearate and its deuterated analog are presented in the table below.
| Property | Methyl Stearate | This compound |
| Chemical Formula | C₁₉H₃₈O₂ | C₁₉H₃D₃₅O₂ |
| Molecular Weight | 298.50 g/mol | 333.72 g/mol |
| CAS Number | 112-61-8 | 29823-25-4 |
| Appearance | White crystalline solid | White crystalline solid |
| Melting Point | 37-39 °C | Not reported, expected to be similar to methyl stearate |
| Boiling Point | 355.5 °C at 760 mmHg | Not reported, expected to be similar to methyl stearate |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[3] | Insoluble in water; soluble in organic solvents. |
Synthesis of this compound
The most common method for synthesizing this compound is through the Fischer-Speier esterification of stearic acid-d35 with methanol in the presence of an acid catalyst.[4][5] Stearic acid-d35 is commercially available from various chemical suppliers.
Experimental Protocol: Fischer-Speier Esterification
Materials:
-
Stearic acid-d35
-
Anhydrous methanol
-
Concentrated sulfuric acid (or other acid catalyst such as p-toluenesulfonic acid)
-
Anhydrous sodium sulfate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve stearic acid-d35 in an excess of anhydrous methanol (e.g., a 10 to 20-fold molar excess).
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of the stearic acid-d35) to the solution while stirring.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C) with continuous stirring.
-
Allow the reaction to proceed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in hexane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to yield crude this compound.
-
The product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient if necessary.
Caption: Synthesis workflow for this compound.
Application as an Internal Standard in Quantitative Analysis
This compound is primarily used as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS), for the analysis of fatty acids. The addition of a known amount of the deuterated standard at an early stage of sample preparation allows for the correction of analyte loss during extraction and derivatization, as well as variations in instrument response.
Experimental Protocol: Quantitative Analysis of Fatty Acids by GC-MS
This protocol describes the analysis of total fatty acids in a biological sample (e.g., plasma, tissue homogenate, or cell lysate).
1. Sample Preparation and Lipid Extraction:
-
To a known amount of the biological sample, add a precise amount of this compound internal standard solution.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Vortex vigorously to ensure thorough mixing and lipid extraction.
-
Add water or a saline solution to induce phase separation.
-
Centrifuge the sample to pellet any solid debris and clearly separate the aqueous and organic layers.
-
Carefully collect the lower organic phase containing the lipids.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Dry the collected organic phase under a stream of nitrogen.
-
To the dried lipid extract, add a methylating agent. A common and effective reagent is 14% boron trifluoride in methanol (BF₃-methanol).
-
Seal the tube and heat at 100°C for 30-60 minutes to facilitate the transesterification of esterified fatty acids and the esterification of free fatty acids to their corresponding FAMEs.
-
Cool the reaction mixture to room temperature.
-
Add hexane and water to extract the FAMEs into the hexane layer.
-
Vortex and centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A suitable temperature gradient to separate the FAMEs of interest. A typical program might start at a low temperature (e.g., 100°C), ramp to a higher temperature (e.g., 240°C), and hold for a period to ensure elution of all analytes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for both the analyte FAMEs and this compound. For methyl stearate, characteristic ions include m/z 298 (molecular ion) and 267. For this compound, the corresponding ions would be shifted by 35 mass units (m/z 333 and 302).
-
Caption: Workflow for quantitative fatty acid analysis.
Data Presentation
The quantitative data obtained from the GC-MS analysis should be presented in a clear and organized manner. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte standards. The concentration of the analyte in the unknown samples is then calculated from the regression equation of the calibration curve. The performance of the analytical method should be validated and presented, including parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
| Parameter | Methyl Palmitate (C16:0) | Methyl Oleate (C18:1) | Methyl Linoleate (C18:2) |
| Linear Range (µg/mL) | 0.1 - 100 | 0.1 - 100 | 0.1 - 50 |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.997 |
| Accuracy (% Recovery) | 95 - 105% | 93 - 107% | 90 - 110% |
| Precision (% RSD) | < 5% | < 6% | < 8% |
| LOD (µg/mL) | ~0.05 | ~0.05 | ~0.05 |
| LOQ (µg/mL) | ~0.1 | ~0.1 | ~0.1 |
This table presents typical performance data for a validated GC-MS method for fatty acid analysis using a deuterated internal standard and should be considered as a representative example.
Signaling Pathways Involving Stearic Acid
Stearic acid, the precursor to methyl stearate, is a saturated long-chain fatty acid that plays a crucial role in cellular metabolism. Upon entering a cell, stearic acid is activated to stearoyl-CoA, which can then enter various metabolic pathways. A primary fate of stearoyl-CoA is its breakdown through mitochondrial β-oxidation to generate acetyl-CoA, which subsequently enters the citric acid cycle for ATP production.
Caption: Simplified overview of the fatty acid β-oxidation pathway.
Conclusion
This compound is a critical tool for researchers, scientists, and drug development professionals who require accurate and precise quantification of fatty acids. Its use as an internal standard in mass spectrometry-based methods significantly improves the reliability of analytical data by correcting for variations inherent in the analytical workflow. This technical guide provides the fundamental knowledge and detailed protocols necessary for the synthesis and application of this compound in a research and development setting.
References
An In-depth Technical Guide to the Core Chemical Properties of Methyl Stearate-d35
For researchers, scientists, and professionals in drug development, a comprehensive understanding of isotopically labeled compounds is paramount for robust and accurate experimental design. This guide provides a detailed overview of the chemical properties, synthesis, and analytical methodologies for methyl stearate-d35, a deuterated analog of methyl stearate.
Core Chemical and Physical Properties
This compound is a saturated fatty acid methyl ester where 35 hydrogen atoms on the stearoyl chain have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in mass spectrometry-based analyses, often serving as an internal standard for the quantification of its non-labeled counterpart.[1] While its chemical reactivity is nearly identical to methyl stearate, its increased mass is readily distinguishable by mass spectrometric detectors.
The physical and chemical properties of methyl stearate and its deuterated form are summarized below. The properties for the d35 variant are largely analogous to the parent compound, with the primary difference being its molecular weight.
| Property | Methyl Stearate | This compound |
| Molecular Formula | C₁₉H₃₈O₂[2][3][4] | C₁₉H₃D₃₅O₂[1] |
| Molecular Weight | 298.50 g/mol | 333.72 g/mol |
| Appearance | White crystalline solid or paste | Not explicitly stated, but expected to be a white solid |
| Melting Point | 37-41 °C | Not explicitly stated, expected to be similar to methyl stearate |
| Boiling Point | 215 °C at 2.0 kPa | Not explicitly stated, expected to be similar to methyl stearate |
| Density | ~0.86 g/cm³ at 20 °C | ~0.9 g/cm³ |
| Solubility | Insoluble in water; Soluble in ethanol, ether, and chloroform | Expected to have similar solubility to methyl stearate |
| CAS Number | 112-61-8 | 29823-25-4 |
Synthesis of this compound
The synthesis of this compound typically involves the esterification of stearic acid-d35 with methanol in the presence of an acid catalyst.
Experimental Protocol: Acid-Catalyzed Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine stearic acid-d35 (1 equivalent) and anhydrous methanol (10-20 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 1-2% of the stearic acid mass) to the mixture.
-
Reaction: Heat the mixture to reflux (typically 65-70 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the this compound into a nonpolar organic solvent such as hexane or diethyl ether.
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary technique for the analysis of this compound, especially when used as an internal standard.
-
Sample Preparation:
-
For quantification, a known amount of this compound (internal standard) is added to the sample containing the analyte (methyl stearate).
-
Lipids are extracted from the sample matrix using a solvent system like chloroform:methanol (2:1, v/v).
-
The extracted lipids are transesterified to FAMEs using a reagent such as 1.2% HCl in methanol at 100°C for 1-1.5 hours.
-
-
GC Conditions:
-
Column: A polar capillary column, such as one with a biscyanopropyl or polyethylene glycol (Carbowax-type) stationary phase, is typically used for the separation of FAMEs.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient is employed to separate the FAMEs, for example, starting at 100°C, holding for 2 minutes, then ramping to 240°C at 3°C/min, and holding for 15 minutes.
-
Injector: Split/splitless injector at 250°C.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantification. For methyl stearate, characteristic ions such as m/z 298 (molecular ion) and 74 are monitored. For this compound, the molecular ion will be at m/z 333.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of methyl stearate and its deuterated analog.
-
Sample Preparation: Dissolve a small amount of methyl stearate in a deuterated solvent such as chloroform-d (CDCl₃).
-
Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
Expected Chemical Shifts for Methyl Stearate:
-
~3.67 ppm (singlet, 3H): Methyl ester protons (-COOCH₃).
-
~2.30 ppm (triplet, 2H): Methylene protons alpha to the carbonyl group (-CH₂COO-).
-
~1.63 ppm (multiplet, 2H): Methylene protons beta to the carbonyl group.
-
~1.25 ppm (broad multiplet, 28H): Methylene protons of the long alkyl chain.
-
~0.88 ppm (triplet, 3H): Terminal methyl protons (-CH₂CH₃).
-
For this compound, the ¹H NMR spectrum would be significantly simplified, showing only the singlet for the methyl ester protons at ~3.67 ppm, as all the protons on the stearoyl chain are replaced by deuterium.
Biological Significance and Applications
While methyl stearate is a common fatty acid methyl ester found in biodiesel and various natural products, recent studies have highlighted its potential role in neuroprotection. Research has shown that stearic acid methyl ester (SAME) can afford neuroprotection against global cerebral ischemia by reducing neuronal cell death, mitigating neuroinflammation, and restoring mitochondrial function.
A proposed mechanism for the neuroprotective effects of the related stearic acid involves the activation of the phosphatidylinositol 3-kinase (PI3K) pathway. Although the exact signaling pathway for methyl stearate is still under investigation, it is hypothesized to involve anti-inflammatory and pro-survival signaling.
References
An In-depth Technical Guide to the Physical Properties of Methyl Stearate-d35
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of methyl stearate-d35. Due to the limited availability of experimental data for the deuterated form, this guide presents the known values for this compound alongside the more extensively documented properties of its non-deuterated counterpart, methyl stearate, which serves as a close proxy. This document is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who utilize stable isotope-labeled compounds.
Core Physical and Chemical Properties
This compound is a deuterated form of methyl stearate, where 35 of the hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard for mass spectrometry-based quantification of fatty acids.
Table 1: General Properties of this compound and Methyl Stearate
| Property | This compound | Methyl Stearate |
| Synonyms | Stearic-d35 acid, methyl ester; Methyl D-35-Octadecanoate | Methyl octadecanoate; Stearic acid methyl ester |
| CAS Number | 29823-25-4 | 112-61-8 |
| Molecular Formula | C₁₉H₃D₃₅O₂[1] | C₁₉H₃₈O₂[2][3][4][5] |
| Molecular Weight | 333.72 g/mol | 298.50 g/mol |
| Physical State | Liquid (supplied in solution) | White crystalline powder or solid |
Table 2: Thermal and Density Properties
The following thermal and density data are for the non-deuterated methyl stearate and can be used as an approximation for this compound. Isotopic substitution with deuterium typically has a minimal effect on these bulk physical properties.
| Property | Value (for Methyl Stearate) |
| Melting Point | 37-41 °C (98.6-105.8 °F) |
| Boiling Point | 215 °C (419 °F) at 15 mmHg |
| Flash Point | > 112 °C (> 233.6 °F) |
| Density | 0.86 g/cm³ at 20 °C (68 °F) |
Table 3: Solubility Profile
The solubility of this compound is expected to be very similar to that of methyl stearate.
| Solvent | Solubility of Methyl Stearate |
| Water | Insoluble |
| Chloroform | Soluble |
| Ethanol | Soluble |
| Hexane | Soluble |
| Heptane | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Acetonitrile | Soluble |
| Dimethyl Sulfoxide (DMSO) | 8 mg/mL (26.8 mM) |
Experimental Protocols
Detailed experimental protocols for determining the physical properties of fatty acid methyl esters (FAMEs), such as this compound, are outlined below. These are generalized methods that can be adapted for specific laboratory settings.
Determination of Melting Point (Capillary Method)
This method is suitable for crystalline solids like methyl stearate.
-
Sample Preparation: A small amount of the solid sample is introduced into a capillary tube, which is then sealed at one end.
-
Apparatus Setup: The capillary tube is attached to a thermometer and placed in a melting point apparatus, which contains a heating block or an oil bath.
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range. A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the primary technique for the analysis of FAMEs and for utilizing this compound as an internal standard.
-
Sample Preparation: Lipids are extracted from the sample matrix. The fatty acids are then converted to their corresponding methyl esters (FAMEs) through a process of esterification or transesterification. A known amount of the internal standard, this compound, is added to the sample.
-
Injection: A small volume (typically 1 µL) of the FAMEs solution (dissolved in a solvent like hexane or heptane) is injected into the gas chromatograph.
-
Separation: The FAMEs are separated based on their boiling points and polarity as they pass through a capillary column (e.g., a Carbowax-type or biscyanopropyl phase column).
-
Detection: The separated FAMEs are ionized (e.g., by electron ionization) and detected by a mass spectrometer, which provides information about their mass-to-charge ratio and fragmentation patterns.
-
Quantification: The abundance of the target analyte is determined by comparing its peak area to the peak area of the known amount of the internal standard, this compound.
Solubility Testing
-
Solvent Selection: A range of solvents with varying polarities are chosen for the test.
-
Sample Addition: A pre-weighed amount of the solute (e.g., 10 mg of methyl stearate) is added to a specific volume of the solvent (e.g., 1 mL) in a vial at a controlled temperature (e.g., room temperature).
-
Mixing: The mixture is agitated (e.g., by vortexing or stirring) to facilitate dissolution.
-
Observation: The mixture is visually inspected for the presence of undissolved solute. If the solute completely dissolves, it is considered soluble under those conditions.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for using this compound as an internal standard in GC-MS analysis and a logical relationship diagram for troubleshooting common issues in the analysis of long-chain esters.
Caption: Workflow for fatty acid quantification using this compound.
Caption: Troubleshooting guide for long-chain ester analysis.
References
Methyl Stearate-d35: A Comprehensive Technical Guide for Researchers
CAS Number: 29823-25-4
This technical guide provides an in-depth overview of methyl stearate-d35, a deuterated analog of methyl stearate. Designed for researchers, scientists, and professionals in drug development, this document details the compound's properties, applications, and the methodologies for its use, particularly as an internal standard in quantitative analysis.
Chemical and Physical Properties
This compound is the deuterated form of methyl stearate, where 35 hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in mass spectrometry-based quantification. While the physical properties of the deuterated and non-deuterated forms are very similar, the significant mass difference is key to its utility.[1]
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound and its non-deuterated counterpart, methyl stearate.
| Identifier | This compound | Methyl Stearate |
| CAS Number | 29823-25-4[1][2] | 112-61-8 |
| Synonyms | Methyl (2H35)octadecanoate, Octadecanoic-d35 acid methyl ester[1][2] | Methyl octadecanoate, Stearic acid methyl ester |
| Molecular Formula | C₁₉H₃D₃₅O₂ | C₁₉H₃₈O₂ |
| Molecular Weight | 333.72 g/mol | 298.50 g/mol |
| Exact Mass | 333.506866 u | 298.28718 u |
| Property | Value (this compound) | Value (Methyl Stearate) | Notes |
| Density | ~0.9 g/cm³ | 0.863 g/cm³ | Physical properties are very similar to the unlabeled form. |
| Boiling Point | ~355.5 °C at 760 mmHg | 355.5 °C at 760 mmHg | |
| Melting Point | Not specified | 37-41 °C | |
| Flash Point | ~169.3 °C | 169.3 °C | |
| Refractive Index | ~1.444 | 1.444 | |
| Isotopic Purity | Typically ≥98 atom % D | Not Applicable | Specification may vary by supplier. |
Solubility
| Solvent | Solubility |
| Water | Insoluble |
| Organic Solvents | Soluble in methanol, ethanol, chloroform, DMSO, and ethers. |
Applications in Research and Development
The primary application of this compound is as an internal standard for quantitative analysis using isotope dilution mass spectrometry (IDMS). Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry because they exhibit nearly identical chemical and physical behavior to their endogenous, unlabeled counterparts.
Key applications include:
-
Lipidomics: Quantifying levels of stearic acid and other fatty acids in complex biological matrices such as plasma, tissues, and cell cultures.
-
Drug Development: Used in pharmacokinetic and metabolic studies to trace and quantify metabolites.
-
Food Science: Analyzing the fatty acid composition of food products.
The use of a deuterated internal standard like this compound corrects for variability in sample preparation, extraction efficiency, and instrument response, leading to highly accurate and precise measurements.
Experimental Protocols
This section outlines a general methodology for the use of this compound as an internal standard for the quantification of fatty acids in a biological sample by Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS is the addition of a known quantity of an isotopically labeled standard (e.g., this compound) to a sample at the beginning of the analytical process. The labeled standard and the endogenous analyte are assumed to behave identically during extraction, derivatization, and analysis. Quantification is achieved by measuring the ratio of the mass spectrometer's response of the analyte to the internal standard and comparing this to a calibration curve.
Sample Preparation and Derivatization
-
Sample Aliquoting: Transfer a precise volume or weight of the biological sample (e.g., 100 µL of plasma) into a glass tube.
-
Internal Standard Spiking: Add a known amount of this compound solution (concentration will depend on the expected analyte concentration) to the sample.
-
Lipid Extraction: Perform a lipid extraction using a standard method, such as a Folch or Bligh-Dyer extraction with chloroform/methanol mixtures.
-
Derivatization (Transesterification): The extracted lipids must be converted to fatty acid methyl esters (FAMEs) for GC-MS analysis. This is typically achieved by heating the sample with a reagent like 14% boron trifluoride in methanol (BF₃-methanol) or 5% HCl in methanol at 100°C for 1-1.5 hours.
-
FAME Extraction: After cooling, add water and a non-polar solvent (e.g., hexane or iso-octane) to the sample. Vortex and centrifuge to separate the phases. The upper organic layer containing the FAMEs is collected for analysis.
GC-MS Analysis
The following are typical GC-MS parameters. The exact conditions should be optimized for the specific instrument and application.
| Parameter | Typical Setting |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or a polar column like a DB-23 |
| Injection Mode | Splitless |
| Inlet Temperature | 250-280 °C |
| Carrier Gas | Helium at a constant flow of 1-2 mL/min |
| Oven Program | Initial 80°C, ramp at 15°C/min to 330°C, hold for 5 min. |
| MS System | Single Quadrupole or Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters:
-
For Methyl Stearate (Analyte): Monitor characteristic fragment ions, such as m/z 298 (M⁺), 267, 143, 87, and 74.
-
For this compound (Internal Standard): Monitor the molecular ion at m/z 333 (M⁺) and/or other characteristic high-mass fragment ions. The specific ions should be chosen to be unique and free from interference.
Mass Spectrometry Fragmentation
Under Electron Ionization (EI), methyl stearate produces a characteristic fragmentation pattern. The molecular ion (M⁺) is observed at m/z 298. Key fragment ions include:
-
m/z 74: A prominent peak resulting from a McLafferty rearrangement, characteristic of fatty acid methyl esters.
-
m/z 87: Another rearrangement ion.
-
[M-31]⁺ (m/z 267): Loss of the methoxy group (•OCH₃).
-
A series of hydrocarbon fragments separated by 14 amu (representing CH₂ groups).
For this compound, the molecular ion will be at m/z 333. The fragmentation pattern will be shifted to higher masses corresponding to the deuterium labeling. The McLafferty rearrangement ion, for example, would be expected to shift if deuterium atoms are involved in the rearrangement.
References
An In-depth Technical Guide to the Molecular Weight of Methyl Stearate-d35
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight of methyl stearate-d35, a deuterated analog of methyl stearate. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies. Below, you will find a detailed comparison of the molecular weights of standard and deuterated methyl stearate, a thorough experimental protocol for molecular weight determination via mass spectrometry, and visual diagrams to illustrate the molecular structure and analytical workflow.
Data Presentation: Molecular Weight Comparison
The primary difference between methyl stearate and this compound lies in the isotopic substitution of hydrogen with deuterium, which significantly impacts the molecular weight. The following table summarizes the key quantitative data for both compounds.
| Property | Methyl Stearate | This compound |
| Molecular Formula | C₁₉H₃₈O₂ | C₁₉H₃D₃₅O₂ |
| Average Molecular Weight ( g/mol ) | 298.50 | 333.72[1] |
| Monoisotopic Mass (Da) | 298.28718046 | 333.506866[2] |
Structural Representation
The fundamental structural difference between methyl stearate and its deuterated form is the replacement of 35 of the 38 hydrogen atoms with deuterium atoms. This substitution occurs along the fatty acid chain and the methyl ester group.
Experimental Protocols: Molecular Weight Determination
The determination of the molecular weight of isotopically labeled compounds such as this compound is routinely performed using mass spectrometry (MS), often coupled with a separation technique like gas chromatography (GC-MS). This method allows for the precise measurement of the mass-to-charge ratio of the ionized molecule, thereby confirming its molecular weight and isotopic enrichment.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a standard method for the analysis of fatty acid methyl esters (FAMEs), which is directly applicable to this compound.
1. Sample Preparation (Transesterification)
If the deuterated stearic acid is not already in its methyl ester form, a derivatization step is required.
-
Reagents: 2% Sulfuric Acid (H₂SO₄) in anhydrous Methanol (CH₃OH).
-
Procedure:
-
To the fatty acid sample, add 500 µL of 2% H₂SO₄ in CH₃OH solution.
-
Vortex the sample briefly to ensure thorough mixing.
-
Incubate the sample at 50°C for 2 hours to facilitate the esterification reaction.
-
2. GC-MS Analysis
-
Instrumentation: A single quadrupole gas chromatograph-mass spectrometer is suitable for this analysis.
-
Injection:
-
Inject 1 µL of the prepared FAME sample into the GC.
-
Use a split/splitless inlet at a temperature of 270°C.
-
A split ratio of 10:1 to 40:1 is recommended.
-
-
Gas Chromatography Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C.
-
Ramp 1: Increase at 20°C/min to 170°C.
-
Ramp 2: Increase at 1°C/min to 204°C.
-
Ramp 3: Increase at 20°C/min to 250°C.
-
Hold at 250°C for 10 minutes.
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
Temperatures:
-
Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Quadrupole: 150°C.
-
-
3. Data Analysis
The mass spectrum of the eluting compound is analyzed to determine its molecular weight. For this compound, the molecular ion peak (M⁺) will be observed at a mass-to-charge ratio corresponding to its deuterated molecular weight. The isotopic distribution in the mass cluster is compared against the theoretical distribution to confirm the level of deuterium incorporation.
References
An In-Depth Technical Guide to the Synthesis of Methyl Stearate-d35
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl stearate-d35, a deuterated analog of methyl stearate. Isotope-labeled compounds like this compound are invaluable tools in metabolic research, environmental analysis, and clinical diagnostics, serving as internal standards for mass spectrometry-based quantification and as tracers for metabolic flux analysis. This document outlines a feasible synthetic approach, including detailed experimental protocols and expected quantitative data, to assist researchers in the preparation of this important molecule.
Synthetic Strategy Overview
The synthesis of this compound is most effectively approached in a two-step process. The first step involves the perdeuteration of the alkyl chain of stearic acid via a heterogeneous catalytic hydrogen-deuterium exchange. The second step is the esterification of the resulting stearic acid-d35 with deuterated methanol to yield the final product. This strategy ensures high levels of deuterium incorporation in both the fatty acid chain and the methyl ester group.
Experimental Protocols
Step 1: Perdeuteration of Stearic Acid
This protocol is based on the general method for perdeuteration of saturated fatty acids using a platinum catalyst under hydrothermal conditions.[1]
Materials:
-
Stearic acid (C18H36O2)
-
Deuterium oxide (D2O, 99.9 atom % D)
-
10% Platinum on carbon (Pt/C)
-
High-pressure reactor (e.g., Parr reactor)
Procedure:
-
In a high-pressure reactor vessel, combine stearic acid and 10% Pt/C catalyst. The typical catalyst loading is 5-10% by weight relative to the stearic acid.
-
Add deuterium oxide (D2O) to the reactor. The amount of D2O should be sufficient to create a slurry and provide a vast excess of deuterium atoms.
-
Seal the reactor and purge with an inert gas (e.g., argon or nitrogen) to remove any residual air.
-
Heat the reactor to a temperature of 200-250°C while stirring. The high temperature and pressure facilitate the H/D exchange on the surface of the catalyst.
-
Maintain the reaction at temperature and pressure for 24-48 hours. The reaction time can be optimized to achieve the desired level of deuteration.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.
-
Recover the product mixture from the reactor. The deuterated stearic acid can be separated from the catalyst by filtration. The D2O can be recovered for reuse.
-
The crude stearic acid-d35 should be purified, for example, by recrystallization from a suitable solvent, to remove any impurities before proceeding to the next step.
Step 2: Esterification of Stearic Acid-d35
This protocol details the acid-catalyzed esterification of the deuterated stearic acid with deuterated methanol.
Materials:
-
Stearic acid-d35 (from Step 1)
-
Deuterated methanol (CD3OD, 99.8 atom % D)
-
Concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid.[2][3]
-
Anhydrous sodium sulfate (Na2SO4)
-
Organic solvent (e.g., diethyl ether or hexane)
-
Saturated sodium bicarbonate solution (NaHCO3)
Procedure:
-
Dissolve the purified stearic acid-d35 in an excess of deuterated methanol (CD3OD) in a round-bottom flask. A significant molar excess of methanol will drive the equilibrium towards the product.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a condenser and reflux the mixture for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a final wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary to achieve high purity.
Quantitative Data Summary
The following tables summarize the typical reaction parameters and expected outcomes for the synthesis of this compound.
Table 1: Perdeuteration of Stearic Acid
| Parameter | Value |
| Starting Material | Stearic Acid |
| Deuterium Source | D2O |
| Catalyst | 10% Pt/C |
| Reaction Temperature | 200-250 °C |
| Reaction Time | 24-48 hours |
| Expected Yield | >90% |
| Isotopic Purity | >98 atom % D |
Table 2: Esterification of Stearic Acid-d35
| Parameter | Value |
| Starting Material | Stearic Acid-d35 |
| Reagent | CD3OD |
| Catalyst | H2SO4 |
| Molar Ratio (Acid:Alcohol) | 1:20 |
| Reaction Temperature | Reflux (approx. 65°C) |
| Reaction Time | 4-6 hours |
| Expected Yield | >95% |
| Overall Yield | >85% |
Visualized Workflows and Pathways
The following diagrams illustrate the synthetic pathway and the general experimental workflow for the preparation of this compound.
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow.
References
An In-depth Technical Guide to the Isotopic Purity of Methyl Stearate-d35
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of methyl stearate-d35, a deuterated analog of methyl stearate. This document details the synthesis, isotopic purity analysis, and relevant experimental protocols for this compound, which is frequently utilized as an internal standard in mass spectrometry-based quantitative analysis and in metabolic research.
Introduction
This compound is a stable isotope-labeled compound where all 35 hydrogen atoms on the acyl chain of methyl stearate have been replaced with deuterium. This high level of deuteration makes it an excellent internal standard for quantitative studies of its non-labeled counterpart, as it is chemically identical but mass-shifted, allowing for clear differentiation in mass spectrometric analyses. The precise determination of its isotopic purity is critical for ensuring the accuracy and reliability of such quantitative assays.
Synthesis of this compound
The synthesis of this compound is typically a two-step process involving the deuteration of stearic acid followed by esterification.
Step 1: Synthesis of Stearic Acid-d35
Stearic acid-d35 is commonly synthesized via the catalytic hydrogenation of oleic or stearic acid using deuterium gas (D₂). This reaction is carried out in the presence of a metal catalyst, such as palladium on carbon (Pd/C), under a deuterium atmosphere.
Step 2: Esterification to this compound
The resulting stearic acid-d35 is then esterified to yield this compound. The Fischer esterification is a common method employed for this conversion. This acid-catalyzed reaction involves refluxing the deuterated stearic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
Below is a generalized workflow for the synthesis of this compound.
Isotopic Purity Data
The isotopic purity of commercially available this compound is typically high, often exceeding 98 atom % D. This indicates that the vast majority of the molecules are fully deuterated. However, a small percentage of molecules with fewer deuterium atoms (e.g., d34, d33) will be present. The precise isotopic distribution is determined by the manufacturer and is reported on the Certificate of Analysis (CoA).
For the purpose of this guide, a representative isotopic distribution for a commercial batch of this compound is presented in the table below.
| Isotopologue | Relative Abundance (%) |
| d35 | >98 |
| d34 | <2 |
| d33 | <0.5 |
| d0 (unlabeled) | <0.01 |
Experimental Protocols for Isotopic Purity Determination
The determination of the isotopic purity of this compound is primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing isotopic enrichment. The sample is first separated by gas chromatography and then analyzed by a mass spectrometer.
Experimental Workflow for GC-MS Analysis
Detailed GC-MS Protocol:
-
Sample Preparation:
-
Dissolve the this compound standard in a suitable volatile solvent (e.g., hexane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan (m/z 50-500) and/or Selected Ion Monitoring (SIM). For quantitative assessment of isotopic distribution, SIM is preferred. Key ions to monitor would include the molecular ion of the unlabeled methyl stearate (m/z 298.5) and the deuterated species (e.g., m/z 333.7 for d35).
-
-
Data Analysis:
-
From the full scan data, identify the retention time of the methyl stearate peak.
-
Acquire data in SIM mode, monitoring the molecular ion region for the various isotopologues (e.g., m/z 328 to 334).
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue to determine the isotopic distribution and overall isotopic purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ²H NMR, can provide detailed information about the extent and position of deuteration.
Detailed NMR Protocol:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
-
NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
¹H NMR:
-
Acquire a standard proton NMR spectrum. The absence or significant reduction of proton signals corresponding to the stearate chain confirms a high level of deuteration. Residual proton signals can be integrated to quantify the level of incomplete deuteration.
-
-
²H NMR:
-
Acquire a deuterium NMR spectrum. This will show signals for the deuterium atoms at different positions in the molecule, confirming their presence.
-
-
-
Data Analysis:
-
In the ¹H NMR spectrum, integrate any residual proton signals and compare them to the integral of a known internal standard or the methyl ester protons (if non-deuterated methanol was used in synthesis) to calculate the percentage of non-deuterated species.
-
The ²H NMR spectrum provides qualitative confirmation of deuteration.
-
Summary of Quantitative Data
The following table summarizes the key quantitative parameters related to the isotopic purity of this compound.
| Parameter | Typical Value | Analytical Method |
| Chemical Purity | >98% | GC-FID, ¹H NMR |
| Isotopic Enrichment (Atom % D) | >98% | Mass Spectrometry |
| Abundance of d35 Isotopologue | >98% | Mass Spectrometry |
| Molecular Weight (d35) | 333.72 g/mol | Calculated |
Conclusion
The isotopic purity of this compound is a critical parameter for its application in quantitative and metabolic studies. This guide has provided an in-depth overview of its synthesis and the analytical methodologies used to determine its isotopic enrichment. By following the detailed experimental protocols for GC-MS and NMR, researchers can confidently verify the isotopic purity of their this compound standards, ensuring the accuracy and reliability of their experimental results. It is always recommended to consult the Certificate of Analysis provided by the supplier for lot-specific isotopic distribution data.
In-Depth Technical Safety Guide: Methyl Stearate-d35
Disclaimer: This document provides a technical safety overview for Methyl Stearate-d35. The information is compiled from various Safety Data Sheets (SDS) for the non-deuterated analogue, methyl stearate, and should be used as a proxy. Researchers, scientists, and drug development professionals should always consult the specific SDS provided by the supplier for the exact deuterated compound and adhere to all institutional and regulatory safety protocols.
Quantitative Safety Data
The following tables summarize the key quantitative data for methyl stearate, which is expected to be nearly identical for its deuterated form, this compound.
Physical and Chemical Properties
| Property | Value | Citations |
| Molecular Formula | C19H38O2 | [1] |
| Molecular Weight | 298.51 g/mol | [1] |
| Appearance | White crystalline solid or light cream viscous liquid | [1][2] |
| Melting Point | 37 - 41 °C (98.6 - 106 °F) | |
| Boiling Point | 215 °C (419 °F) at 15 mmHg | [3] |
| Flash Point | > 112 °C (> 233.6 °F) | |
| Density | 0.86 g/cm³ at 20 °C (68 °F) | |
| Solubility in Water | Insoluble | |
| Solubility in Solvents | Soluble in chloroform, ether, acetone, and alcohol. |
Toxicological Data
| Test | Result | Citations |
| Acute Toxicity | Not classified as acutely toxic. No significant acute toxicological data identified. | |
| Skin Corrosion/Irritation | Not classified as a skin irritant. | |
| Serious Eye Damage/Irritation | Not classified as an eye irritant, though some evidence suggests it can cause irritation in some individuals. | |
| Respiratory or Skin Sensitization | No sensitizing effects known. | |
| Germ Cell Mutagenicity | Negative in in-vitro mammalian cell gene mutation test (OECD 476). | |
| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA. | |
| Reproductive Toxicity | No data available. | |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available. | |
| Aspiration Hazard | No data available. |
Ecotoxicological Data
| Test | Result | Guideline | Citations |
| Toxicity to Daphnia sp. | EC50 (48h) > 0.02 mg/L (Immobilization) | OECD 202 | |
| Persistence and Degradability | No data available. | ||
| Bioaccumulative Potential | No data available. | ||
| Mobility in Soil | No data available. |
Experimental Protocols
Detailed methodologies for key toxicological and ecotoxicological assessments are outlined below, based on the cited OECD guidelines.
Acute Immobilisation Test in Daphnia sp. (OECD Guideline 202)
This test assesses the acute toxicity of a substance to Daphnia species, typically Daphnia magna.
Methodology:
-
Test Organisms: Young daphnids, less than 24 hours old, are used.
-
Test Concentrations: A range of at least five concentrations of the test substance is prepared in a suitable medium.
-
Exposure: At least 20 daphnids, divided into four groups of five, are exposed to each test concentration and a control for 48 hours.
-
Observation: Immobilization, defined as the inability to swim within 15 seconds after gentle agitation, is recorded at 24 and 48 hours.
-
Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC50) at 48 hours is calculated.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD Guideline 439)
This in vitro test determines the skin irritation potential of a substance using a reconstructed human epidermis model.
Methodology:
-
Test System: A three-dimensional reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin, is used.
-
Application: The test substance is applied topically to the surface of the RhE tissue.
-
Exposure and Incubation: Following a defined exposure period, the substance is removed, and the tissues are incubated.
-
Viability Assessment: Cell viability is measured using a colorimetric assay (MTT assay), which assesses mitochondrial activity.
-
Classification: A substance is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50% compared to the negative control.
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This test evaluates the potential of a substance to cause eye irritation or corrosion, typically using albino rabbits. A tiered testing strategy is recommended to minimize animal testing.
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are used.
-
Initial Test: The test substance is applied as a single dose into the conjunctival sac of one eye of a single animal. The other eye serves as a control.
-
Observation: The eyes are examined for signs of irritation (redness, swelling, discharge, corneal opacity) at 1, 24, 48, and 72 hours after application.
-
Confirmatory Test: If a corrosive or severe irritant effect is not observed, the response is confirmed using up to two additional animals.
-
Scoring and Classification: The severity and reversibility of the ocular lesions are scored to classify the substance. The use of analgesics and anesthetics is recommended to minimize animal distress.
In Vitro Mammalian Cell Gene Mutation Test (OECD Guideline 476)
This in vitro test identifies substances that cause gene mutations in mammalian cell lines.
Methodology:
-
Cell Lines: Commonly used cell lines include L5178Y mouse lymphoma cells or Chinese hamster ovary (CHO) cells.
-
Genetic Endpoints: Mutations are typically measured at the hypoxanthine-guanine phosphoribosyl transferase (HPRT) or thymidine kinase (TK) gene loci.
-
Exposure: Cell cultures are exposed to at least four concentrations of the test substance, with and without metabolic activation.
-
Phenotypic Expression: After exposure, cells are cultured for a period to allow for the expression of any induced mutations.
-
Mutant Selection: Cells are then grown in a selective medium that allows only mutant cells to survive and form colonies.
-
Data Analysis: The mutant frequency is calculated and compared to the negative control to determine the mutagenic potential.
Hazard Identification and Handling Workflow
The following diagram illustrates a general workflow for the safe handling and risk assessment of this compound in a research environment.
Personal Protective Equipment (PPE) and Engineering Controls
This diagram outlines the necessary protective measures to be taken when handling this compound.
Spill Response Protocol
The following flowchart details the appropriate steps to take in the event of a this compound spill.
Storage and Handling
-
Storage: Store in a cool, dry, well-ventilated area in tightly closed containers. Keep away from oxidizing agents.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Use with adequate ventilation. Wash hands thoroughly after handling. Combustible solid; avoid generating dust clouds which can form explosive mixtures with air.
First Aid Measures
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Flush eyes with water as a precaution.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician if you feel unwell.
This technical guide provides a comprehensive overview of the safety considerations for this compound based on available data for its non-deuterated form. It is imperative for all personnel to be thoroughly familiar with this information and the specific SDS for the product in use before commencing any experimental work.
References
An In-depth Technical Guide on the Solubility of Methyl Stearate-d35 in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility of methyl stearate-d35 in a range of common organic solvents. Due to the limited availability of direct solubility data for the deuterated form, this document leverages data for non-deuterated methyl stearate, assuming comparable solubility characteristics. This assumption is based on the minor influence of deuterium substitution on the physicochemical properties relevant to solubility in organic media. This guide presents available quantitative solubility data in a structured format, outlines a detailed experimental protocol for solubility determination, and includes a visual representation of the experimental workflow.
Introduction
This compound, the deuterated analog of methyl stearate, is a valuable tool in various research applications, including mass spectrometry-based metabolic studies and as an internal standard in analytical chemistry. A thorough understanding of its solubility in organic solvents is critical for its effective use in experimental design, formulation development, and analytical method validation. This guide aims to provide a centralized resource of solubility data and standardized methodology for researchers and professionals working with this compound.
Note on Data: The quantitative solubility data presented in this guide is for non-deuterated methyl stearate. It is a reasonable scientific assumption that the solubility of this compound will be very similar to its non-deuterated counterpart in organic solvents, as the isotopic labeling is not expected to significantly alter its intermolecular interactions with solvent molecules.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for methyl stearate in various organic solvents. It is important to note that solubility is temperature-dependent; however, the specific temperatures for all data points were not consistently available in the cited literature.
| Solvent | Solubility | Temperature (°C) | Molar Concentration (mM) |
| Dimethyl Sulfoxide (DMSO) | 12.5 mg/mL[1] | Not Specified | 41.88[1] |
| Ethanol | ~100 mg/mL[2] | Not Specified | ~334.8 |
| Dimethylformamide (DMF) | ~30 mg/mL[2] | Not Specified | ~100.4 |
| Chloroform | Soluble[3] | Not Specified | - |
| Ether | Soluble | Not Specified | - |
| Acetone | Easily Soluble | Not Specified | - |
| Methanol | Slightly Soluble | Not Specified | - |
| Ethyl Acetate | Slightly Soluble | Not Specified | - |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the widely used isothermal shake-flask method followed by gravimetric and chromatographic analysis.
Materials and Equipment
-
This compound (solid)
-
Organic solvent of interest (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps and PTFE septa
-
Thermostatic shaker or water bath
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Drying oven
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Volumetric flasks and pipettes
Procedure
Step 1: Preparation of Saturated Solution
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of the equilibration period is essential.
Step 2: Separation of Saturated Solution
-
Allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe.
-
Immediately filter the withdrawn solution through a 0.22 µm syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved microcrystals.
Step 3: Gravimetric Analysis
-
Weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80 °C) until a constant weight is achieved.
-
Weigh the vial with the dried residue to determine the mass of the dissolved this compound.
-
Calculate the solubility in mg/mL or g/100g of solvent.
Step 4: Gas Chromatography (GC-FID) Analysis (for confirmation and lower concentrations)
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Inject a known volume of the filtered saturated solution and the standard solutions into the GC-FID.
-
Develop a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
Navigating the Isotopic Landscape: A Technical Guide to the NMR Spectroscopy of Methyl Stearate-d35
For Researchers, Scientists, and Drug Development Professionals
Introduction to Methyl Stearate and the Significance of Deuteration
Methyl stearate is the methyl ester of stearic acid, a saturated fatty acid with 18 carbon atoms. Its chemical structure is CH₃(CH₂)₁₆COOCH₃. In various research applications, particularly in metabolic studies, mass spectrometry, and as a tracer, isotopic labeling with deuterium (²H or D) is a powerful technique. Methyl stearate-d35 is a version of this molecule where all 35 hydrogen atoms have been replaced by deuterium atoms. This complete deuteration dramatically alters its NMR spectral properties.
Predicted ¹H NMR Spectral Data
In ¹H NMR spectroscopy, deuterium nuclei are not detected. Therefore, a theoretically pure and fully deuterated this compound sample would exhibit a silent ¹H NMR spectrum.[1] The signals corresponding to the protons in a standard methyl stearate sample would be absent.[1]
Any observed signals in the ¹H NMR spectrum of a this compound sample can be attributed to:
-
Residual, non-deuterated methyl stearate.
-
Proton impurities in the deuterated solvent.
-
The presence of water (H₂O or HOD).
For comparative purposes, the typical ¹H NMR chemical shifts for non-deuterated methyl stearate are provided in Table 1. The disappearance of these signals would be the primary indicator of successful deuteration.
Table 1: ¹H NMR Chemical Shifts for Non-Deuterated Methyl Stearate
| Protons | Chemical Shift (δ) ppm | Multiplicity |
| -COOCH₃ | ~3.66 | Singlet |
| α-CH₂ | ~2.30 | Triplet |
| β-CH₂ | ~1.62 | Multiplet |
| -(CH₂)₁₄- | ~1.25 | Broad Singlet |
| Terminal -CH₃ | ~0.88 | Triplet |
Data sourced from publicly available spectral databases and literature.[2][3]
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity |
| All positions | No signals expected | - |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound is expected to show signals for all 19 carbon atoms. However, the deuteration will have several effects on the spectrum compared to the non-deuterated analogue:
-
Isotope Shift: The chemical shifts of the deuterated carbons may experience a slight upfield shift (to a lower ppm value) due to the isotopic effect of deuterium.
-
Coupling: The one-bond carbon-deuterium coupling (¹J_C-D) will cause the signals of deuterated carbons to appear as multiplets. The multiplicity will follow the 2nI+1 rule, where n is the number of attached deuterium atoms and I is the spin of deuterium (I=1). For a -CD₃ group, this would result in a septet, and for a -CD₂- group, a quintet.
-
Decoupling: Standard ¹³C NMR is often performed with proton decoupling. For a deuterated compound, deuterium decoupling would be necessary to simplify the spectrum to single lines for each carbon.
-
Relaxation: Deuteration can affect the relaxation times of carbon nuclei, which may require adjustment of the NMR acquisition parameters.
Table 3 presents the typical ¹³C NMR chemical shifts for non-deuterated methyl stearate, while Table 4 provides the predicted shifts for this compound, assuming deuterium decoupling.
Table 3: ¹³C NMR Chemical Shifts for Non-Deuterated Methyl Stearate
| Carbon Atom | Chemical Shift (δ) ppm |
| C=O | ~174.3 |
| -COOCH₃ | ~51.4 |
| C2 (α-CH₂) | ~34.1 |
| C3 (β-CH₂) | ~24.9 |
| C4-C15 | ~29.1 - 29.7 (multiple overlapping signals) |
| C16 | ~31.9 |
| C17 | ~22.7 |
| C18 (Terminal -CH₃) | ~14.1 |
Data sourced from publicly available spectral databases.[4]
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (with ²H decoupling)
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
| C=O | ~174.3 |
| -COOCD₃ | ~51.4 |
| C2 (α-CD₂) | ~34.1 |
| C3 (β-CD₂) | ~24.9 |
| C4-C15 | ~29.1 - 29.7 (multiple overlapping signals) |
| C16 | ~31.9 |
| C17 | ~22.7 |
| C18 (Terminal -CD₃) | ~14.1 |
Note: Minor upfield isotope shifts are expected but are not quantified here.
Experimental Protocols for NMR Data Acquisition
Acquiring high-quality NMR data for a deuterated compound like this compound requires careful consideration of the experimental setup.
4.1 Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which this compound is soluble. Chloroform-d (CDCl₃) is a common choice for fatty acid methyl esters.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical. For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Filtration: To ensure a homogeneous magnetic field, the sample should be free of particulate matter. Filter the sample solution through a pipette with a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, care must be taken to ensure it does not react with the sample.
4.2 NMR Instrument Setup
-
Locking: The instrument's field-frequency lock should be set to the deuterium signal of the solvent.
-
Shimming: The magnetic field homogeneity should be optimized by shimming on the locked deuterium signal to obtain sharp spectral lines.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is usually sufficient.
-
The number of scans can be minimal if only checking for the absence of proton signals.
-
-
¹³C NMR Acquisition:
-
A standard proton-decoupled pulse program is used for non-deuterated samples. For this compound, a deuterium-decoupled experiment would be ideal to simplify the spectrum. If deuterium decoupling is not available, the spectrum will show C-D couplings.
-
A sufficient number of scans will be required to achieve a good signal-to-noise ratio. This can range from several hundred to several thousand scans depending on the sample concentration and instrument sensitivity.
-
A relaxation delay (d1) of 1-2 seconds is a reasonable starting point.
-
Visualization of NMR Analysis Workflow
The following diagram illustrates the logical workflow for the NMR analysis of this compound, from sample preparation to spectral interpretation.
Caption: Workflow for NMR analysis of this compound.
The following diagram illustrates the structural relationship and the resulting NMR spectral differences between methyl stearate and its deuterated form.
Caption: Structural and spectral relationship of methyl stearate and its d35 isotopologue.
References
An In-Depth Technical Guide to the Mass Spectrum Analysis of Methyl Stearate-d35
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the mass spectrum of the deuterated fatty acid methyl ester, methyl stearate-d35. This document will be an invaluable resource for researchers utilizing stable isotope-labeled compounds in metabolic studies, quantitative proteomics, and drug development. A thorough understanding of the mass spectral behavior of deuterated standards is crucial for accurate quantification and unambiguous identification in complex biological matrices.
Introduction to this compound in Mass Spectrometry
This compound is the fully deuterated form of methyl stearate, a common saturated fatty acid methyl ester (FAME). In mass spectrometry-based applications, particularly those coupled with gas chromatography (GC-MS), deuterated compounds serve as ideal internal standards. Their chemical properties are nearly identical to their non-deuterated counterparts, ensuring similar behavior during sample preparation and chromatographic separation. However, their increased mass allows for clear differentiation in the mass spectrometer, enabling precise and accurate quantification.
This guide will delve into the expected electron ionization (EI) mass spectrum of this compound, detailing its characteristic fragmentation patterns and comparing them to its unlabeled analog.
Predicted Mass Spectrum and Fragmentation of this compound
The mass spectrum of this compound is predicted based on the well-established fragmentation of unlabeled long-chain fatty acid methyl esters. The primary fragmentation pathways include alpha-cleavage and the McLafferty rearrangement. The presence of 35 deuterium atoms on the stearate backbone results in a significant mass shift for the molecular ion and all fragment ions containing the deuterated chain.
Data Presentation: Predicted Mass Spectrum of this compound vs. Unlabeled Methyl Stearate
The following table summarizes the predicted key ions in the electron ionization mass spectrum of this compound and compares them to the experimentally observed ions for unlabeled methyl stearate.
| Ion Description | Unlabeled Methyl Stearate (m/z) | Predicted this compound (m/z) | Predicted Mass Shift | Notes |
| Molecular Ion [M]+• | 298 | 333 | +35 | The molecular ion of the deuterated compound is shifted by the mass of 35 deuterium atoms. |
| McLafferty Rearrangement | 74 | 74 | 0 | This characteristic fragment of methyl esters, [CH3OC(OH)=CH2]+•, does not contain any part of the fatty acid chain and thus shows no mass shift. This is often the base peak in unlabeled FAMEs. |
| [M-31]+ | 267 | 302 | +35 | Loss of the methoxy group (•OCH3). The fragment retains the entire deuterated acyl chain. |
| [M-43]+ | 255 | 292 | +37 | Loss of a propyl radical (•C3H7). In the deuterated compound, this corresponds to the loss of a C3D7 radical. |
| [M-74]+• | 224 | 259 | +35 | This fragment represents the loss of the neutral molecule resulting from the McLafferty rearrangement. |
| Acylium Ion Series [CnH2n-1O]+ | 87, 101, 115, etc. | 93, 109, 125, etc. | Variable | This series of ions results from cleavage at different points along the alkyl chain. The mass shift will depend on the number of deuterium atoms retained in the fragment. For the fragment corresponding to m/z 87 in the unlabeled spectrum, the deuterated equivalent is predicted to be m/z 93, containing 6 deuterium atoms. |
Experimental Protocols for GC-MS Analysis of this compound
The following is a detailed methodology for the analysis of this compound using gas chromatography-mass spectrometry.
Sample Preparation (Lipid Extraction and Derivatization)
-
Lipid Extraction: For biological samples, lipids are typically extracted using a solvent mixture such as chloroform:methanol (2:1, v/v). The sample is homogenized in the solvent, and phase separation is induced by the addition of water or a saline solution. The organic layer containing the lipids is collected.
-
Internal Standard Spiking: A known amount of this compound (as an internal standard) is added to the sample prior to extraction to account for variability during sample processing.
-
Saponification and Methylation: The extracted lipids are saponified using a methanolic base (e.g., NaOH in methanol) to release the free fatty acids. The fatty acids are then methylated to form fatty acid methyl esters (FAMEs) by adding an acidic catalyst (e.g., BF3 in methanol or methanolic HCl) and heating.
-
Extraction of FAMEs: The resulting FAMEs are extracted into an organic solvent like hexane. The hexane layer is then concentrated under a stream of nitrogen before GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
-
Gas Chromatograph: A standard GC system equipped with a capillary column is used.
-
Column: A polar capillary column (e.g., a wax-type column like DB-WAX or a cyano-substituted column) is typically used for the separation of FAMEs. A common dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet: Split/splitless inlet, typically operated in splitless mode for trace analysis. Inlet temperature: 250°C.
-
Oven Temperature Program: An initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 240°C, and hold for 10 minutes. This program should be optimized based on the specific column and analytes.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-500.
-
Acquisition Mode: Full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis. For this compound, characteristic ions such as m/z 333, 302, and 74 would be monitored in SIM mode.
-
Visualization of Fragmentation Pathways
The following diagrams illustrate the key fragmentation pathways for this compound.
Overall Fragmentation Scheme
The Indispensable Role of Deuterated Standards in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical development and clinical research, the pursuit of accuracy and precision in quantitative analysis is paramount. Mass spectrometry (MS), coupled with separation techniques like liquid chromatography (LC-MS), has become the gold standard for its sensitivity and selectivity. However, the inherent variability in sample preparation, matrix effects, and instrument response necessitates the use of internal standards to ensure reliable quantification. Among the various types of internal standards, deuterated standards—stable isotope-labeled compounds where one or more hydrogen atoms are replaced by deuterium—have emerged as the superior choice for achieving the highest levels of accuracy and robustness in mass spectrometric assays.[1]
This technical guide provides an in-depth exploration of the core principles behind the use of deuterated standards in mass spectrometry. It details their advantages over traditional internal standards, presents quantitative data to support these claims, and offers detailed experimental protocols for their application in key research areas.
The Core Principle: Isotope Dilution Mass Spectrometry
The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium.[2] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[2] By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte. Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard.[2] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement.[3]
Quantitative Advantages of Deuterated Standards
The use of deuterated internal standards significantly improves the quality of quantitative data in mass spectrometry. The following tables summarize key performance metrics that highlight these advantages over non-deuterated (structural analogue) internal standards.
| Performance Metric | Without Deuterated Standard | With Deuterated Standard | Reference |
| Accuracy (% Bias) | Can exceed ±50% | Typically within ±15% | |
| Precision (% RSD) | Often > 20% | Generally < 15% | |
| Matrix Effect | Significant and variable | Compensated, leading to normalization | |
| Extraction Recovery | Variable and difficult to track | Variations are accounted for |
Table 1: General Performance Comparison. This table summarizes data from multiple sources to provide a comparative overview of assay performance with and without a deuterated internal standard.
| Analyte | Internal Standard Type | Accuracy (% Mean Bias) | Precision (% RSD) | Reference |
| Kahalalide F | Analogous IS | 96.8% | 8.6% | |
| Kahalalide F | Deuterated IS | 100.3% | 7.6% | |
| 5-HIAA | Deuterated IS | 98-105% | < 12% | |
| Pesticides in Cannabis | No IS | > 60% difference for some QCs | > 50% | |
| Pesticides in Cannabis | Deuterated IS | Within 25% | < 20% |
Table 2: Analyte-Specific Performance Comparison. This table presents data from specific studies comparing the accuracy and precision of analytical methods with different types of internal standards.
Experimental Protocols
The following are detailed methodologies for common sample preparation techniques incorporating deuterated internal standards for LC-MS/MS analysis.
Protocol 1: Drug Quantification in Human Plasma (Protein Precipitation)
This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample, suitable for many small molecule drug quantification assays.
Materials:
-
Human plasma samples (unknowns, calibrators, and quality controls)
-
Deuterated internal standard stock solution
-
Acetonitrile (ACN), ice-cold, containing 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 14,000 x g and 4°C
-
LC vials
Procedure:
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Spiking: Add 10 µL of the deuterated internal standard working solution to each tube.
-
Vortexing: Briefly vortex to mix.
-
Precipitation: Add 300 µL of cold ACN with 0.1% formic acid to the sample.
-
Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Protocol 2: General Metabolomics Workflow in Plasma
This protocol outlines a common procedure for untargeted or targeted metabolomics in plasma.
Materials:
-
Plasma samples
-
Stable isotope-labeled internal standard mixture (e.g., a mix of 13C, 15N-labeled amino acids and other deuterated metabolites)
-
Extraction solvent: Ice-cold acetonitrile
-
LC-MS/MS system (e.g., Q Exactive hybrid Quadrupole-Orbitrap) with a C18 column
Procedure:
-
Aliquoting: To a 100 µL aliquot of plasma, add the internal standard mixture.
-
Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to an injection vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Perform reverse-phase chromatography using a C18 column with a gradient elution of water with 0.5% formic acid and acetonitrile. Operate the mass spectrometer in full scan and data-dependent MS2 mode for untargeted analysis, or in MRM mode for targeted analysis.
-
Data Analysis: Process the raw data to obtain peak areas for the metabolites and internal standards. For targeted analysis, calculate concentration using the peak area ratio method. For untargeted analysis, use the internal standards to monitor and correct for analytical variability and to aid in relative quantification.
Mandatory Visualizations
The following diagrams, created using Graphviz, illustrate key workflows and concepts where deuterated standards are integral.
Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.
Caption: How deuterated standards compensate for analytical variability.
Key Considerations and Limitations
While deuterated standards are powerful tools, their effective use requires careful consideration of several factors:
-
Isotopic Purity and Enrichment: The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration. Isotopic enrichment should ideally be ≥98%.
-
Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule, avoiding sites prone to hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups). Exchange can lead to a loss of the mass difference and compromise the integrity of the analysis.
-
Co-elution: For optimal correction of matrix effects, the deuterated standard should co-elute with the analyte. While their chromatographic behavior is nearly identical, highly deuterated compounds can sometimes exhibit a slight retention time shift.
-
Differential Matrix Effects: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components. This "differential matrix effect" can lead to inaccurate quantification.
-
Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, which can lead to a slower rate of reaction if C-H bond cleavage is the rate-determining step. This can be an advantage in drug metabolism studies but may lead to inaccurate quantification in bioanalysis if the internal standard is metabolized at a different rate than the analyte.
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices. A thorough understanding of their physicochemical properties, appropriate synthesis and selection, and careful method validation are essential for their successful implementation in regulated and research environments. By effectively compensating for a wide range of analytical variabilities, they enable researchers, scientists, and drug development professionals to generate data of the highest accuracy, precision, and reliability.
References
Unveiling Molecular Mechanisms: An In-depth Technical Guide to Isotope Effects in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Isotope effects, the subtle yet significant differences in the physicochemical properties of molecules due to isotopic substitution, offer a powerful lens through which to investigate reaction mechanisms, metabolic pathways, and drug efficacy. This technical guide provides a comprehensive exploration of the core principles of isotope effects and their practical applications in modern analytical chemistry, with a focus on providing actionable data, detailed experimental protocols, and clear visual representations to aid in research and development.
Core Principles: Understanding Isotope Effects
Isotopes are atoms of the same element that possess a different number of neutrons, resulting in a difference in atomic mass. This mass difference, though small, influences the vibrational energy of chemical bonds. Heavier isotopes form stronger bonds and have lower zero-point energies, leading to differences in reaction rates and equilibrium positions.[1][2][3] These differences manifest as two primary types of isotope effects:
-
Kinetic Isotope Effect (KIE): This refers to the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[1][2] It is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. The KIE is typically expressed as the ratio of the rate constant of the light isotopologue (k_L) to that of the heavy isotopologue (k_H). A KIE greater than 1 (k_L/k_H > 1) is considered a "normal" isotope effect, indicating that the bond to the lighter isotope is broken more readily. An "inverse" isotope effect (k_L/k_H < 1) suggests a strengthening of the bond in the transition state.
-
Equilibrium Isotope Effect (EIE): This effect describes the partitioning of isotopes between two or more species at equilibrium. EIEs arise from differences in the vibrational energies of the ground states of the molecules involved in the equilibrium. They are invaluable for understanding intermolecular interactions, phase partitioning, and environmental processes.
Quantitative Data Summary
The following tables summarize key quantitative data related to isotope effects, providing a ready reference for researchers.
Table 1: Kinetic Isotope Effect (KIE) Values for Selected Organic Reactions
| Reaction Type | Isotopes | KIE (k_light / k_heavy) | Reference(s) |
| S_N2 Reaction (CH₃Br + CN⁻) | ¹²C / ¹³C | 1.082 ± 0.008 | |
| S_N1 Reaction | α-¹H / α-²H | ~1.15 per D | |
| E2 Elimination | β-¹H / β-²H | 2-8 | |
| Bromination of Acetone | ¹H / ²H | ~7 | |
| Enzymatic Hydrolysis of Lactose | ¹²C / ¹³C at C1' | 1.034 ± 0.005 |
Table 2: Deuterium Isotope Effects on Drug Metabolism and Pharmacokinetics
| Drug | Metabolic Pathway | Isotope Effect (Parameter Ratio H/D) | Consequence | Reference(s) |
| Enzalutamide | N-demethylation | CL_int ratio: ~2 | Increased exposure of deuterated analog | |
| Deutetrabenazine | Metabolism at vulnerable sites | Slower metabolism | Lower and/or less-frequent dosing | |
| Deuterated Carbazeran | Aldehyde Oxidase Metabolism | Varies by species | Altered pharmacokinetic outcomes | |
| Deuterated Zoniporide | Aldehyde Oxidase Metabolism | Varies by species | Altered pharmacokinetic outcomes |
Table 3: Secondary Deuterium Isotope Effects on ¹³C NMR Chemical Shifts
| Substitution Position | Isotope Effect (ppm) | General Observations | Reference(s) |
| One-bond (¹³C-D) | 0.2 - 1.5 | Generally negative (upfield shift) | |
| Two-bonds (¹³C-C-D) | ~0.1 | Smaller than one-bond effects | |
| Three-bonds (¹³C-C-C-D) | -0.02 to 0.07 | Dependent on dihedral angle |
Key Experimental Protocols
This section provides detailed methodologies for key experiments in the study of isotope effects.
Sample Preparation for Isotope Ratio Mass Spectrometry (IRMS)
Objective: To prepare solid biological or environmental samples for the analysis of carbon and nitrogen stable isotope ratios.
Materials:
-
Drying oven or freeze-dryer
-
Mortar and pestle or ball mill grinder
-
Microbalance
-
Tin capsules for C/N analysis
-
Forceps
Protocol:
-
Drying: Samples must be thoroughly dried to remove all moisture. Use a drying oven at 60-70°C for 24-48 hours or a freeze-dryer until a constant weight is achieved.
-
Grinding: Homogenize the dried sample by grinding it into a fine, uniform powder using a mortar and pestle or a ball mill. This ensures that the subsample taken for analysis is representative of the entire sample.
-
Weighing: Accurately weigh the powdered sample into a tin capsule using a microbalance. The target weight will depend on the expected carbon and nitrogen content of the sample. For animal tissues, 0.5-1.0 mg is often sufficient. For plant material or soils with lower nitrogen content, 2-5 mg or more may be required.
-
Encapsulation: Using clean forceps, carefully fold the tin capsule to enclose the sample completely, forming a small, tight ball or cube. Ensure there are no leaks or sharp edges that could interfere with the autosampler.
-
Storage: Store the encapsulated samples in a desiccator until analysis to prevent moisture absorption.
Measurement of Kinetic Isotope Effects (KIE) by Competitive Method
Objective: To determine the KIE for a reaction by allowing a mixture of light and heavy isotopologues to compete for a limited amount of reagent.
Materials:
-
Reactants (light and heavy isotopologues)
-
Reaction solvent and reagents
-
Analytical instrument for isotope ratio measurement (e.g., Isotope Ratio Mass Spectrometer - IRMS or Nuclear Magnetic Resonance - NMR spectrometer)
-
Quenching agent (if necessary)
Protocol:
-
Prepare Reactant Mixture: Prepare a solution containing a known ratio of the light (e.g., ¹²C) and heavy (e.g., ¹³C) isotopologues of the starting material. The initial isotope ratio (R₀) should be accurately determined by analyzing a sample of this mixture before the reaction begins.
-
Initiate Reaction: Initiate the chemical reaction by adding the limiting reagent. Allow the reaction to proceed to a specific, partial conversion (typically between 20% and 80%).
-
Quench Reaction: At the desired time point, quench the reaction to stop it from proceeding further. This can be achieved by rapid cooling, adding a specific quenching agent, or rapidly changing the pH.
-
Isolate and Purify: Isolate the unreacted starting material or the product from the reaction mixture. Purification is crucial to remove any interfering substances before isotopic analysis.
-
Isotope Ratio Analysis: Determine the isotope ratio (R) of the isolated starting material or product using an appropriate analytical technique (IRMS or NMR).
-
Calculate KIE: The KIE can be calculated from the initial and final isotope ratios and the fraction of conversion (f) using the following equation for the starting material:
k_L / k_H = log(1 - f) / log(1 - f * (R / R₀))
For the product, a different equation is used. Multiple measurements at different conversions should be performed to ensure accuracy.
Visualizing Isotope Effects and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows in the study of isotope effects.
Caption: Logical relationship of the Kinetic Isotope Effect on reaction rates.
Caption: Experimental workflow for Isotope Ratio Mass Spectrometry (IRMS).
Caption: Workflow for stable isotope tracing in metabolic flux analysis.
Applications in Drug Development and Beyond
The principles and techniques outlined in this guide have profound implications across various scientific disciplines.
-
Drug Discovery and Development: Deuterium substitution at metabolically labile positions in a drug molecule can significantly slow down its metabolism, leading to improved pharmacokinetic profiles, such as longer half-life and reduced dosing frequency. The KIE provides a rationale for this "deuterium switch" strategy. Understanding the metabolic pathways of a drug candidate through isotope tracing is crucial for identifying potential drug-drug interactions and toxic metabolites.
-
Mechanistic Enzymology: KIEs are a cornerstone of mechanistic enzymology, providing insights into transition state structures and the nature of bond-breaking and bond-forming steps in enzymatic reactions.
-
Environmental Science: Stable isotope analysis is widely used to trace the sources and fate of pollutants, understand nutrient cycling in ecosystems, and reconstruct past environmental conditions. For example, ¹⁵N isotope effects are used to study denitrification processes in soils and aquatic systems.
-
Metabolomics and Systems Biology: Stable isotope tracing is a powerful tool for mapping metabolic pathways and quantifying metabolic fluxes, providing a dynamic view of cellular metabolism that is not attainable through traditional metabolomics alone.
Conclusion
Isotope effects provide a versatile and powerful toolkit for researchers and scientists across numerous disciplines. By leveraging the subtle mass-dependent differences in chemical behavior, it is possible to gain profound insights into complex chemical and biological systems. The data, protocols, and visualizations presented in this guide are intended to serve as a valuable resource for designing and interpreting experiments that harness the power of isotope effects to advance scientific understanding and technological innovation.
References
Methodological & Application
Application Note: High-Precision Quantification of Fatty Acids in Biological Matrices Using Methyl Stearate-d35 as an Internal Standard in GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a robust and highly accurate method for the quantitative analysis of fatty acids in complex biological matrices using gas chromatography-mass spectrometry (GC-MS). The protocol incorporates methyl stearate-d35 as an internal standard to correct for variability during sample preparation and analysis, ensuring high precision and reliability. Detailed methodologies for sample extraction, derivatization to fatty acid methyl esters (FAMEs), and GC-MS analysis are provided. This method is particularly suited for applications in metabolic research, drug development, and clinical diagnostics where accurate fatty acid profiling is critical.
Introduction
Fatty acids are fundamental biological molecules involved in a wide array of physiological processes, from energy metabolism and cell signaling to inflammation.[1] Accurate measurement of fatty acid concentrations in biological samples such as plasma, tissues, and cell cultures is therefore essential for advancing our understanding of disease and for the development of new therapeutic agents.
Gas chromatography-mass spectrometry is a powerful and widely used technique for the separation and quantification of fatty acids.[1] However, the inherent volatility of fatty acids necessitates a derivatization step, typically to their corresponding fatty acid methyl esters (FAMEs), to improve their chromatographic properties. A significant challenge in quantitative analysis is the potential for sample loss and variability during the multi-step sample preparation and injection process.
To overcome these challenges, the use of a stable isotope-labeled internal standard is the gold standard. An ideal internal standard is chemically and physically similar to the analyte of interest but isotopically distinct, allowing for its differentiation by the mass spectrometer. This compound, a deuterated form of methyl stearate, serves as an excellent internal standard for the quantification of stearic acid and other long-chain fatty acids. It co-elutes with its non-labeled counterpart, ensuring that any variations in sample handling affect both the analyte and the standard equally. This allows for the normalization of the analyte response to the internal standard response, leading to highly accurate and reproducible results.
Principle of the Method
The quantitative analysis of fatty acids using this compound as an internal standard involves several key steps:
-
Sample Preparation and Spiking: A known amount of this compound is added to the biological sample at the beginning of the workflow.
-
Lipid Extraction: Total lipids are extracted from the sample matrix.
-
Derivatization (Transesterification): The extracted lipids are converted to their corresponding FAMEs, including the this compound internal standard. This is commonly achieved through acid- or base-catalyzed methylation.
-
GC-MS Analysis: The FAMEs are separated by gas chromatography and detected by mass spectrometry. By operating the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, specific ions for both the target FAMEs and this compound can be monitored.
-
Quantification: The concentration of each fatty acid is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve prepared with known concentrations of fatty acid standards.
Experimental Protocols
Materials and Reagents
-
This compound solution (concentration to be optimized based on expected analyte levels)
-
Fatty acid standards for calibration curve
-
Methanol (anhydrous, GC grade)
-
Hexane (GC grade)
-
Chloroform (HPLC grade)
-
Sodium Chloride (NaCl)
-
Boron trifluoride (BF3) in methanol (14% w/v) or 0.5 M Sodium Hydroxide (NaOH) in methanol
-
Nitrogen gas, high purity
Sample Preparation
-
Sample Aliquoting: Accurately weigh or pipette a known amount of the biological sample (e.g., 100 µL of plasma or 10 mg of homogenized tissue) into a screw-capped glass tube.
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to each sample, calibrator, and quality control sample. The amount should be chosen to be in the mid-range of the expected analyte concentrations.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.
-
Vortex vigorously for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for an additional 30 seconds.
-
Centrifuge at 2000 x g for 5 minutes to achieve phase separation.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization to FAMEs (Acid-Catalyzed):
-
To the dried lipid extract, add 2 mL of 14% BF3 in methanol.
-
Seal the tube and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
-
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters and can be adapted based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar capillary column |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temperature 85°C, hold for 2 min, ramp at 10°C/min to 164°C, then ramp at 2°C/min to 190°C and hold for 6 min, finally ramp at 15°C/min to 230°C and hold for 10 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Selected Ion Monitoring (SIM) Parameters
For accurate quantification, specific ions for methyl stearate and this compound should be monitored.
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Methyl Stearate | 298 (M+) | 74, 87 |
| This compound | 333 (M+) | 77, 90 |
Note: The molecular weight of methyl stearate is 298.49 g/mol , and the molecular weight of this compound is approximately 333.7 g/mol . The exact m/z of the molecular ion for the deuterated standard will depend on the isotopic purity.
Data Presentation
The following tables provide representative data for a validated GC-MS method for the analysis of fatty acids. While this data is for non-deuterated methyl stearate, it serves as a strong indicator of the expected performance when using this compound as an internal standard.[2]
Table 1: Method Validation Parameters for Methyl Stearate Analysis [2]
| Parameter | Result |
| Linearity Range | 1.00 - 20.00 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 11.90 ng/mL |
| Limit of Quantification (LOQ) | 39.68 ng/mL |
| Recovery | 95.25% - 100.29% |
| Precision (RSD) | < 7.16% |
Table 2: Example Calibration Curve Data
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 50,000 | 500,000 | 0.10 |
| 2.5 | 125,000 | 500,000 | 0.25 |
| 5.0 | 250,000 | 500,000 | 0.50 |
| 10.0 | 500,000 | 500,000 | 1.00 |
| 20.0 | 1,000,000 | 500,000 | 2.00 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of fatty acids using a deuterated internal standard.
Logical Relationship of Internal Standard Use
Caption: The principle of using an internal standard to achieve accurate quantification.
Conclusion
The use of this compound as an internal standard in the GC-MS analysis of fatty acids provides a highly accurate and precise method for their quantification in complex biological matrices. The detailed protocol and performance data presented in this application note offer a reliable framework for researchers, scientists, and drug development professionals. The implementation of a stable isotope-labeled internal standard is crucial for mitigating variability and ensuring the generation of high-quality, reproducible data in fatty acid analysis.
References
Application Note: Quantitative Analysis of Fatty Acids in Biological Matrices using Methyl Stearate-d35 by LC-MS/MS
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and highly sensitive method for the quantification of fatty acids in biological samples. The described protocol utilizes a derivatization step to convert fatty acids into their corresponding fatty acid methyl esters (FAMEs), followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). For accurate and precise quantification, methyl stearate-d35 is employed as an internal standard (IS) to correct for variability during sample preparation and analysis. This method is suitable for the targeted analysis of stearic acid and can be adapted for the quantification of other fatty acids in complex matrices such as plasma, serum, and cell lysates.
Introduction
Fatty acids are crucial biomolecules involved in numerous physiological and pathological processes, including energy metabolism, cell signaling, and inflammation. Accurate quantification of specific fatty acids in biological matrices is essential for understanding their roles in health and disease, and for the development of novel therapeutics. While gas chromatography-mass spectrometry (GC-MS) has traditionally been the method of choice for FAME analysis, LC-MS/MS offers advantages in terms of reduced sample workup, faster analysis times, and improved selectivity for certain applications. The use of a stable isotope-labeled internal standard, such as this compound, which co-elutes with the analyte of interest, is the gold standard for quantitative mass spectrometry as it effectively compensates for matrix effects and variations in analyte recovery.[1] This note provides a comprehensive protocol for the extraction, derivatization, and subsequent LC-MS/MS analysis of fatty acids using this compound.
Experimental Protocols
Materials and Reagents
-
Biological matrix (e.g., plasma, cell pellet)
-
This compound (Internal Standard)
-
Stearic Acid (and other fatty acid standards for calibration curve)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade, anhydrous)
-
Hexane (HPLC grade)
-
Acetyl Chloride or 1.25 M HCl in Methanol[2]
-
0.9% NaCl solution
-
Sodium Bicarbonate (NaHCO3) solution
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Nitrogen gas for evaporation
Sample Preparation: Lipid Extraction and Derivatization
This protocol is adapted from established methods for fatty acid extraction and derivatization.[3][4]
-
Sample Aliquoting and Internal Standard Spiking:
-
To a 2 mL glass vial, add a precise volume of the biological sample (e.g., 50 µL of plasma or a cell pellet from a known number of cells).
-
Add a known amount of this compound internal standard solution (e.g., 20 µL of a 10 µg/mL solution in methanol). The amount should be chosen to be within the linear range of the assay.
-
-
Lipid Extraction (Folch Method):
-
Add 1 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Add 200 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for an additional 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous/methanol layer, a protein disk, and a lower organic (chloroform) layer containing the lipids.
-
Carefully aspirate and transfer the lower organic layer to a clean glass vial, avoiding the protein interface.
-
-
Solvent Evaporation:
-
Evaporate the chloroform to complete dryness under a gentle stream of nitrogen gas at room temperature or in a vacuum concentrator.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 500 µL of 5% acetyl chloride in anhydrous methanol (or 1.25 M HCl in methanol).[5]
-
Cap the vial tightly and incubate at 80°C for 1 hour.
-
Allow the vial to cool to room temperature.
-
Add 500 µL of LC-MS grade water to quench the reaction.
-
Add 500 µL of hexane to extract the FAMEs.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial for analysis.
-
Evaporate the hexane under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water) for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for specific instrumentation.
-
LC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.
-
Mass Spectrometer: SCIEX QTRAP 6500+, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer.
-
Column: A reverse-phase column suitable for hydrophobic compounds, such as a C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 5 mM Ammonium Acetate.
-
Mobile Phase B: Acetonitrile with 5 mM Ammonium Acetate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
LC Gradient:
Time (min) % Mobile Phase B 0.0 80 10.0 100 15.0 100 15.1 80 | 20.0 | 80 |
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Ion Source Parameters:
-
IonSpray Voltage: +5500 V
-
Temperature: 400°C
-
Nebulizer Gas (Gas 1): 50 psi
-
Heater Gas (Gas 2): 50 psi
-
Curtain Gas: 35 psi
-
Collision Gas (CAD): Medium
-
Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions are proposed for the analysis. These should be optimized for the specific instrument being used. The precursor ion for FAMEs in positive ESI is typically the protonated molecule [M+H]+ or an adduct like [M+NH4]+. For this protocol, we will monitor the protonated molecule.
| Compound | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Collision Energy (eV) |
| Methyl Stearate | 299.3 | To be optimized | To be optimized |
| Methyl Stearate (Qualifier) | 299.3 | To be optimized | To be optimized |
| This compound (IS) | 334.5 | To be optimized | To be optimized |
Note: The exact product ions and optimal collision energies must be determined by infusing standard solutions of methyl stearate and this compound into the mass spectrometer.
Data Presentation and Method Performance
Quantitative Performance
The method should be validated according to established guidelines for bioanalytical method validation. The following table summarizes expected performance characteristics based on similar LC-MS/MS assays for small molecules.
| Parameter | Target Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | - | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision <20%, Accuracy ±20% | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | ± 10% |
| Matrix Effect | IS-normalized factor between 0.85 and 1.15 | Within acceptable range |
| Recovery | Consistent, precise, and reproducible | > 85% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for fatty acid analysis by LC-MS/MS.
Logical Relationship of Quantification
Caption: Logic for quantitative analysis using an internal standard.
Conclusion
The described method provides a selective and sensitive protocol for the quantification of fatty acids in various biological matrices. The conversion of fatty acids to FAMEs followed by LC-MS/MS analysis, incorporating this compound as an internal standard, ensures high accuracy and precision. This approach is a valuable tool for researchers investigating the role of fatty acids in biological systems and for professionals in the field of drug development.
References
- 1. Fatty Acid Methyl Ester (FAME) Analysis | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 2. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. forensicrti.org [forensicrti.org]
Application Note & Protocol: Quantification of Saturated Fatty Acids Using Methyl Stearate-d35
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of saturated fatty acids (SFAs) in biological matrices is crucial for understanding their roles in various physiological and pathological processes, including metabolic disorders and cardiovascular diseases. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of fatty acids.[1] To ensure accuracy and correct for variations during sample preparation and analysis, the use of a stable isotope-labeled internal standard is highly recommended.[2][3] Methyl stearate-d35, a deuterated form of methyl stearate, serves as an excellent internal standard for the quantification of SFAs due to its chemical similarity to the analytes of interest and its distinct mass-to-charge ratio.
This document provides a detailed protocol for the quantification of saturated fatty acids in biological samples using this compound as an internal standard. The method involves lipid extraction, derivatization of fatty acids to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of fatty acids using GC-based methods with an internal standard. These values are representative of the performance that can be expected with a well-optimized method.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [4][5] |
| Limit of Detection (LOD) | 0.21 - 16 µg/mL | |
| Limit of Quantification (LOQ) | 0.63 - 7.87 mg (sample) | |
| Recovery | 97 - 108% | |
| Precision (RSD%) | < 5% |
Experimental Workflow
The overall experimental workflow for the quantification of saturated fatty acids using this compound is depicted below.
Caption: Experimental workflow for SFA quantification.
Experimental Protocols
Materials and Reagents
-
Biological sample (e.g., plasma, tissue homogenate)
-
This compound internal standard solution (in a suitable organic solvent)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Derivatization reagent:
-
Acid-catalyzed: 14% Boron trifluoride in methanol (BF3-methanol) or 1.25 M HCl in methanol.
-
Base-catalyzed: 0.5 M Sodium methoxide in methanol.
-
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS grade solvents
Sample Preparation and Lipid Extraction
-
To a known amount of sample (e.g., 100 µL of plasma or 10 mg of homogenized tissue) in a glass tube with a PTFE-lined cap, add a precise volume of the this compound internal standard solution.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex the mixture vigorously for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 2000 x g for 5 minutes to achieve phase separation.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
The extracted lipids are converted to their more volatile FAMEs for GC-MS analysis. Both acid- and base-catalyzed methods are effective.
-
To the dried lipid extract, add 1 mL of 14% BF3-methanol.
-
Cap the tube tightly and heat at 100°C for 5-10 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs and transfer it to a new tube.
-
Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Note: Base-catalyzed methods do not derivatize free fatty acids.
-
To the dried lipid extract, add 1 mL of 0.5 M sodium methoxide in methanol.
-
Vortex the mixture and let it react at room temperature for 30 minutes.
-
Add 1 mL of hexane and 1 mL of water.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions (Typical):
-
Column: A polar capillary column suitable for FAME analysis (e.g., CP-Sil 88, Omegawax).
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 85-150°C, ramped to 230-270°C.
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
-
Mass Spectrometer (MS) Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan. SIM mode offers higher sensitivity and is recommended for targeted quantification.
-
Ions to Monitor: Monitor characteristic ions for each saturated fatty acid methyl ester and for this compound.
-
Calibration and Quantification
-
Prepare a series of calibration standards containing known concentrations of the target saturated fatty acid methyl esters and a constant concentration of the this compound internal standard.
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of each saturated fatty acid in the samples by using the peak area ratios and the regression equation from the calibration curve.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the analyte, the internal standard, and the final quantified concentration.
Caption: Logic of internal standard quantification.
Conclusion
This application note provides a comprehensive protocol for the accurate and reliable quantification of saturated fatty acids in biological samples using this compound as an internal standard with GC-MS analysis. The use of a deuterated internal standard is critical for minimizing analytical variability and ensuring high-quality, reproducible data. This method is a valuable tool for researchers and professionals in various fields, including metabolic research, drug discovery, and clinical diagnostics.
References
Application Note and Protocol for the Quantification of Stearic Acid in Human Plasma using Methyl Stearate-d35 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearic acid (C18:0), a saturated long-chain fatty acid, is a key component of cellular lipids and plays a significant role in various physiological and pathological processes. Accurate quantification of stearic acid in plasma is crucial for metabolic research, nutritional studies, and the development of therapeutics targeting lipid metabolism. This application note provides a detailed protocol for the quantitative analysis of stearic acid in human plasma samples using gas chromatography-mass spectrometry (GC-MS). To ensure accuracy and correct for variability during sample preparation and analysis, a stable isotope-labeled internal standard, methyl stearate-d35, is employed.[1]
The methodology involves the extraction of total lipids from plasma, followed by derivatization of fatty acids to their corresponding fatty acid methyl esters (FAMEs). The use of a deuterated internal standard is critical for correcting for sample loss during preparation and for variations in instrument performance, thereby ensuring high-quality, reproducible data.[1] GC-MS is a powerful technique for the separation and quantification of FAMEs due to its high sensitivity and specificity.[1][2]
Experimental Workflow Overview
The overall experimental workflow for the quantification of stearic acid in plasma is depicted below. The process begins with plasma sample collection, followed by the addition of the this compound internal standard, lipid extraction, derivatization to FAMEs, and finally, analysis by GC-MS.
Caption: Experimental workflow for stearic acid quantification.
Materials and Reagents
-
Plasma Samples: Human plasma collected in EDTA tubes.
-
Internal Standard: this compound solution (e.g., 1 mg/mL in methanol).
-
Solvents: Chloroform, Methanol, Hexane (HPLC grade).
-
Reagents:
-
0.9% NaCl solution.
-
Boron trifluoride (BF3) in methanol (14%).[1]
-
Sodium hydroxide in methanol (2 N).
-
Sodium chloride (NaCl).
-
Anhydrous sodium sulfate.
-
-
Glassware: Pyrex test tubes with Teflon-lined screw caps, Pasteur pipettes.
Detailed Experimental Protocol
This protocol is based on a widely used lipid extraction method followed by acid-catalyzed derivatization.
Sample Preparation and Lipid Extraction (Folch Method)
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To a 100 µL plasma sample in a glass test tube, add a known amount of this compound internal standard (e.g., 10 µL of a 1 mg/mL solution).
-
Lipid Extraction:
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma sample.
-
Vortex vigorously for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 5 minutes to facilitate phase separation.
-
-
Organic Phase Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Reconstitution: Reconstitute the dried lipid extract in 1 mL of hexane.
-
Acid-Catalyzed Methylation:
-
Add 1 mL of 14% boron trifluoride (BF3) in methanol.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
-
Extraction of FAMEs:
-
After cooling to room temperature, add 1 mL of water and 2 mL of hexane.
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
-
-
Final Sample Preparation:
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
-
GC-MS Analysis
The analysis of FAMEs is performed using a gas chromatograph coupled to a mass spectrometer.
Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Mass Spectrometer | Agilent 5975C MSD or equivalent |
| GC Column | HP-88 or similar polar capillary column (e.g., 100 m x 0.25 mm, 0.2 µm film thickness) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial 60°C for 1 min, ramp to 160°C at 25°C/min, then to 240°C at 2°C/min and hold for 10 min |
| MS Ion Source Temp. | 230°C |
| MS Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detection Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
| Analyte | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Methyl Stearate | ~22.5 min | 298.3 | 74.1, 87.1 |
| This compound | ~22.4 min | 333.5 | 80.1, 98.2 |
Note: Retention times are approximate and should be confirmed with standards on the specific instrument and column used.
Data Analysis and Quantification
The concentration of stearic acid is determined by constructing a calibration curve.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of unlabeled methyl stearate and a constant concentration of the this compound internal standard.
-
Calibration Curve: Process the calibration standards through the same extraction and derivatization procedure as the plasma samples. Plot the ratio of the peak area of the analyte (methyl stearate) to the peak area of the internal standard (this compound) against the concentration of the analyte.
-
Quantification of Unknowns: Calculate the concentration of stearic acid in the plasma samples using the regression equation from the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of fatty acids using a similar methodology.
| Parameter | Value | Reference |
| Linearity Range | 0.50 - 20.00 µg/mL | |
| Limit of Detection (LOD) | ~11.90 ng/mL | |
| Recovery | 95.25% - 100.29% | |
| Intra-assay CV | 2.5% - 13.2% | |
| Inter-assay CV | 4.6% - 22.9% |
Logical Relationship of Quantification
The quantification of the target analyte is based on the consistent ratio between the analyte and the internal standard across a range of concentrations.
Caption: Logic of quantification using an internal standard.
Conclusion
This application note provides a comprehensive and robust protocol for the quantification of stearic acid in human plasma using this compound as an internal standard with GC-MS analysis. The use of a stable isotope-labeled internal standard is essential for achieving accurate and reproducible results by correcting for variations in sample handling and instrument response. This method is suitable for a wide range of research and clinical applications where precise measurement of fatty acids is required.
References
Application Notes and Protocols for Methyl Stearate-d35 in Lipidomics Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, accurate and reproducible quantification of lipid species is paramount for understanding complex biological processes, identifying disease biomarkers, and developing novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the analysis of fatty acids, which are typically derivatized to fatty acid methyl esters (FAMEs) to improve their volatility and chromatographic behavior. The use of stable isotope-labeled internal standards is a critical component of quantitative lipidomics workflows, as they correct for variations in sample preparation, extraction efficiency, and instrument response.
Methyl stearate-d35 is a deuterated form of methyl stearate, the methyl ester of stearic acid (C18:0). Its high isotopic purity and chemical similarity to endogenous saturated and unsaturated fatty acid methyl esters make it an excellent internal standard for the quantitative analysis of FAMEs in complex biological samples. By spiking a known amount of this compound into a sample at the beginning of the workflow, researchers can achieve accurate and precise quantification of a wide range of fatty acids.
These application notes provide an overview of the use of this compound in lipidomics and detail a representative protocol for the quantitative analysis of FAMEs by GC-MS.
Applications of this compound
This compound is primarily utilized in lipidomics studies as an internal standard for the quantitative analysis of fatty acid methyl esters (FAMEs) derived from various biological matrices, including:
-
Plasma and Serum: For the study of circulating fatty acid profiles in metabolic diseases such as diabetes, obesity, and cardiovascular disease.
-
Tissues: To investigate alterations in tissue-specific fatty acid composition in response to disease, diet, or drug treatment.
-
Cells: For in vitro studies of fatty acid metabolism and its role in cellular signaling and function.
-
Food and Nutritional Science: To determine the fatty acid composition of food products and dietary supplements.
Experimental Workflow for FAME Analysis using this compound
The following diagram illustrates a typical workflow for the quantitative analysis of fatty acid methyl esters (FAMEs) using this compound as an internal standard.
Figure 1: Experimental workflow for FAME analysis.
Experimental Protocols
The following protocols provide a detailed methodology for the quantitative analysis of FAMEs using this compound as an internal standard.
Protocol 1: Lipid Extraction using a Modified Folch Method
This protocol is suitable for the extraction of total lipids from plasma, serum, or tissue homogenates.
Materials:
-
Biological sample (e.g., 50 µL plasma)
-
This compound internal standard solution (10 µg/mL in chloroform:methanol 2:1, v/v)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a glass centrifuge tube, add the biological sample.
-
Add 10 µL of the this compound internal standard solution.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen. The dried lipid extract can be stored at -80°C until derivatization.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol describes an acid-catalyzed methylation of the extracted lipids.
Materials:
-
Dried lipid extract
-
2% H₂SO₄ in methanol (v/v)
-
Hexane (HPLC grade)
-
Saturated NaCl solution
-
Glass tubes with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
To the dried lipid extract, add 2 mL of 2% H₂SO₄ in methanol.
-
Seal the tube tightly and heat at 80°C for 1 hour in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1.5 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.
Data Presentation
The following tables summarize representative quantitative data and instrument parameters for the GC-MS analysis of FAMEs.
Table 1: Representative GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-23 (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 100°C (hold 1 min), ramp to 250°C at 10°C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | m/z 50-550 |
Table 2: Example of a Calibration Curve for a Target FAME (Methyl Palmitate)
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.052 |
| 0.5 | 0.261 |
| 1.0 | 0.515 |
| 5.0 | 2.58 |
| 10.0 | 5.21 |
| Internal Standard | This compound (1 µg/mL) |
Signaling Pathway and Logical Relationship Diagram
While this compound is an analytical tool and not directly involved in signaling pathways, the following diagram illustrates the logical relationship in its application for accurate quantification.
Figure 2: Logic of quantification using an internal standard.
Conclusion
This compound serves as a robust and reliable internal standard for the quantitative analysis of fatty acid methyl esters in lipidomics profiling studies. Its use allows for the correction of analytical variability, leading to accurate and precise data that is essential for advancing our understanding of the roles of fatty acids in health and disease. The protocols and information provided herein offer a solid foundation for researchers to incorporate this compound into their lipidomics workflows. It is recommended that users optimize the specific conditions for their particular application and instrumentation.
Metabolic Fate Analysis Using Methyl Stearate-d35: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique for elucidating the metabolic fate of molecules in biological systems.[1] By introducing a labeled compound, or "tracer," researchers can track its journey through various metabolic pathways, providing critical insights into the dynamic nature of metabolism.[2] Perdeuterated fatty acids, such as methyl stearate-d35, are invaluable tools in lipidomics for tracing the absorption, distribution, metabolism, and excretion (ADME) of fatty acids. This heavily labeled tracer behaves nearly identically to its unlabeled counterpart, allowing for precise tracking without significantly altering physiological processes.[3]
This document provides detailed application notes and protocols for conducting metabolic fate analysis using this compound. The methodologies described are applicable to a wide range of research areas, including drug development, nutritional science, and the study of metabolic diseases like atherosclerosis, hypertriglyceridemia, and type 2 diabetes.[4]
Principle of the Method
The core principle involves introducing this compound into a biological system (in vitro or in vivo) and subsequently detecting and quantifying the tracer and its metabolites in various biological matrices such as plasma, tissues, and cells.[2] The high degree of deuterium labeling in this compound results in a significant mass shift, allowing for clear differentiation from endogenous, unlabeled stearic acid using mass spectrometry (MS). This enables the precise measurement of isotopic enrichment, which is the proportion of a metabolite that contains the stable isotope label. By analyzing the isotopic enrichment in precursor and product pools over time, metabolic fluxes can be determined.
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques for these studies. GC-MS often requires derivatization of fatty acids into their more volatile fatty acid methyl esters (FAMEs), a step that is inherent to the use of this compound.
Applications
-
Fatty Acid Metabolism Studies: Tracing the pathways of fatty acid oxidation (beta-oxidation), desaturation, and elongation.
-
De Novo Lipogenesis: Quantifying the synthesis of new fatty acids.
-
Lipid Trafficking and Storage: Investigating the incorporation of fatty acids into complex lipids such as triglycerides, phospholipids, and cholesteryl esters.
-
Drug Efficacy and Target Engagement: Assessing the impact of therapeutic interventions on lipid metabolism.
-
Nutritional Studies: Understanding the metabolic fate of dietary saturated fatty acids.
Experimental Protocols
Protocol 1: In Vivo Metabolic Fate Analysis in a Rodent Model
This protocol outlines a typical in vivo study to track the metabolic fate of orally administered this compound in mice.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., corn oil)
-
C57BL/6 mice
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Tissue harvesting tools
-
Solvents for lipid extraction (chloroform, methanol, water)
-
Internal standard (e.g., a deuterated fatty acid not expected to be a metabolite of stearic acid)
-
Reagents for FAME preparation (e.g., boron trifluoride in methanol)
Procedure:
-
Animal Dosing:
-
Acclimate mice for at least one week.
-
Prepare a dosing solution of this compound in corn oil.
-
Administer a single oral gavage of the dosing solution to the mice.
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours).
-
Separate plasma by centrifugation and store at -80°C.
-
At the final time point, euthanize the animals and harvest tissues of interest (e.g., liver, adipose tissue, heart, muscle).
-
Flash-freeze tissues in liquid nitrogen and store at -80°C.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
For plasma samples (e.g., 100 µL), add the deuterated internal standard.
-
Add a 2:1 (v/v) mixture of chloroform:methanol and vortex vigorously.
-
Add 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
For tissue samples, first homogenize the tissue in a suitable buffer. Then proceed with the lipid extraction as described for plasma.
-
-
Fatty Acid Methyl Ester (FAME) Preparation:
-
Dry the lipid extract under a stream of nitrogen.
-
Add boron trifluoride in methanol and heat to convert all fatty acids to their methyl esters.
-
Cool the sample, add water and a nonpolar solvent (e.g., hexane), vortex, and centrifuge.
-
Collect the upper organic layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Inject the FAME sample into the GC-MS.
-
Use a suitable GC column for fatty acid separation.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the molecular ions of this compound and its expected metabolites (e.g., methyl palmitate-d31, methyl oleate-d33).
-
Protocol 2: In Vitro Metabolic Fate Analysis in Cell Culture
This protocol describes the tracing of this compound metabolism in a cultured cell line (e.g., hepatocytes).
Materials:
-
Cultured cells (e.g., HepG2)
-
Cell culture medium
-
This compound complexed to bovine serum albumin (BSA)
-
Ice-cold phosphate-buffered saline (PBS)
-
Methanol for quenching metabolism
-
Cell scrapers
-
Lipid extraction solvents and reagents as in Protocol 1
Procedure:
-
Cell Labeling:
-
Culture cells to the desired confluency.
-
Prepare the labeling medium by adding the this compound-BSA complex to the cell culture medium.
-
Replace the existing medium with the labeling medium and incubate for various time points.
-
-
Metabolism Quenching and Cell Harvesting:
-
Place the culture plates on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold 80% methanol to quench metabolic activity.
-
Scrape the cells and collect the cell suspension.
-
-
Lipid Extraction, FAME Preparation, and GC-MS Analysis:
-
Proceed with lipid extraction, FAME preparation, and GC-MS analysis as described in Protocol 1 (steps 3-5).
-
Data Presentation
Quantitative data from metabolic fate studies should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Pharmacokinetics of d7-Stearic Acid and its Metabolites in Rat Plasma Following Oral Administration
| Analyte | Cmax (µM) | Tmax (h) | AUC (µM*h) |
| d7-Stearic Acid (C18:0) | 2.2 | 8 | 15.4 |
| d7-Oleic Acid (C18:1) | 0.6 | 12 | 4.2 |
| d7-Palmitic Acid (C16:0) | 1.5 | 10 | 10.5 |
| Data is hypothetical and based on reported ranges to illustrate presentation format. |
Table 2: Isotopic Enrichment of Fatty Acids in Liver Tissue 24 Hours Post-Dosing with this compound
| Fatty Acid | Isotopic Enrichment (Atom Percent Excess) |
| Stearic Acid (C18:0) | 15.2% |
| Oleic Acid (C18:1) | 3.5% |
| Palmitic Acid (C16:0) | 5.8% |
| Data is hypothetical to illustrate presentation format. |
Visualizations
Diagrams are essential for visualizing complex experimental workflows and metabolic pathways.
Caption: In vivo experimental workflow for metabolic fate analysis.
Caption: Potential metabolic pathways of this compound.
References
- 1. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
Application Notes and Protocols for Methyl Stearate-d35 Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl stearate-d35 is a deuterated derivative of methyl stearate, commonly utilized as an internal standard in quantitative analysis. Its application is crucial for correcting variations in sample preparation and instrumental analysis, thereby enhancing the accuracy and precision of fatty acid quantification. This document provides detailed protocols for sample preparation involving this compound for the analysis of fatty acids in biological matrices, primarily using gas chromatography-mass spectrometry (GC-MS).
Fatty acids are fundamental components of lipids and are implicated in numerous physiological and pathological processes, making their accurate measurement critical in various fields, including drug development and biomedical research.[1][2] The protocols outlined below describe the transesterification of fatty acids to their corresponding fatty acid methyl esters (FAMEs), a necessary derivatization step for GC analysis that improves volatility and peak shape.[3]
Experimental Protocols
Two primary methods for the preparation of FAMEs are acid-catalyzed and base-catalyzed transesterification. The choice of method depends on the nature of the fatty acids in the sample; acid-catalysis is effective for free fatty acids and glycerolipids, while base-catalysis is faster but not suitable for free fatty acids.[3][4]
Protocol 1: Acid-Catalyzed Transesterification
This method is suitable for a broad range of lipid classes, including free fatty acids.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate, oil)
-
This compound internal standard solution (concentration to be determined based on expected analyte levels)
-
Hexane
-
Methanol
-
Concentrated Sulfuric Acid (H₂SO₄) or Boron Trifluoride (BF₃) in Methanol
-
1 M Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate
-
2 mL glass vials with screw caps
Procedure:
-
Sample Aliquoting: To a 2 mL glass vial, add a known amount of the biological sample (e.g., 100 µL of plasma or a specific weight of tissue homogenate).
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to the sample.
-
Methylation Reagent Addition: Add 800 µL of freshly prepared methylation reagent (e.g., 1.5% concentrated sulfuric acid in anhydrous methanol).
-
Reaction: Add heptane to a final volume of 1 mL, cap the vial tightly, and vortex thoroughly. Place the vial in a heating block at 100°C for 1 hour. For milder conditions, incubation can be performed at 45°C overnight (approximately 14 hours).
-
Extraction: After cooling to room temperature, add 300 µL of 1 M NaCl solution and 300 µL of heptane to the vial. Vortex vigorously to extract the FAMEs into the organic (upper) layer.
-
Phase Separation: Allow the phases to separate.
-
Collection: Carefully transfer the upper organic phase containing the FAMEs to a clean GC vial.
-
Drying: If the sample contains residual water, pass the organic phase through a small column of anhydrous sodium sulfate.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Base-Catalyzed Transesterification
This is a rapid method suitable for glycerolipids but not for free fatty acids.
Materials:
-
Biological sample (e.g., oil, fat extract)
-
This compound internal standard solution
-
Hexane
-
2 M Sodium Hydroxide (NaOH) in Methanol
-
2 mL glass vials with screw caps
Procedure:
-
Sample and Internal Standard: In a 2 mL glass vial, add a small amount of the sample (e.g., 10 µL of oil) and the this compound internal standard.
-
Reagent Addition: Add 500 µL of hexane and 100 µL of 2 M methanolic NaOH.
-
Reaction: Cap the vial and vortex at 1000 rpm for 30 seconds. Let the mixture stand for 2 minutes to allow for phase separation.
-
Collection: Transfer 100 µL of the upper hexane layer to a new GC vial for analysis.
Data Presentation
The use of an internal standard like this compound significantly improves the reproducibility of the analysis. The following table summarizes representative data for FAME analysis, highlighting the impact of using an internal standard.
| Analyte | Relative Standard Deviation (RSD) - External Standard (%) | Relative Standard Deviation (RSD) - Internal Standard (%) | Average Recovery (%) |
| Methyl Laurate | 3.74 | - | 97.1 |
| Methyl Palmitate | 2.7 | 0.779 | 101 |
| Methyl Stearate | 4.9 | 1.10 | 101 |
| Methyl Eicosanoate | 2.2 | 1.59 | 101 |
| Methyl Behenate | 2.8 | 2.62 | 101 |
| Data adapted from studies on automated FAME preparation. The use of an internal standard generally reduces the RSD. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the sample preparation of fatty acid methyl esters using an internal standard.
Caption: Workflow for FAMEs analysis using an internal standard.
This comprehensive workflow ensures that samples are consistently prepared and analyzed, leading to reliable and reproducible quantification of fatty acids in various biological matrices. The integration of a deuterated internal standard like this compound is a key component of robust analytical methodology in lipidomics.
References
Application Note: Quantitative Analysis of Fatty Acids in Biological Matrices by GC-MS Using Deuterated Internal Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty acids (FAs) are carboxylic acids with aliphatic chains that are fundamental to numerous biological functions, including energy storage, cell membrane structure, and signaling pathways.[1] Accurate quantification of FAs in biological samples like plasma, tissues, and cells is critical for metabolic research, disease biomarker discovery, and pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific technique for FA analysis.[2] However, the low volatility of free fatty acids necessitates a derivatization step to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs).[3][4]
This application note provides a detailed protocol for the derivatization of fatty acids to FAMEs using boron trifluoride (BF₃)-methanol, followed by quantitative analysis using GC-MS. The method incorporates deuterated fatty acids as internal standards to ensure high accuracy and precision by correcting for analyte loss during sample preparation and variations in instrument response.[1]
Principle of the Method
The protocol is based on the principle of stable isotope dilution. A known quantity of a deuterated fatty acid (e.g., Palmitic acid-d₃), which is chemically identical to its native counterpart but has a different mass, is added to the sample at the beginning of the workflow. Both the native (analyte) and the deuterated (internal standard) fatty acids are co-processed, including lipid extraction and derivatization.
Derivatization is achieved through acid-catalyzed esterification with BF₃-methanol, which converts the polar carboxyl group of the fatty acids into a non-polar methyl ester, increasing volatility for GC analysis. During GC-MS analysis, the FAMEs are separated based on their boiling points and detected by the mass spectrometer. By comparing the peak area of the native fatty acid to that of the deuterated internal standard, precise quantification can be achieved, as the ratio of the two is unaffected by variations in sample handling.
Experimental Protocols
Materials and Reagents
-
Solvents: Chloroform, Methanol, Hexane (all HPLC or GC grade)
-
Reagents:
-
Boron Trifluoride-Methanol (BF₃-Methanol) solution, 12-14% w/w
-
Sodium Chloride (NaCl) solution, 0.9% (w/v) in deionized water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Standards:
-
Individual, high-purity fatty acid standards for calibration curves.
-
Deuterated fatty acid internal standard solution (e.g., Palmitic acid-d₃ in a suitable solvent).
-
-
Glassware: Screw-capped glass tubes with PTFE liners, glass Pasteur pipettes, GC vials with inserts.
-
Equipment: Vortex mixer, centrifuge, heating block or water bath, nitrogen evaporator.
Sample Preparation and Lipid Extraction
This protocol is suitable for biological fluids (e.g., 100 µL plasma) or homogenized tissue (e.g., 10 mg).
-
Place the sample into a screw-capped glass tube.
-
Internal Standard Spiking: Add a precise and known amount of the deuterated internal standard solution to the sample. This step is critical for accurate quantification.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation and vortex for another 30 seconds.
-
Centrifuge the mixture at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Dry the extracted lipids completely under a gentle stream of nitrogen gas. The sample is now ready for derivatization.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 2 mL of 12-14% BF₃-Methanol reagent.
-
Tightly cap the tube and flush with nitrogen gas to prevent oxidation.
-
Heat the mixture at 60-85°C for 5-10 minutes in a heating block or water bath. The optimal time and temperature may need to be determined for specific sample types.
-
Cool the tube to room temperature.
-
Extraction of FAMEs: Add 1 mL of deionized water and 1 mL of hexane to the tube.
-
Vortex thoroughly for 1 minute to partition the FAMEs into the upper hexane layer.
-
Allow the layers to separate. Transfer the upper hexane layer containing the FAMEs to a clean GC vial, passing it through a small column of anhydrous sodium sulfate to remove any residual water.
-
If necessary, concentrate the sample under a gentle stream of nitrogen.
GC-MS Analysis
The following are typical instrument parameters and may require optimization.
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Column | HP-88 or equivalent polar capillary column (e.g., 60 m x 0.25 mm ID, 0.20 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 220-260°C |
| Oven Program | Initial 70°C, ramp to 170°C at 11°C/min, then to 175°C at 0.8°C/min, then to 220°C at 20°C/min, hold for 2.5 min. |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for high sensitivity or Full Scan for qualitative analysis |
| MS Transfer Line Temp | 280°C |
Data Presentation and Quantitative Results
Quantification is achieved by generating a calibration curve for each fatty acid. The ratio of the peak area of the analyte to the peak area of its corresponding deuterated internal standard is plotted against the analyte concentration. The following table summarizes typical performance data for this method, compiled from validation studies.
| Fatty Acid | Linearity (R²) | Recovery (%) | LOD (µg/mL) | LOQ (µg/mL) |
| Myristic Acid (C14:0) | > 0.99 | 90 - 110 | 0.1 - 5.0 | 5.0 - 15.0 |
| Palmitic Acid (C16:0) | > 0.99 | 88 - 105 | 0.2 - 10.0 | 5.0 - 20.0 |
| Stearic Acid (C18:0) | > 0.99 | 91 - 108 | 0.5 - 15.0 | 10.0 - 30.0 |
| Oleic Acid (C18:1n9) | > 0.99 | 86 - 110 | 0.5 - 20.0 | 10.0 - 50.0 |
| Linoleic Acid (C18:2n6) | > 0.99 | 85 - 107 | 0.5 - 20.0 | 10.0 - 50.0 |
| Arachidonic Acid (C20:4n6) | > 0.99 | 87 - 106 | 1.0 - 20.2 | 15.0 - 50.0 |
Note: Recovery, LOD (Limit of Detection), and LOQ (Limit of Quantitation) values are representative and can vary based on the sample matrix and specific instrument performance.
Visualizations
Experimental Workflow
Caption: Workflow for GC-MS analysis of fatty acids.
Principle of Stable Isotope Dilution
References
Application Notes: Tracing Fatty Acid Metabolism with Methyl Stearate-d35 in Disease Models
Introduction
The study of fatty acid metabolism is critical to understanding the pathophysiology of numerous diseases, including metabolic disorders (like type 2 diabetes and non-alcoholic fatty liver disease), cardiovascular diseases, neurodegenerative conditions, and cancer.[][2] Dysregulation in the synthesis, transport, storage, and oxidation of fatty acids is a hallmark of these conditions.[2][3] Stable isotope-labeled compounds, such as methyl stearate-d35, serve as powerful metabolic tracers to quantitatively track the fate of specific fatty acids within complex biological systems.[] By replacing hydrogen atoms with deuterium, this compound becomes chemically identical to its endogenous counterpart but distinguishable by mass spectrometry (MS), allowing researchers to trace its incorporation into various lipid pools, measure turnover rates, and elucidate metabolic fluxes in vivo.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound as a tracer to investigate fatty acid metabolism in disease models.
Core Applications
-
Elucidating Disease Mechanisms: Tracing the metabolic fate of stearate can reveal disease-specific alterations in lipid metabolism, helping to identify biomarkers and understand disease progression.
-
Metabolic Flux Analysis: Quantifying the rate of incorporation of deuterium-labeled stearate into complex lipids like triglycerides, phospholipids, and cholesteryl esters provides a dynamic measure of lipid synthesis and turnover.
-
Pharmacodynamic Studies: Assessing how therapeutic agents affect the distribution and metabolism of fatty acids can clarify a drug's mechanism of action and efficacy.
-
Studying Lipotoxicity: In models of metabolic disease, tracking the accumulation of saturated fatty acids like stearate in non-adipose tissues helps in understanding the mechanisms of lipotoxicity-induced cellular dysfunction.
-
Neuroprotection Research: Stearic acid methyl ester has been shown to have neuroprotective effects in models of global cerebral ischemia, highlighting its potential role in neuronal health and disease.
Experimental Workflow and Protocols
The overall workflow for a tracer study using this compound involves administering the labeled compound to a disease model (e.g., a mouse model), collecting biological samples at specific time points, extracting lipids, preparing them for analysis, and quantifying the isotopic enrichment using mass spectrometry.
Caption: General workflow for in vivo fatty acid metabolism studies.
Protocol 1: In Vivo Administration of this compound
This protocol is adapted for a mouse model but can be modified for other systems.
-
Tracer Preparation:
-
Prepare a dosing solution of this compound. For oral gavage, it can be mixed with a vehicle like corn oil. For intravenous administration, it may be complexed with fatty acid-free bovine serum albumin (BSA).
-
A typical oral dose might be 150 mg/kg body weight. The exact concentration should be optimized based on the specific research question and model.
-
-
Animal Dosing:
-
Acclimate animals to the experimental conditions.
-
Administer the this compound solution via the desired route (e.g., oral gavage).
-
House the animals and provide ad libitum access to food and water unless the protocol requires fasting.
-
-
Sample Collection:
-
Collect blood samples via tail vein or other appropriate methods at serial timepoints (e.g., 0, 30, 60, 120, 240 minutes) post-administration.
-
Process blood to plasma by centrifugation and store at -80°C.
-
At the final timepoint, euthanize the animals and harvest tissues of interest (e.g., liver, heart, adipose tissue, brain).
-
Immediately snap-freeze tissues in liquid nitrogen and store at -80°C until lipid extraction.
-
Protocol 2: Total Lipid Extraction from Tissues or Plasma
This protocol uses the Folch method, which is considered a gold standard for lipid extraction.
-
Homogenization:
-
Weigh a portion of frozen tissue (e.g., 50-100 mg) and homogenize it in a 2:1 (v/v) mixture of chloroform:methanol. Use a volume sufficient to submerge the tissue (e.g., 2 mL).
-
For plasma samples (e.g., 50 µL), add the 2:1 chloroform:methanol solution directly.
-
-
Phase Separation:
-
After homogenization, add 0.25 volumes of 0.9% NaCl solution (or PBS) to the mixture to induce phase separation.
-
Vortex the mixture thoroughly and centrifuge at low speed (e.g., 2000 x g for 10 minutes) to separate the layers.
-
-
Lipid Collection:
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.
-
Transfer the lipid extract to a new glass tube.
-
-
Drying:
-
Evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract.
-
Store the dried lipid extract at -80°C until derivatization.
-
Protocol 3: Derivatization and GC-MS Analysis
To analyze fatty acids by Gas Chromatography (GC), they are typically converted to their more volatile Fatty Acid Methyl Ester (FAME) derivatives. Since the tracer is already a methyl ester, this protocol focuses on the transesterification of complex lipids.
-
Transesterification:
-
Re-dissolve the dried lipid extract in a known volume of toluene.
-
Add 1 mL of 2% sulfuric acid in methanol.
-
Add an internal standard (e.g., methyl heptadecanoate) for quantification.
-
Incubate the mixture at 50°C for 2 hours. This process will convert fatty acids from triglycerides, phospholipids, etc., into FAMEs.
-
-
FAME Extraction:
-
After cooling, add hexane and water to the mixture to extract the FAMEs.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract under nitrogen and reconstitute in a small volume of hexane (e.g., 50 µL) for injection.
-
-
GC-MS Analysis:
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).
-
Column: Use a suitable capillary column for FAME separation (e.g., a DB-23 or similar).
-
Method: Develop a temperature gradient method to separate methyl stearate from other FAMEs.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to detect the molecular ions or characteristic fragments of both endogenous (unlabeled) methyl stearate (m/z 298) and this compound (m/z 333).
-
Data Presentation and Interpretation
The primary data output is the isotopic enrichment, which represents the percentage of the labeled tracer within the total pool of that specific lipid. This is calculated from the peak areas of the labeled (A_labeled) and unlabeled (A_unlabeled) forms.
Enrichment (%) = [A_labeled / (A_labeled + A_unlabeled)] * 100
Quantitative data should be summarized in tables to facilitate comparison between experimental groups.
Table 1: Representative Data on this compound Incorporation into Liver Lipids
| Lipid Class | Analyte | Control Group (% Enrichment ± SD) | Disease Model (% Enrichment ± SD) |
| Triglycerides (TG) | Stearate-d35 | 15.2 ± 2.1 | 28.7 ± 3.5 |
| Phosphatidylcholine (PC) | Stearate-d35 | 8.5 ± 1.3 | 7.9 ± 1.1 |
| Cholesteryl Esters (CE) | Stearate-d35 | 3.1 ± 0.8 | 6.5 ± 1.4 |
| Free Fatty Acids (FFA) | Stearate-d35 | 25.6 ± 4.0 | 22.1 ± 3.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Metabolic Pathways
The administered this compound is hydrolyzed to stearic acid-d35, which is then activated to stearoyl-CoA-d35. This central metabolite can then be incorporated into various lipid classes through distinct metabolic pathways.
Caption: Key pathways for the metabolism of stearic acid-d35.
References
Application Notes and Protocols for Quantitative Analysis of Fatty Acids Using Methyl Stearate-d35
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of fatty acids is critical in various fields, including metabolic research, drug development, and clinical diagnostics. This document provides a detailed methodology for the quantitative analysis of fatty acids in biological samples using a stable isotope-labeled internal standard, methyl stearate-d35. The use of a deuterated internal standard is a robust method to correct for variations during sample preparation and analysis, ensuring high accuracy and precision.[1] This protocol is designed for gas chromatography-mass spectrometry (GC-MS), a powerful technique for the separation and quantification of fatty acid methyl esters (FAMEs).
Principle of the Assay
The assay involves the extraction of total lipids from a biological sample, followed by the derivatization of fatty acids to their corresponding FAMEs. This compound is added at the beginning of the sample preparation process to serve as an internal standard. Since this compound is chemically identical to its unlabeled counterpart, it behaves similarly during extraction and derivatization. However, its increased mass allows it to be distinguished by the mass spectrometer. By comparing the peak area of the analyte FAMEs to the peak area of the known concentration of this compound, the concentration of the fatty acids in the original sample can be accurately determined.
Materials and Reagents
-
This compound
-
FAME standards (including non-deuterated methyl stearate)
-
Chloroform
-
Methanol
-
Hexane
-
0.9% NaCl solution
-
14% Boron trifluoride (BF3) in methanol
-
Anhydrous sodium sulfate
-
Glass tubes with PTFE-lined caps
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph-mass spectrometer (GC-MS)
Experimental Protocols
Preparation of Standard Solutions
Stock Solution of this compound (Internal Standard):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of hexane to obtain a 1 mg/mL stock solution.
-
Store at -20°C.
Working Internal Standard Solution:
-
Dilute the stock solution with hexane to a final concentration of 100 µg/mL.
Calibration Standards:
-
Prepare a mixed stock solution of non-deuterated FAME standards (e.g., methyl palmitate, methyl stearate, methyl oleate, etc.) in hexane at a concentration of 1 mg/mL each.
-
Perform serial dilutions of the mixed stock solution to create a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Spike each calibration standard with the this compound working internal standard solution to a final concentration of 10 µg/mL.
Sample Preparation
Lipid Extraction (Folch Method):
-
To a 15 mL glass tube, add 100 µL of the biological sample (e.g., plasma, cell lysate).
-
Add a known amount of the this compound working internal standard solution (e.g., 10 µL of 100 µg/mL for a final amount of 1 µg).
-
Add 2 mL of chloroform and 1 mL of methanol (2:1, v/v).
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic (chloroform) layer containing the lipids and transfer to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 14% BF3 in methanol.[1]
-
Seal the tube tightly and heat at 100°C for 30 minutes.[1]
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of water to the tube.
-
Vortex for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the final hexane extract containing the FAMEs to a GC vial for analysis.
GC-MS Analysis
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer is used for the analysis.
GC Conditions (Example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Selected Ion Monitoring (SIM) or full scan mode.
-
Ions to Monitor: Monitor characteristic ions for each FAME analyte and for this compound.
Data Presentation
Table 1: GC-MS Parameters for Selected FAMEs and this compound
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Methyl Palmitate | ~16.5 | 270.2 | 74.1, 87.1 |
| Methyl Stearate | ~18.7 | 298.3 | 74.1, 87.1 |
| Methyl Oleate | ~18.9 | 296.3 | 55.1, 69.1 |
| Methyl Linoleate | ~19.1 | 294.3 | 67.1, 81.1 |
| This compound (IS) | ~18.7 | 333.5 | 79.1, 98.1 |
Table 2: Representative Calibration Curve Data
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,000 | 1,500,000 | 0.01 |
| 5 | 78,000 | 1,550,000 | 0.05 |
| 10 | 160,000 | 1,600,000 | 0.10 |
| 25 | 412,500 | 1,650,000 | 0.25 |
| 50 | 850,000 | 1,700,000 | 0.50 |
| 100 | 1,750,000 | 1,750,000 | 1.00 |
| Linearity (R²) | - | - | >0.995 |
Table 3: Assay Performance Characteristics
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | <10% |
| Accuracy (% Recovery) | 90-110% |
Mandatory Visualization
Caption: Workflow for quantitative fatty acid analysis.
Caption: Logic of internal standard-based quantification.
References
Application Note: Quantitative Analysis of Fatty Acid Methyl Esters in Biodiesel using Methyl Stearate-d35 as an Internal Standard by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Biodiesel, a renewable and biodegradable fuel, primarily consists of fatty acid methyl esters (FAMEs). Accurate quantification of the FAME profile is crucial for quality control and for determining the physical and chemical properties of the fuel. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of FAMEs. The use of a stable isotope-labeled internal standard, such as methyl stearate-d35, in conjunction with isotope dilution mass spectrometry (IDMS) is considered the gold standard for quantitative analysis. This method offers high accuracy and precision by correcting for variations in sample preparation, injection volume, and instrument response.[1]
This application note provides a detailed protocol for the quantitative analysis of FAMEs in biodiesel samples using this compound as an internal standard with GC-MS.
Principle A known amount of this compound is added to a known amount of biodiesel sample. The FAMEs in the sample and the internal standard are then analyzed by GC-MS. The concentration of each FAME is determined by comparing its peak area to the peak area of the deuterated internal standard. Since the analyte and the internal standard are chemically identical, they co-elute and experience the same matrix effects, allowing for accurate correction.[2]
Experimental Protocols
1. Materials and Reagents
-
Biodiesel sample
-
This compound (Internal Standard)
-
FAME standards mix (e.g., C8-C24 FAME mix)
-
Heptane or Isooctane (GC grade)
-
2 mL GC vials with caps and septa
2. Preparation of Standards and Samples
-
Internal Standard Stock Solution (IS Stock):
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with heptane to obtain a concentration of approximately 1000 µg/mL.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by accurately diluting a certified FAME standards mix in heptane to cover the expected concentration range of the FAMEs in the biodiesel samples.
-
A typical calibration range would be from 1 µg/mL to 500 µg/mL for each FAME.
-
Spike each calibration standard with the IS Stock solution to a final concentration of 50 µg/mL of this compound.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the biodiesel sample into a 10 mL volumetric flask.
-
Add 500 µL of the IS Stock solution (to achieve a 50 µg/mL final concentration of the internal standard).
-
Dilute to the mark with heptane.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot to a 2 mL GC vial for analysis.
-
3. GC-MS Instrumentation and Conditions
The following GC-MS parameters are recommended. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | Polar capillary column (e.g., Agilent J&W DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm, or similar wax-type column)[3] |
| Injector | Split/Splitless, 250 °C, Split ratio 20:1 |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 200 °C, then ramp at 5 °C/min to 240 °C, hold for 10 min.[4] |
| MSD Transfer Line | 250 °C |
| Ion Source | Electron Ionization (EI), 230 °C |
| Quadrupole | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
4. SIM Ion Selection
For accurate quantification, specific ions for each FAME and the internal standard should be monitored. The molecular ion and characteristic fragment ions are typically chosen.
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Methyl Palmitate (C16:0) | 270.2 | 74, 87 |
| Methyl Stearate (C18:0) | 298.3 | 74, 87 |
| Methyl Oleate (C18:1) | 296.3 | 55, 69 |
| Methyl Linoleate (C18:2) | 294.3 | 67, 81 |
| This compound | 333.5 | 77, 90 [2] |
Note: The specific ions should be verified by analyzing individual standards.
Data Presentation
Table 1: Example Calibration Curve Data for Methyl Oleate
| Concentration (µg/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 1 | 15,234 | 305,123 | 0.050 |
| 10 | 155,876 | 310,456 | 0.502 |
| 50 | 789,456 | 308,987 | 2.555 |
| 100 | 1,567,890 | 309,543 | 5.065 |
| 250 | 3,987,654 | 311,234 | 12.812 |
| 500 | 7,998,765 | 310,876 | 25.731 |
| R² | 0.9995 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL |
Note: These are typical expected values. Actual values must be determined during method validation.
Visualizations
Caption: Workflow for the quantitative analysis of FAMEs in biodiesel.
Conclusion
The use of this compound as an internal standard for the GC-MS analysis of FAMEs in biodiesel provides a robust and accurate method for quality control. The detailed protocol and a logical workflow for this analytical approach are presented. This method, based on the principles of isotope dilution, ensures reliable quantification by correcting for analytical variability, making it suitable for routine analysis in research and industrial settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. agilent.com [agilent.com]
Application Notes and Protocols: Methyl Stearate-d35 in Food and Nutrition Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in food and nutrition research, enabling the precise tracing of metabolic fates of nutrients in vivo and in vitro. Methyl stearate-d35 is a deuterated form of methyl stearate, the methyl ester of stearic acid (C18:0), a common long-chain saturated fatty acid. The heavy isotope label (deuterium) allows for its differentiation from endogenous, unlabeled stearic acid using mass spectrometry. This enables researchers to track the absorption, distribution, metabolism, and excretion of dietary stearic acid without the need for radioactive tracers.[1] These application notes provide an overview of the uses of this compound in food and nutrition research, along with detailed protocols for its use and analysis.
Applications in Food and Nutrition Research
This compound serves as a powerful tracer to investigate various aspects of fatty acid metabolism. Key applications include:
-
Studying Fatty Acid Absorption and Bioavailability: By incorporating this compound into a test meal, researchers can quantify the rate and extent of stearic acid absorption from the gut into the bloodstream.[1]
-
Investigating Fatty Acid Metabolism and Interconversion: Once absorbed, the deuterated tracer can be tracked as it is incorporated into different lipid pools, such as triglycerides, phospholipids, and cholesterol esters. This allows for the study of stearic acid's role as a substrate for various enzymes, including its desaturation to oleic acid by stearoyl-CoA desaturase (SCD1).[2]
-
Elucidating the Role of Stearic Acid in Cellular Signaling: Stearic acid is not only a source of energy but also a signaling molecule.[3] this compound can be used to trace the uptake of stearic acid into specific cells and tissues, helping to elucidate its role in signaling pathways related to metabolic health and disease, such as insulin signaling and inflammatory responses.[3]
-
Assessing the Impact of Dietary Interventions: The tracer can be used to compare the metabolic fate of stearic acid under different dietary conditions, for example, in response to diets with varying fatty acid compositions.
Data Presentation
The following tables provide representative quantitative data that can be obtained from studies using this compound.
Table 1: Representative Pharmacokinetic Data of Deuterated Stearic Acid Following Oral Administration of this compound in a Human Study
| Time Point (hours) | Plasma d35-Stearic Acid Concentration (µmol/L) |
| 0 (Fasting) | 0 |
| 1 | 15.2 ± 3.1 |
| 2 | 45.8 ± 7.5 |
| 4 | 62.3 ± 9.8 |
| 6 | 48.1 ± 6.4 |
| 8 | 25.6 ± 4.2 |
| 12 | 10.3 ± 2.1 |
| 24 | 2.1 ± 0.8 |
Data are presented as mean ± standard deviation and are illustrative.
Table 2: Representative Incorporation of d35-Stearic Acid into Different Lipid Fractions in Adipocytes after 24-hour Incubation with this compound
| Lipid Fraction | d35-Stearic Acid Enrichment (mole percent excess) |
| Triglycerides | 4.5 ± 0.6 |
| Phosphatidylcholine | 1.8 ± 0.3 |
| Phosphatidylethanolamine | 0.9 ± 0.2 |
| Cholesterol Esters | 0.5 ± 0.1 |
| Free Fatty Acids | 2.3 ± 0.4 |
Data are presented as mean ± standard deviation and are illustrative.
Experimental Protocols
Protocol 1: In Vivo Study of Dietary Stearic Acid Metabolism
This protocol outlines a typical in vivo experiment to trace the metabolism of dietary stearic acid using this compound.
1. Subject Recruitment and Diet Standardization:
- Recruit healthy volunteers or a specific patient population.
- For a defined period (e.g., 1-2 weeks) prior to the study, provide a standardized diet with a known fatty acid composition to minimize inter-individual variability.
2. Tracer Administration:
- Prepare a test meal containing a precise amount of this compound. The tracer can be incorporated into a food matrix like a muffin or a liquid shake.
- Collect a baseline (time 0) blood sample.
- Administer the test meal to the subjects.
3. Sample Collection:
- Collect blood samples at regular intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours) post-meal.
- Process blood samples to separate plasma or serum and store at -80°C until analysis.
4. Lipid Extraction and Derivatization (See Protocol 3).
5. GC-MS Analysis (See Protocol 4).
6. Data Analysis:
- Calculate the concentration and enrichment of d35-stearic acid in plasma and different lipid fractions over time.
- Use pharmacokinetic modeling to determine absorption rates and metabolic turnover.
Protocol 2: In Vitro Study of Stearic Acid Uptake and Metabolism in Cultured Cells
This protocol describes an in vitro experiment to investigate the cellular metabolism of stearic acid.
1. Cell Culture:
- Culture cells of interest (e.g., adipocytes, hepatocytes, macrophages) to the desired confluency.
2. Tracer Incubation:
- Prepare a stock solution of this compound complexed to bovine serum albumin (BSA) to facilitate its delivery in the cell culture medium.
- Replace the normal culture medium with a medium containing a known concentration of the this compound-BSA complex.
- Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours).
3. Cell Harvesting and Lipid Extraction:
- At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular tracer.
- Harvest the cells by scraping or trypsinization.
- Perform lipid extraction from the cell pellet (See Protocol 3).
4. GC-MS Analysis (See Protocol 4).
5. Data Analysis:
- Quantify the amount of d35-stearic acid incorporated into the cells and its distribution among different lipid classes.
Protocol 3: Total Lipid Extraction and Transesterification to Fatty Acid Methyl Esters (FAMEs)
This protocol is adapted from standard lipid extraction and derivatization methods.
1. Lipid Extraction (Folch Method):
- To the biological sample (e.g., 1 mL of plasma, cell pellet), add 20 volumes of a chloroform:methanol (2:1, v/v) solution.
- Vortex vigorously for 2 minutes.
- Add 0.2 volumes of 0.9% NaCl solution and vortex again.
- Centrifuge at 2000 x g for 10 minutes to separate the phases.
- Carefully collect the lower organic (chloroform) phase containing the lipids.
- Dry the lipid extract under a gentle stream of nitrogen.
2. Transesterification:
- To the dried lipid extract, add 2 mL of 1.25 M HCl in methanol.
- Seal the tube tightly and heat at 80°C for 1 hour.
- Cool the tube to room temperature.
- Add 1 mL of hexane and 1 mL of water, and vortex to extract the FAMEs into the hexane layer.
- Centrifuge at 1000 x g for 5 minutes.
- Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
Protocol 4: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Instrumentation:
- A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.
2. GC Conditions (Representative):
- Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).
- Injector Temperature: 250°C.
- Oven Program: Start at 140°C, hold for 2 minutes, ramp to 240°C at 4°C/minute, and hold for 15 minutes.
- Carrier Gas: Helium at a constant flow rate.
- Injection Mode: Splitless.
3. MS Conditions (Representative):
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Ion Source Temperature: 230°C.
- Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the labeled and unlabeled analytes.
- Monitor the molecular ion or a characteristic fragment ion for unlabeled methyl stearate (m/z 298).
- Monitor the corresponding ion for this compound (m/z 333).
4. Quantification:
- Prepare a standard curve using known concentrations of both unlabeled methyl stearate and this compound.
- Use the ratio of the peak areas of the d35-labeled and unlabeled methyl stearate to calculate the enrichment of the tracer in the biological samples.
Visualization of Pathways and Workflows
Caption: General experimental workflow for tracing this compound.
References
Application of Methyl Stearate-d35 in Drug Metabolism Studies: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of methyl stearate-d35 as an internal standard in drug metabolism studies. The information herein is intended to guide researchers in developing robust and reliable bioanalytical methods for the quantification of drug candidates and their metabolites in various biological matrices.
Introduction: The Role of Stable Isotope-Labeled Internal Standards
In drug metabolism and pharmacokinetics (DMPK), accurate quantification of drug molecules and their metabolites is crucial for assessing the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique widely used for this purpose due to its high sensitivity and selectivity.
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis.[1][2] A SIL-IS is a form of the analyte in which one or more atoms have been replaced with their heavy stable isotope (e.g., deuterium, carbon-13, nitrogen-15). This compound, a deuterated form of methyl stearate, serves as an excellent SIL-IS, particularly for analytes with similar physicochemical properties, such as lipophilic drugs or metabolites.
The primary advantages of using a SIL-IS like this compound include:
-
Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. As the SIL-IS co-elutes with the analyte and has nearly identical ionization properties, it effectively normalizes these matrix effects.[3]
-
Compensation for Variability: A SIL-IS accounts for variations in sample preparation, such as extraction efficiency and injection volume, improving the precision and accuracy of the method.[2]
-
Increased Robustness: Methods employing a SIL-IS are generally more rugged and reproducible, which is essential for regulated bioanalysis.
Application: Quantification of a Hypothetical Lipophilic Drug Candidate (LDC-123)
This application note details the use of this compound as an internal standard for the quantification of a novel lipophilic drug candidate, "LDC-123," in human plasma. This protocol is a representative example and should be adapted and validated for specific analytes and matrices.
Principle
A fixed amount of this compound is added to all plasma samples, calibration standards, and quality control samples. Following sample preparation to isolate the analyte and internal standard, the samples are analyzed by LC-MS/MS. The concentration of LDC-123 is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.
Experimental Protocols
Materials and Reagents
-
Analyte: LDC-123
-
Internal Standard: this compound
-
Biological Matrix: Human plasma (with K2EDTA as anticoagulant)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Methyl tert-butyl ether (MTBE), Hexane (all LC-MS grade)
-
Reagents: Formic acid, Ammonium formate, Deionized water (18 MΩ·cm)
-
Equipment:
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Analytical balance
-
Volumetric flasks and pipettes
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Preparation of Stock and Working Solutions
-
LDC-123 Stock Solution (1 mg/mL): Accurately weigh 10 mg of LDC-123 and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
LDC-123 Working Solutions: Prepare serial dilutions of the LDC-123 stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality controls.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water. The optimal concentration of the internal standard should be determined during method development.
Preparation of Calibration Standards and Quality Controls
-
Calibration Standards (CS): Spike blank human plasma with the LDC-123 working solutions to achieve a concentration range that covers the expected in-study concentrations (e.g., 1, 5, 10, 50, 100, 500, 800, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Medium QC (in the middle of the calibration range)
-
High QC (approx. 80% of the Upper Limit of Quantification)
-
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (unknown, CS, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 400 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 ACN:water with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Alternative Sample Preparation: Liquid-Liquid Extraction (LLE)
For highly lipophilic compounds, LLE may provide a cleaner extract.
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the this compound working solution.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate to dryness and reconstitute as described above.
LC-MS/MS Conditions
The following are typical starting conditions and should be optimized for the specific analyte.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 20% B, ramp to 95% B over 3 min, hold for 1 min, return to 20% B and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
| Gas Flow | Optimized for the instrument |
| MRM Transitions | See Table 1 |
Table 1: Hypothetical MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| LDC-123 | [M+H]+ | Fragment 1 | Optimized | 100 |
| LDC-123 (Qualifier) | [M+H]+ | Fragment 2 | Optimized | 100 |
| This compound | 334.6 | 299.5 | 15 | 100 |
Note: The precursor for this compound corresponds to its [M+H]+ adduct. The product ion can be optimized, but a common fragmentation is the loss of the methoxy group.
Data Analysis and Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[4] Key validation parameters are summarized in Table 2.
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 different sources. Response should be <20% of LLOQ for the analyte and <5% for the IS. |
| Linearity | A calibration curve with at least 6 non-zero standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy & Precision | Intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% for LLOQ) for QC samples. |
| Recovery | The extraction recovery of the analyte and IS should be consistent and reproducible. |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solution. The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term bench-top, long-term storage, and post-preparative. |
Visualizations
Caption: Experimental workflow for the quantification of a drug metabolite using this compound as an internal standard.
Caption: Logical relationship in a drug metabolism study from administration to pharmacokinetic analysis.
References
- 1. fda.gov [fda.gov]
- 2. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]
- 3. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Isotopic Overlap in Methyl Stearate-d35 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing methyl stearate-d35 as an internal standard in the quantitative analysis of methyl stearate by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is isotopic overlap and why is it a concern in the analysis of methyl stearate with a this compound internal standard?
A: Isotopic overlap, also known as spectral interference or crosstalk, occurs when the isotopic distribution of the analyte (methyl stearate) contributes to the signal of the internal standard (this compound), or vice-versa. In mass spectrometry, molecules containing naturally abundant heavier isotopes (like ¹³C) produce ions at higher mass-to-charge ratios (m/z). For methyl stearate (C₁₉H₃₈O₂), which has 19 carbon atoms, there is a significant probability of it containing one or more ¹³C atoms. This can lead to ions at m/z values that are close to or identical to the m/z of the deuterated internal standard or its fragments, causing inaccurate quantification.
Q2: What are the common symptoms of isotopic overlap in my data?
A: Several indicators may suggest that your analysis is affected by isotopic overlap:
-
Non-linear calibration curves: Especially at higher concentrations of the analyte, the contribution to the internal standard's signal can become more pronounced, leading to a loss of linearity.
-
Inaccurate quantification: You may observe a systematic overestimation or underestimation of your analyte concentration.
-
Poor reproducibility: The extent of isotopic overlap can vary with concentration, leading to inconsistent results.
-
Presence of unexpected peaks: You might see small peaks in the mass channel of your internal standard even when analyzing a sample containing only the unlabeled methyl stearate.
Q3: How can I minimize isotopic overlap during my experiment?
A: Several strategies can be employed to minimize isotopic overlap:
-
Optimize chromatographic separation: While co-elution is often desired for internal standards to experience the same matrix effects, a slight separation between the analyte and the deuterated standard can help differentiate their signals. However, this may not always be feasible or desirable.
-
Select appropriate precursor and product ions in MS/MS: In tandem mass spectrometry (MS/MS), carefully select precursor and product ions that are unique to the analyte and the internal standard and have minimal overlap.
-
Use a high-resolution mass spectrometer: High-resolution instruments can distinguish between ions with very small mass differences, potentially resolving the analyte's isotopic peaks from the internal standard's signal.
-
Mathematical correction: If overlap cannot be avoided, it can be corrected for mathematically by determining the contribution of the analyte's isotopes to the internal standard's signal and subtracting it from the measured response.
Troubleshooting Guide
Problem: I am observing a signal in my this compound channel when injecting a pure methyl stearate standard.
This is a clear indication of isotopic overlap. The naturally occurring isotopes of methyl stearate are contributing to the signal at the m/z of the deuterated internal standard.
Troubleshooting Workflow
Caption: Troubleshooting workflow for isotopic overlap.
Step 1: Verify Selected Ions
Review your selected precursor and product ions for both methyl stearate and this compound. Choose ions that are intense and specific to each compound. Refer to the fragmentation patterns in the tables below.
Step 2: Utilize High-Resolution Mass Spectrometry
If you have access to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), use it to resolve the isotopic peaks of methyl stearate from the monoisotopic peak of this compound.
Step 3: Perform Mathematical Correction
If high-resolution MS is not available or does not fully resolve the overlap, you will need to perform a mathematical correction. This involves the following steps:
-
Analyze a pure standard of methyl stearate at a known concentration and measure the signal intensity at the m/z of the methyl stearate quantifier ion and the m/z of the this compound quantifier ion.
-
Calculate the contribution factor (CF): CF = (Intensity at d35 m/z) / (Intensity at unlabeled m/z)
-
Apply the correction to your samples: Corrected d35 Intensity = Measured d35 Intensity - (CF * Measured unlabeled Intensity)
Data Presentation
Table 1: Key Chemical Information
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Methyl Stearate | C₁₉H₃₈O₂ | 298.5 |
| This compound | C₁₉H₃D₃₅O₂ | ~333.7 |
Table 2: Common EI-MS Fragmentation of Methyl Stearate
| m/z | Ion Identity | Notes |
| 298 | [M]⁺ | Molecular Ion |
| 267 | [M-31]⁺ | Loss of methoxy group (-OCH₃) |
| 143 | [C₉H₁₉O]⁺ | |
| 87 | [C₅H₁₁O]⁺ | |
| 74 | [C₃H₆O₂]⁺ | McLafferty rearrangement product, often the base peak |
Table 3: Predicted EI-MS Fragmentation of this compound
| Predicted m/z | Ion Identity | Notes |
| 333 | [M]⁺ | Molecular Ion |
| 298 | [M-35]⁺ | Loss of deuterated methoxy group (-OCD₃) and 2 deuterium atoms |
| ~160-170 | Fragments from the deuterated alkyl chain | |
| 90 | [C₄D₈O]⁺ | Deuterated equivalent of m/z 87 |
| 77 | [C₃D₅O₂]⁺ | Deuterated McLafferty rearrangement product |
Experimental Protocols
Protocol: Quantitative Analysis of Methyl Stearate using this compound by GC-MS
This protocol outlines the preparation of samples and standards for the quantitative analysis of methyl stearate in a biological matrix.
1. Materials and Reagents
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Methyl stearate standard
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This compound internal standard
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Hexane (GC grade)
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Methanol (GC grade)
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Boron trifluoride-methanol solution (14% BF₃ in methanol)
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Saturated sodium chloride solution
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Sodium sulfate (anhydrous)
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Sample matrix (e.g., plasma, tissue homogenate)
2. Standard and Sample Preparation
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Prepare stock solutions: Accurately weigh and dissolve methyl stearate and this compound in hexane to prepare stock solutions of known concentrations (e.g., 1 mg/mL).
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Prepare calibration standards: Serially dilute the methyl stearate stock solution with hexane to prepare a series of calibration standards at different concentrations. Spike each calibration standard with a fixed amount of the this compound internal standard solution.
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Prepare quality control (QC) samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards, using a separate weighing of the methyl stearate standard if possible.
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Sample preparation: a. To a known amount of your sample matrix, add the same fixed amount of this compound internal standard solution as used for the calibration standards. b. Add 1 mL of methanol and vortex thoroughly. c. Add 2 mL of 14% BF₃-methanol solution. d. Cap the tubes tightly and heat at 100°C for 30 minutes to convert fatty acids to their methyl esters. e. Cool the tubes to room temperature. f. Add 1 mL of hexane and 1 mL of saturated sodium chloride solution. Vortex and centrifuge to separate the layers. g. Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water. h. Transfer the dried hexane extract to a GC vial for analysis.
3. GC-MS Analysis
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Gas Chromatograph (GC) Conditions:
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Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
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Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
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Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 10 minutes.
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Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
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Quadrupole Temperature: 150°C
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Acquisition Mode: Selected Ion Monitoring (SIM)
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Methyl Stearate: Monitor m/z 298 (quantifier) and 267 (qualifier).
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This compound: Monitor m/z 333 (quantifier) and a suitable fragment ion (e.g., from the predicted table, to be determined empirically).
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-
4. Data Analysis
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Generate a calibration curve by plotting the ratio of the peak area of methyl stearate to the peak area of this compound against the concentration of methyl stearate for the calibration standards.
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Use the regression equation from the calibration curve to calculate the concentration of methyl stearate in your samples.
Experimental Workflow Diagram
Caption: Experimental workflow for methyl stearate analysis.
Technical Support Center: Troubleshooting Deuterated Internal Standards
Welcome to the technical support center for the effective use of deuterated internal standards in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked questions (FAQs)
Q1: What are the most common analytical problems associated with deuterated internal standards?
A1: The most frequently encountered issues include:
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Isotopic Exchange: The loss of deuterium atoms and their replacement with hydrogen from the surrounding environment.[1]
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Chromatographic Shift: The deuterated internal standard (IS) and the analyte having slightly different retention times.[1][2]
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Differential Matrix Effects: The analyte and the IS experiencing different levels of ion suppression or enhancement from the sample matrix.[1][3]
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Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated IS.
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In-source Instability: The deuterated IS exhibiting different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.
Q2: Why is my deuterated internal standard losing its deuterium label (isotopic exchange)?
A2: Isotopic exchange, or back-exchange, can occur when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix. This is more likely to happen under the following conditions:
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Label Position: Deuterium atoms are more susceptible to exchange if they are located on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group (C=O).
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pH of the Solution: Storing or analyzing deuterated compounds in acidic or basic solutions can catalyze the exchange of deuterium. The rate of exchange is typically lowest around pH 2.5-3.
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Temperature: Higher temperatures accelerate the rate of isotopic exchange.
Loss of the deuterium label can compromise the accuracy of your results by creating a "false positive" signal for the unlabeled analyte or by causing irreproducible internal standard signals, leading to erroneously high analyte concentrations.
Q3: My deuterated internal standard and analyte have different retention times. What causes this and how can I fix it?
A3: Deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated analogs. This phenomenon, known as the "isotope effect," can lead to differential matrix effects where the analyte and internal standard are exposed to different levels of ion suppression or enhancement, compromising analytical accuracy.
Troubleshooting:
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Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient, or temperature may help to improve co-elution.
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Use a Lower Resolution Column: If separation persists, a column with lower resolution might be used to ensure the analyte and internal standard elute as a single peak.
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Consider Alternative Isotopes: If chromatographic separation remains an issue, using a standard labeled with a heavier stable isotope like ¹³C or ¹⁵N, which are less prone to chromatographic shifts, is a reliable alternative.
Q4: What are the recommended purity levels for deuterated internal standards?
A4: For reliable and reproducible results, high purity is crucial. General recommendations are:
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Chemical Purity: >99%
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Isotopic Enrichment: ≥98%
It is essential to obtain a certificate of analysis (CoA) from the supplier that specifies both the chemical and isotopic purity.
Troubleshooting Guides
Guide 1: Investigating and Mitigating Matrix Effects
Differential matrix effects occur when the analyte and the deuterated internal standard experience different degrees of ion suppression or enhancement from matrix components, even with perfect co-elution. This can lead to inaccurate quantification.
Experimental Protocol: Matrix Effect Evaluation
Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix.
Methodology:
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Prepare Three Sets of Samples:
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Set A (Neat Solution): Analyte and internal standard in a clean solvent.
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Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
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Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.
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Analyze the Samples: Inject all three sets into the LC-MS/MS system.
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Calculate the Matrix Effect:
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Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
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A value < 100% indicates ion suppression.
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A value > 100% indicates ion enhancement.
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Differential matrix effects are present if the matrix effect percentage for the analyte and the internal standard are significantly different.
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Data Presentation: Example of Matrix Effect Evaluation
| Sample Set | Analyte Peak Area | Internal Standard Peak Area | Matrix Effect (Analyte) | Matrix Effect (IS) |
| Set A (Neat) | 1,000,000 | 1,200,000 | - | - |
| Set B (Post-Spike) | 700,000 | 960,000 | 70% (Suppression) | 80% (Suppression) |
In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, which would lead to an overestimation of the analyte concentration.
Logical Relationship: Troubleshooting Matrix Effects
Caption: Workflow for troubleshooting differential matrix effects.
Guide 2: Assessing Isotopic Purity and Stability
The presence of the non-deuterated analyte as an impurity in the deuterated internal standard will lead to an overestimation of the analyte's concentration. Additionally, the loss of deuterium (isotopic exchange) during sample preparation or analysis can also lead to inaccurate results.
Experimental Protocol: Assessing Contribution from Internal Standard
Objective: To determine the contribution of the unlabeled analyte from the deuterated internal standard.
Methodology:
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Prepare a Blank Sample: A matrix sample with no analyte.
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Spike with Internal Standard: Add the deuterated internal standard at the concentration used in the assay.
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Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.
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Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. If it is higher, it indicates significant contamination of the IS with the unlabeled analyte.
Experimental Protocol: Assessing Isotopic Stability
Objective: To assess the stability of the deuterated internal standard by incubating it in the sample matrix and solvent over time.
Methodology:
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Prepare Samples:
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T=0 Samples: Spike a known concentration of the IS into the blank matrix and immediately process it according to your standard sample preparation protocol.
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Incubated Samples: Spike the IS into the blank matrix and incubate under conditions that mimic your sample preparation and storage (e.g., room temperature for 4 hours).
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Process and Analyze: After incubation, process the samples and analyze by LC-MS/MS.
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Compare Results: Compare the signal of the unlabeled analyte in the T=0 and incubated samples. A significant increase in the analyte signal in the incubated samples indicates isotopic exchange.
Data Presentation: Example of Isotopic Stability Assessment
| Condition | Analyte Signal (from IS) | % Increase from T=0 |
| T=0 | 500 | - |
| 4 hours at RT | 1500 | 200% |
| 4 hours at 4°C | 600 | 20% |
Logical Relationship: Purity and its Impact
Caption: Impact of internal standard purity on assay accuracy.
References
Technical Support Center: Matrix Effects in LC-MS Analysis with Methyl Stearate-d35
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis when using methyl stearate-d35 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of quantitative analyses.[4][5] The "matrix" refers to all components within a sample other than the analyte of interest, such as proteins, lipids, salts, and endogenous metabolites.
Q2: Why is this compound used as an internal standard, and can it eliminate matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). SIL-IS are considered the gold standard for mitigating matrix effects because they have nearly identical physicochemical properties to the analyte (in this case, methyl stearate). This similarity ensures they co-elute and experience similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, variability introduced by matrix effects can be effectively compensated for, leading to more reliable quantification. However, a SIL-IS compensates for, but does not eliminate, the underlying matrix effect. It is also crucial to ensure the SIL-IS does not contain impurities of the unlabeled analyte and that there is no isotopic exchange.
Q3: What are the common causes of ion suppression or enhancement?
A3: Ion suppression and enhancement are primarily caused by competition for ionization in the MS source. Common causes include:
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Competition for Charge: Co-eluting matrix components can compete with the analyte for available charge in the electrospray ionization (ESI) droplet, reducing the number of charged analyte ions that reach the gas phase.
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Changes in Droplet Properties: Matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity, which affects the efficiency of solvent evaporation and ion release.
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Ion Pairing: Some mobile phase additives or matrix components can form neutral ion pairs with the analyte in the droplet, preventing its ionization.
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Gas-Phase Reactions: In the gas phase, co-eluting compounds with high proton affinity can "steal" protons from the protonated analyte, neutralizing it before it reaches the detector.
Q4: I am observing poor signal reproducibility and accuracy for my analyte even with this compound. What could be the issue?
A4: While this compound is an excellent internal standard, issues can still arise. One possibility is a chromatographic shift between the analyte and the internal standard. Although minimal, the deuterium isotope effect can sometimes cause the SIL-IS to elute slightly earlier than the analyte. If a highly suppressive matrix component elutes precisely between the two, they will experience different degrees of ion suppression, leading to inaccurate results. Other potential issues include contamination of the ion source, which can lead to generalized signal loss, or the presence of an unexpected interference that specifically affects either the analyte or the internal standard.
Troubleshooting Guide
Problem: Significant ion suppression is observed, leading to low sensitivity.
| Potential Cause | Recommended Action | Expected Outcome |
| Complex Sample Matrix | Improve sample preparation to remove interfering components. | Cleaner sample extract, reduced ion suppression, and improved signal intensity. |
| Dilute the sample extract before injection. | Reduced concentration of matrix components, leading to less competition for ionization. Note: This may not be feasible if analyte concentration is already low. | |
| Co-elution of Analyte and Matrix Components | Optimize chromatographic separation. Modify the gradient, change the mobile phase composition, or use a different column chemistry to resolve the analyte from interfering peaks. | Increased separation between the analyte and matrix components, minimizing ion suppression at the analyte's retention time. |
| Contaminated Ion Source | Clean the mass spectrometer's ion source. | Removal of accumulated non-volatile materials, leading to improved overall signal intensity and stability. |
Problem: Inconsistent results and poor reproducibility between samples.
| Potential Cause | Recommended Action | Expected Outcome |
| Variable Matrix Effects Between Samples | Ensure the use of a stable isotope-labeled internal standard (SIL-IS) like this compound. | The SIL-IS will co-elute and experience similar matrix effects as the analyte, allowing for effective normalization and improved reproducibility. |
| Implement a more robust sample preparation method, such as Solid Phase Extraction (SPE), to achieve cleaner and more consistent extracts. | Reduced variability in matrix components across different samples, leading to more consistent ionization efficiency. | |
| Carryover from Previous Injections | Introduce a wash step with a strong solvent after each injection. | Elimination of residual analyte or matrix components from the injector and column, preventing their interference with subsequent runs. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
This protocol allows for the quantitative determination of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
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Set A (Neat Solution): Spike methyl stearate into a clean solvent (e.g., mobile phase) at a known concentration.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. Spike methyl stearate into the final, extracted matrix at the same concentration as Set A.
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Set C (Matrix Standard): Spike methyl stearate into the blank matrix before the extraction process. This set is used to evaluate recovery.
-
-
Analysis: Analyze all three sets of samples by LC-MS.
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Calculation of Matrix Effect (%ME):
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%ME = (Peak Area in Set B / Peak Area in Set A) * 100
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A value < 100% indicates ion suppression.
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A value > 100% indicates ion enhancement.
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A value of 100% indicates no matrix effect.
-
-
Calculation of Recovery (%RE):
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%RE = (Peak Area in Set C / Peak Area in Set B) * 100
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Data Presentation: Example Matrix Effect and Recovery Data
| Sample Preparation Method | Analyte Peak Area (Set A: Neat) | Analyte Peak Area (Set B: Post-Extraction Spike) | Analyte Peak Area (Set C: Pre-Extraction Spike) | Matrix Effect (%ME) | Recovery (%RE) |
| Protein Precipitation (PPT) | 1,500,000 | 750,000 | 690,000 | 50% (Suppression) | 92% |
| Liquid-Liquid Extraction (LLE) | 1,500,000 | 1,200,000 | 1,080,000 | 80% (Suppression) | 90% |
| Solid Phase Extraction (SPE) | 1,500,000 | 1,425,000 | 1,353,750 | 95% (Minimal Suppression) | 95% |
Visualizations
Caption: A workflow for identifying, evaluating, and mitigating matrix effects in LC-MS analysis.
Caption: Key strategies to mitigate matrix effects, from sample preparation to internal standardization.
References
Technical Support Center: Optimizing Methyl Stearate-d35 Concentration as an Internal Standard
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of methyl stearate-d35 for use as an internal standard (IS) in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) internal standard. Its primary role is to compensate for variability during sample analysis, especially in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] By adding a known, constant amount of this compound to all samples, calibration standards, and quality controls, it is possible to correct for variations arising from sample preparation, extraction efficiency, injection volume differences, and instrument response fluctuations.[1][2][3] Normalizing the analyte's signal to the internal standard's signal significantly improves the precision and accuracy of quantitative results.[1]
Q2: What is the ideal concentration for this compound as an internal standard?
A2: There is no single universal concentration that is optimal for all analyses. The ideal concentration is method-specific and should be determined experimentally during method development. A common starting point is a concentration that results in a signal response in the mid-range of the analyte's calibration curve. The goal is to achieve a stable and reproducible signal that does not interfere with the analyte quantification.
Q3: How does this compound help mitigate matrix effects?
A3: Matrix effects, which are the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the sample matrix, are a significant challenge in mass spectrometry. Since this compound is chemically almost identical to methyl stearate, it co-elutes and experiences similar matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate quantification.
Q4: What are the acceptance criteria for the internal standard response?
A4: While there is no global consensus on strict acceptance criteria for IS variability, guidelines from regulatory bodies and industry best practices provide a framework. Generally, the IS response in unknown samples should be within a certain percentage of the mean IS response of the calibration standards and quality controls in the same analytical run. A common, though not universal, practice is to investigate any sample whose IS response falls outside of 50-150% of the mean IS response of the calibrators. However, it's important to note that these criteria should be used to trigger an investigation rather than for automatic batch rejection.
Q5: What potential issues are associated with deuterium-labeled standards like this compound?
A5: While SIL internal standards are considered the gold standard, deuterium-labeled standards can sometimes present challenges. These may include:
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Chromatographic shifts: The deuterated standard may have a slightly different retention time compared to the native analyte due to the isotope effect.
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Differential matrix effects: If the internal standard and analyte separate chromatographically, they may experience different degrees of ion suppression or enhancement.
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Isotopic contribution: The this compound may contain a small percentage of the unlabeled analyte, which could interfere with the quantification of low-concentration samples.
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Deuterium-hydrogen exchange: In some cases, deuterium atoms may be exchanged for hydrogen atoms from the solvent or matrix.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Variability in IS Peak Area (>15% RSD across a run) | Inconsistent sample preparation or extraction recovery. | Review and optimize the sample preparation workflow. Ensure consistent vortexing times, solvent volumes, and handling. Use automated liquid handlers where possible to minimize human error. |
| Instrument-related issues (e.g., inconsistent injection volume, detector drift). | Perform system suitability tests before each run. Check the autosampler for proper function and ensure the syringe is free of air bubbles. Schedule regular preventative maintenance for the instrument. | |
| Matrix effects varying between samples. | Enhance sample cleanup procedures to remove more matrix components. Modify chromatographic conditions to better separate the analyte and IS from interfering compounds. | |
| IS Signal is Too Low or Too High | Inappropriate IS concentration. | Adjust the concentration of the this compound working solution. The goal is for the IS peak area to be in the same order of magnitude as the analyte's peak area at the mid-point of the calibration curve. |
| Detector saturation (for high signal). | Dilute the IS stock solution and re-optimize the concentration. | |
| Poor ionization efficiency. | Optimize mass spectrometer source parameters (e.g., temperature, gas flows, voltages) to improve the ionization of this compound. | |
| Analyte and IS Do Not Co-elute Perfectly | Isotope effect causing a slight retention time shift. | This is often unavoidable with deuterated standards. Ensure the peak integration is accurate for both the analyte and IS. If the shift is significant and leads to differential matrix effects, consider a ¹³C-labeled internal standard. |
| Column degradation. | Replace the analytical column. Implement a column washing protocol between runs to prevent contamination buildup. | |
| IS Contributes to Analyte Signal (Cross-Interference) | Unlabeled impurity in the IS raw material. | According to ICH M10 guidelines, the contribution of the IS to the analyte signal should be ≤ 20% of the lower limit of quantification (LLOQ). If it exceeds this, use a higher purity IS or adjust the IS concentration. |
| In-source fragmentation of the IS. | Optimize MS/MS transition parameters (e.g., collision energy) to ensure specificity and minimize cross-talk between analyte and IS channels. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
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Stock Solution (1 mg/mL):
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Accurately weigh approximately 10 mg of pure this compound into a 10 mL volumetric flask.
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Record the exact weight.
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Dissolve the standard in an appropriate solvent (e.g., hexane, ethyl acetate, or methanol) and fill to the mark.
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Cap and invert the flask several times to ensure homogeneity.
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Calculate the exact concentration, accounting for the purity of the standard.
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Store the stock solution at an appropriate temperature (e.g., -20°C) in an amber vial.
-
-
Working Solution (e.g., 10 µg/mL):
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Allow the stock solution to equilibrate to room temperature.
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Perform a serial dilution of the stock solution to achieve the desired working concentration. For example, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the appropriate solvent.
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This working solution will be added to all samples and standards.
-
Protocol 2: Optimizing the IS Concentration
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Prepare Analyte Standards: Prepare calibration standards for the unlabeled analyte (methyl stearate) at low, medium, and high concentrations, representing the expected range of your samples.
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Spike with Different IS Concentrations: Create three sets of the analyte standards.
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Spike Set 1 with a low concentration of the this compound working solution.
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Spike Set 2 with a medium concentration.
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Spike Set 3 with a high concentration.
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Analysis: Analyze all nine samples using your established analytical method (e.g., GC-MS).
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Evaluation:
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Check the IS response (peak area) in all samples. It should be consistent and provide a good signal-to-noise ratio (>20:1).
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The ideal IS concentration should yield a peak area that is within the same order of magnitude as the analyte at the mid-point of the calibration curve.
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Evaluate the linearity (r²) of the calibration curves for each IS concentration. Aim for r² > 0.99.
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The concentration that provides a stable signal and the best linearity is the optimal concentration.
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| Parameter | Low IS Concentration | Medium IS Concentration | High IS Concentration |
| IS Peak Area (Avg.) | 5.2 x 10⁴ | 4.8 x 10⁵ | 5.1 x 10⁶ |
| IS Peak Area RSD (%) | 8.5% | 4.2% | 3.8% |
| Calibration Curve r² | 0.991 | 0.999 | 0.998 |
| Analyte/IS Ratio at Mid-Point | 12.5 | 1.1 | 0.15 |
| Recommendation | Signal may be too low for robust quantification. | Optimal. Good signal, low variability, and ideal analyte/IS ratio. | Signal may be too high, risking detector saturation. |
Visualizations
References
Technical Support Center: Isotopic Purity of Methyl Stearate-d35
For researchers, scientists, and drug development professionals utilizing methyl stearate-d35 as an internal standard in mass spectrometry-based quantitative assays, ensuring the accuracy of results is paramount. One of the critical factors that can influence this accuracy is the isotopic purity of the deuterated standard itself. This technical support guide provides a comprehensive overview of how to correct for isotopic impurities in this compound, complete with troubleshooting advice, experimental protocols, and quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic impurity in this compound?
A1: this compound (C₁₉H₃D₃₅O₂) is designed to have 35 of its 38 hydrogen atoms replaced with deuterium. However, due to the statistical nature of the synthesis process, it's practically impossible to achieve 100% isotopic enrichment.[1] This results in a population of molecules with varying numbers of deuterium atoms. These molecules, which are chemically identical but differ in their isotopic composition, are called isotopologues.[1] The presence of isotopologues with fewer than 35 deuterium atoms (e.g., d34, d33) constitutes the isotopic impurity of the standard.
Q2: Why is it crucial to correct for isotopic impurity?
A2: The presence of less-deuterated isotopologues in the this compound standard can lead to an overestimation of the analyte being quantified. This is because the mass spectrum of the deuterated standard will show a distribution of peaks corresponding to the different isotopologues. If the signal from these lower-mass isotopologues is not properly accounted for, it can interfere with the signal of the native (unlabeled) analyte, leading to inaccurate quantitative results.
Q3: How can I determine the isotopic purity of my this compound standard?
A3: The isotopic purity of a deuterated standard can be determined using high-resolution mass spectrometry (HRMS).[2] By acquiring a high-resolution mass spectrum of the standard, you can resolve and quantify the relative abundances of the different isotopologues present in the sample.
Q4: What are the common isotopic impurities found in this compound?
A4: Commercially available highly deuterated standards, such as stearic acid-d35, typically have an isotopic purity of around 98%. This means that the intended d35 isotopologue is the most abundant species, but there will be smaller amounts of d34, d33, and other lower-deuterated species. The exact distribution will vary between batches and manufacturers.
Q5: How does the natural abundance of stable isotopes affect my measurements?
A5: In addition to the impurities in the deuterated standard, the natural abundance of stable isotopes in both the analyte and the standard must be considered. For example, carbon has a naturally occurring heavy isotope, ¹³C, with an abundance of approximately 1.1%.[3] This means that for any molecule containing carbon, there will be a small peak at M+1 in its mass spectrum. This can interfere with the detection of low-level deuterated species and must be corrected for to achieve accurate quantification.
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps |
| Inaccurate or inconsistent quantitative results | Isotopic impurity of the this compound standard is not being corrected for. | 1. Determine the isotopic distribution of your this compound standard by acquiring a high-resolution mass spectrum. 2. Apply a correction algorithm to your data to account for the contributions of the different isotopologues. |
| Non-linear calibration curve | Interference from the natural isotopic abundance of the analyte in the mass channel of the internal standard. | 1. Ensure that the mass spectrometer has sufficient resolution to distinguish between the analyte's naturally occurring isotopes and the deuterated standard. 2. Use a correction method that accounts for the natural abundance of all relevant isotopes. |
| Overlapping peaks between analyte and internal standard | Insufficient mass difference between the analyte and the deuterated standard. | While this compound provides a large mass shift, ensure your mass spectrometer settings are optimized for baseline resolution of the analyte and the d35 isotopologue. |
Experimental Protocols
Protocol 1: Determination of Isotopic Distribution of this compound
This protocol outlines the steps to determine the isotopic purity of your this compound standard using high-resolution mass spectrometry.
1. Sample Preparation:
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Prepare a solution of your this compound standard in a suitable solvent (e.g., hexane or isooctane) at a concentration appropriate for your mass spectrometer (typically in the low µg/mL range).
2. Mass Spectrometry Analysis:
-
Infuse the solution directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
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Acquire the mass spectrum in the appropriate mass range to observe the molecular ion cluster of this compound (around m/z 333).
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Ensure the mass spectrometer is properly calibrated to achieve high mass accuracy.
3. Data Analysis:
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Identify the peaks corresponding to the different isotopologues of methyl stearate (d35, d34, d33, etc.).
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Integrate the peak areas for each isotopologue.
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Calculate the relative abundance of each isotopologue by dividing its peak area by the total peak area of all isotopologues in the cluster.
Protocol 2: Correction for Isotopic Impurity and Natural Abundance
This protocol describes a general workflow for correcting your quantitative data for both the isotopic impurity of the this compound standard and the natural abundance of stable isotopes.
1. Acquire Isotopic Distribution Data:
-
Following Protocol 1, determine the isotopic distribution of your this compound standard.
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Obtain the theoretical natural isotopic distribution of your unlabeled analyte (methyl stearate). This can be calculated using the natural abundances of C, H, and O.
2. Data Correction:
-
Utilize a software tool or a spreadsheet-based calculation to deconvolute the observed mass spectra.
-
This involves setting up a system of linear equations that accounts for the contribution of each isotopologue from both the standard and the analyte to the observed ion intensities.
-
The goal is to solve for the true concentration of the unlabeled analyte.
Quantitative Data
The following table provides the natural abundances of the stable isotopes relevant to the analysis of methyl stearate.
| Element | Isotope | Natural Abundance (%) |
| Hydrogen | ¹H | 99.985 |
| ²H (D) | 0.015 | |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Oxygen | ¹⁶O | 99.76 |
| ¹⁷O | 0.04 | |
| ¹⁸O | 0.20 |
Data sourced from various scientific resources.
Visualizations
Isotopic Correction Workflow
The following diagram illustrates the logical workflow for correcting for isotopic impurity and natural abundance in a quantitative experiment using this compound as an internal standard.
Signaling Pathway for Accurate Quantification
This diagram illustrates the relationship between the different components of the analysis that lead to an accurate quantitative result.
References
Technical Support Center: Mass Spectrometry Analysis of Methyl Stearate-d35
Welcome to the technical support center for the mass spectrometry analysis of methyl stearate-d35. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand unexpected adducts and other ions observed during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected ions for this compound in mass spectrometry?
In positive ion mode electrospray ionization (ESI), the expected protonated molecule is [M+H]⁺. Given the molecular weight of this compound (C₁₉H₃D₃₅O₂), the expected m/z would be higher than that of the non-deuterated form. In addition to the protonated molecule, common adducts include sodium [M+Na]⁺, potassium [M+K]⁺, and ammonium [M+NH₄]⁺.[1] The formation and abundance of these adducts depend on the purity of solvents, glassware, and the mobile phase composition.
In gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), a hard ionization technique, significant fragmentation is expected, and the molecular ion (M⁺•) may be weak or absent.[2] Softer ionization techniques in GC-MS, like chemical ionization (CI), will yield a more prominent protonated molecule [M+H]⁺.
Q2: We are observing ions that do not correspond to the common adducts of this compound. What could be the cause?
Unexpected ions in the mass spectrum of a deuterated compound like this compound can arise from several sources:
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In-source Hydrogen/Deuterium (H/D) Exchange: Labile deuterium atoms can exchange with hydrogen atoms from residual water or protic solvents in the ion source of the mass spectrometer. This can lead to a distribution of ions with varying numbers of deuterium atoms, appearing as a cluster of peaks.
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Unusual Adduct Formation: Contaminants in the mobile phase or from the experimental setup can lead to the formation of unexpected adducts. For example, an ethylamine adduct ([M+C₂H₈N]⁺) has been reported when using acetonitrile in the mobile phase, which can be mistaken for a sodiated adduct of a different compound.
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Metabolic Scrambling: If the this compound is used in a biological system, the organism's metabolism can incorporate the deuterium atoms into other molecules, leading to the appearance of various deuterated species.
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Contaminants: The sample itself may contain impurities that are being ionized and detected.
Q3: How can we minimize Hydrogen/Deuterium (H/D) exchange in the ion source?
Minimizing H/D exchange is crucial for accurate analysis of deuterated compounds. Here are some strategies:
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Use Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., acetonitrile, acetone) for sample preparation and chromatography to reduce the source of exchangeable protons.
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Dry Solvents and Glassware: Ensure that all solvents are of high purity and are anhydrous. Thoroughly dry all glassware before use.
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Optimize Ion Source Parameters: High source temperatures can promote H/D exchange. It is advisable to reduce the source temperature to the minimum required for efficient ionization.
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Fast Analysis: Minimize the residence time of the analyte in the ion source by using faster flow rates or shorter analysis times.
Troubleshooting Guides
Unexpected Adducts in LC-ESI-MS
This guide provides a step-by-step approach to identifying and mitigating unexpected adducts in the LC-ESI-MS analysis of this compound.
Problem: Observation of ions that do not correspond to [M+H]⁺, [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺ of this compound.
| Step | Action | Rationale |
| 1 | Verify Molecular Weight and Isotopic Pattern | Calculate the exact mass of the unexpected ion and analyze its isotopic pattern. This can provide clues about its elemental composition. |
| 2 | Analyze Blank Injection | Inject a blank sample (mobile phase without the analyte). If the unexpected ion is present, it is a contaminant from the solvent or system. |
| 3 | Check for Solvent-Related Adducts | If using acetonitrile, consider the possibility of an ethylamine adduct ([M+46.0651]⁺). Try replacing acetonitrile with methanol to see if the adduct disappears. |
| 4 | Improve Solvent and Sample Purity | Use high-purity, LC-MS grade solvents. Filter samples to remove any particulate matter. |
| 5 | Clean the Ion Source | Contaminants can accumulate in the ion source over time. Follow the manufacturer's protocol to clean the ESI source. |
| 6 | Introduce a Volatile Salt | Adding a low concentration (e.g., 1-5 mM) of ammonium acetate or ammonium formate to the mobile phase can help to standardize adduct formation, favoring the [M+NH₄]⁺ adduct and suppressing others. |
Investigating H/D Exchange
This guide will help you determine if H/D exchange is occurring and how to minimize it.
Problem: A cluster of peaks around the expected m/z of the deuterated compound is observed, indicating a loss of deuterium.
| Step | Action | Rationale |
| 1 | Analyze Mass Spectrum for Isotopic Distribution | Carefully examine the mass spectrum for a distribution of peaks separated by 1 Da. The presence of M-1, M-2, etc. peaks suggests H/D exchange. |
| 2 | Infuse a Neat Standard | Infuse a solution of this compound in a dry, aprotic solvent directly into the mass spectrometer. This will help to isolate the source of the exchange (sample preparation vs. ion source). |
| 3 | Modify Ion Source Conditions | Systematically lower the ion source temperature and record the mass spectra. A decrease in the intensity of the exchanged peaks with lower temperature indicates that the exchange is occurring in the source. |
| 4 | Use Deuterated Solvents | If possible, prepare and run the sample in deuterated solvents (e.g., acetonitrile-d3, methanol-d4) to minimize the availability of protons for exchange. |
Quantitative Data Summary
| Adduct | Mobile Phase A: Acetonitrile/Water with 0.1% Formic Acid | Mobile Phase B: Acetonitrile/Water with 10 mM Ammonium Acetate |
| [M+H]⁺ | 60% | 10% |
| [M+Na]⁺ | 30% | 5% |
| [M+K]⁺ | 5% | <1% |
| [M+NH₄]⁺ | 5% | 85% |
Experimental Protocols
GC-MS Analysis of this compound
This protocol outlines a general procedure for the analysis of fatty acid methyl esters (FAMEs) by GC-MS.
-
Sample Preparation (Derivatization):
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To the lipid extract containing the deuterated stearic acid, add 1 mL of 2% sulfuric acid in methanol.
-
Cap the tube tightly and heat at 80°C for 1 hour.
-
After cooling, add 1 mL of hexane and 0.5 mL of water.
-
Vortex and centrifuge to separate the layers.
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Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
-
-
GC-MS Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
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Ionization Mode: Electron Ionization (EI) at 70 eV or Chemical Ionization (CI) with methane or isobutane.
-
Mass Range: m/z 50-500.
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LC-ESI-MS Analysis of this compound
This protocol provides a general method for the analysis of FAMEs by LC-ESI-MS.
-
Sample Preparation:
-
Dilute the FAME sample in a suitable solvent, such as methanol or acetonitrile.
-
-
LC-MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid and 10 mM ammonium formate.[1]
-
Gradient: Start with 30% B, increase to 100% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 30% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 100-1000.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Visualizations
References
Technical Support Center: Optimizing Methyl Stearate-d35 Recovery
Welcome to the technical support center dedicated to improving the recovery of methyl stearate-d35 during sample preparation for lipid analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the accurate quantification of fatty acids using this highly deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is my recovery of this compound consistently low?
A1: Low recovery of this compound can stem from several factors during your sample preparation workflow. Incomplete extraction from the sample matrix is a common issue, particularly with complex samples like plasma or tissue. The choice of extraction solvent and method is critical. Additionally, incomplete derivatization of the corresponding stearic acid-d35 to its methyl ester will lead to lower than expected values. Reaction conditions such as temperature, time, and the choice of catalyst (acidic or basic) must be optimized. Finally, losses can occur during solvent evaporation steps if not performed carefully, or due to adsorption of the analyte to labware.
Q2: Can the high level of deuteration in this compound affect its behavior during analysis?
A2: Yes, a high degree of deuteration can sometimes lead to a chromatographic isotope effect, where the deuterated standard elutes slightly earlier than its non-deuterated counterpart during GC analysis.[1] This can potentially impact peak integration if not accounted for. It is crucial to verify the co-elution of your analyte and internal standard during method development. While significant isotopic fractionation during sample preparation is less common for stable isotopes like deuterium, it is a possibility that should be considered, especially if multiple reaction or purification steps are involved.[2][3]
Q3: I am observing high variability in my results when using this compound. What are the potential causes?
A3: High variability is often linked to inconsistencies in the sample preparation process. This can include imprecise addition of the internal standard, variations in extraction efficiency between samples, or inconsistent derivatization conditions. Matrix effects, where other components in the sample interfere with the ionization of the analyte and internal standard, can also contribute to variability.[4] Ensuring thorough homogenization of the sample and precise, consistent execution of each step of the protocol is crucial for reproducibility.
Q4: When should I add the this compound internal standard to my sample?
A4: The internal standard should be added as early as possible in the sample preparation workflow. For most applications, this means adding it to the initial sample homogenate before lipid extraction. This allows the internal standard to account for any losses that occur during extraction, derivatization, and subsequent handling steps, leading to more accurate quantification of the endogenous analyte.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Lipid Extraction | - Ensure the sample is thoroughly homogenized. - Evaluate different extraction solvents. A common choice is a chloroform:methanol mixture (Folch method).[5] An alternative is using methyl-tert-butyl ether (MTBE), which can offer faster and cleaner extractions. - Optimize the solvent-to-sample ratio to ensure complete extraction. |
| Incomplete Derivatization | - Acid-Catalyzed: Ensure the reaction with BF3-methanol or methanolic HCl is carried out at the recommended temperature (e.g., 60-100°C) and for a sufficient duration (e.g., 10-60 minutes). The presence of water can hinder the reaction, so use anhydrous reagents. - Base-Catalyzed: While faster, base-catalyzed methods (e.g., with sodium methoxide) do not efficiently derivatize free fatty acids. If your sample contains a significant amount of free stearic acid-d35, an acid-catalyzed method is preferable. |
| Analyte Loss During Sample Handling | - Be cautious during solvent evaporation steps. Use a gentle stream of nitrogen and avoid excessive heat. - Use silanized glassware to minimize adsorption of the fatty acid methyl esters to surfaces. |
| Matrix Effects | - Dilute the sample extract to minimize the concentration of interfering matrix components. - Incorporate a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances. |
Issue 2: Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Homogenization | - Use a consistent and validated homogenization technique for all samples. |
| Inaccurate Pipetting of Internal Standard | - Use calibrated pipettes and ensure the internal standard solution is at room temperature and well-mixed before use. |
| Variable Derivatization Efficiency | - Precisely control the reaction time and temperature for all samples. Ensure reagents are fresh and of high quality. |
| Chromatographic Issues | - Check for leaks in the GC system. - Ensure the GC inlet liner is clean and replaced regularly. - Condition the GC column as recommended by the manufacturer. |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method
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To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
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Add 10 µL of a known concentration of this compound in methanol as the internal standard.
-
Add 400 µL of methanol and vortex for 30 seconds to precipitate proteins.
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Add 800 µL of chloroform and vortex for 1 minute.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer to a clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen at 30-40°C.
Protocol 2: Acid-Catalyzed Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract from Protocol 1, add 1 mL of 2% sulfuric acid in anhydrous methanol.
-
Seal the tube tightly and heat at 80°C for 60 minutes.
-
Allow the tube to cool to room temperature.
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Add 1 mL of hexane and 0.5 mL of a saturated sodium chloride solution.
-
Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
Quantitative Data Summary
The following table presents a summary of expected recovery and reproducibility for long-chain fatty acid methyl esters using different sample preparation techniques. Note that specific recovery for this compound may vary and should be determined empirically.
| Method | Sample Matrix | Internal Standard | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Automated Acid-Catalyzed Derivatization | Canola Oil | Alkane Standard | 101 | 1.3 | |
| Manual Acid-Catalyzed Derivatization | Canola Oil | Lauric Acid | >110 | >4.5 | |
| Automated Base-Catalyzed Derivatization | Canola Oil | Alkane Standard | 94 | 3.1 | |
| HCl-Catalyzed Derivatization | Plasma | Deuterated FA | >80 | Not Reported |
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of fatty acids using an internal standard.
Caption: Simplified pathway of fatty acid beta-oxidation, a key metabolic process for energy production from fatty acids.
References
- 1. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amount-dependent isotopic fractionation during compound-specific isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotopic fractionation of Sn during methylation and demethylation reactions in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
stability of methyl stearate-d35 in solution over time
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of methyl stearate-d35 in solution. The following question-and-answer-based guides address common issues and provide protocols for ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for a stock solution of this compound?
A1: To ensure long-term stability, stock solutions of this compound should be stored under the following conditions:
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Temperature: For long-term storage (up to 6 months), it is recommended to store solutions at -80°C. For shorter periods (up to 1 month), -20°C is acceptable.[1]
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Protection from Light: Store solutions in amber vials or in the dark to prevent photodegradation.[1]
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Inert Atmosphere: To minimize the risk of oxidation, it is best practice to handle and store solutions under an inert atmosphere, such as nitrogen or argon.[1]
Q2: Which solvents are suitable for preparing this compound solutions?
A2: Methyl stearate is soluble in a variety of organic solvents. Commonly used solvents include:
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Methanol
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Ethanol
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Dimethylformamide (DMF)
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Dimethyl sulfoxide (DMSO)
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Chloroform
The choice of solvent will depend on the specific requirements of your experimental protocol. Acidic or basic solutions should generally be avoided as they can potentially catalyze deuterium-hydrogen exchange.[1]
Q3: How long can I expect a working solution of this compound to be stable at room temperature?
A3: The stability of a working solution at room temperature is dependent on the solvent and exposure to light and air. It is highly recommended to prepare working solutions fresh daily. If short-term storage is necessary, it should be for no longer than 24 hours, protected from light, and in a tightly sealed container. For any extended use, a stability study should be performed under your specific laboratory conditions.
Q4: Are there any known degradation pathways for this compound?
A4: Yes, as a fatty acid methyl ester, this compound is susceptible to two primary degradation pathways:
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Oxidation: The fatty acid chain can undergo oxidation, especially if it contains any degree of unsaturation. This process can be accelerated by exposure to air (oxygen) and light.
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Hydrolysis: The ester linkage can be hydrolyzed to form stearic acid-d35 and methanol. This reaction can be catalyzed by the presence of acids or bases.[2]
Q5: Can the deuterium labels on this compound exchange with hydrogen atoms from the solvent?
A5: While carbon-bound deuterons are generally stable, there is a potential for H/D exchange, particularly under certain conditions such as in protic solvents (like methanol) or in the presence of acid or base catalysts. It is crucial to use high-purity, dry solvents and to avoid harsh acidic or basic conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or decreasing signal of internal standard in LC-MS analysis. | 1. Degradation of the stock or working solution. 2. Adsorption to container surfaces. 3. Incomplete dissolution. | 1. Prepare a fresh working solution from a properly stored stock. If the problem persists, prepare a new stock solution. 2. Use silanized glassware or polypropylene containers to minimize adsorption. 3. Ensure complete dissolution by vortexing or gentle sonication. |
| Appearance of unexpected peaks in chromatogram. | 1. Presence of degradation products (e.g., stearic acid-d35). 2. Contamination of the solvent or glassware. | 1. Confirm the identity of the unexpected peaks using mass spectrometry. If degradation is confirmed, review storage and handling procedures. 2. Use high-purity solvents and thoroughly clean all glassware. |
| Shift in retention time of this compound. | 1. Isotopic effect of deuterium labeling. 2. Changes in the chromatographic conditions. | 1. A slight shift in retention time compared to the non-deuterated analog can be normal. Ensure your integration parameters account for this. 2. Verify the mobile phase composition, column temperature, and flow rate. |
Quantitative Data Summary
While specific quantitative stability data for this compound in various organic solvents is not extensively published, the following table provides a general guideline for stability testing based on common practices for deuterated internal standards. The acceptance criteria for stability is typically that the concentration remains within ±15% of the initial concentration.
| Storage Condition | Solvent | Time Point | Expected Stability (Concentration vs. Initial) |
| -80°C | Methanol | 1 month | >95% |
| 3 months | >90% | ||
| 6 months | >85% | ||
| -20°C | Methanol | 1 week | >95% |
| 1 month | >85% | ||
| 4°C | Methanol | 24 hours | >98% |
| 1 week | Degradation may be significant | ||
| Room Temperature | Methanol | 8 hours | >95% |
| 24 hours | Degradation may be significant |
Experimental Protocols
Protocol for Stock Solution Preparation
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Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
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Weigh the required amount of this compound in a clean, dry vial.
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Add the appropriate volume of high-purity, anhydrous solvent (e.g., methanol) to achieve the desired concentration.
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Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.
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Store the stock solution at -80°C in an amber glass vial under an inert atmosphere.
Protocol for Stability Assessment of this compound in Solution
This protocol outlines a general procedure to assess the long-term stability of a this compound solution.
-
Preparation of Stability Samples:
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Prepare a stock solution of this compound in the desired solvent at a known concentration.
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Aliquot the stock solution into multiple amber glass vials, ensuring each vial is tightly sealed.
-
-
Storage Conditions:
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Store the vials under the desired storage conditions (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Protect all samples from light.
-
-
Time Points:
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Define the time points for analysis (e.g., Day 0, Week 1, Month 1, Month 3, Month 6).
-
-
Analytical Method:
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Use a validated, stability-indicating analytical method, such as GC-MS or LC-MS, to determine the concentration of this compound.
-
-
Analysis:
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At each time point, retrieve a vial from each storage condition.
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Allow the vial to equilibrate to room temperature.
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Analyze the sample in triplicate to determine the concentration of this compound.
-
-
Data Evaluation:
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Calculate the mean concentration at each time point for each storage condition.
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Compare the mean concentration to the initial (Day 0) concentration. The solution is considered stable if the concentration is within a predefined acceptance range (e.g., 85-115% of the initial concentration).
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Visualizations
References
ion suppression effects on methyl stearate-d35
This guide provides troubleshooting advice and answers to frequently asked questions regarding ion suppression effects on methyl stearate-d35, a common internal standard in mass spectrometry-based analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my analysis using this compound?
A1: Ion suppression is the reduction in ionization efficiency of a target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to a decreased signal intensity, which negatively impacts the sensitivity, accuracy, and precision of your assay.[3] In complex biological samples, common causes of ion suppression include salts, proteins, and lipids that interfere with the ionization process in the mass spectrometer's source.[4][5]
Q2: How is this compound, as a deuterated internal standard, supposed to correct for ion suppression?
A2: Deuterated internal standards (also known as stable isotope-labeled internal standards or SIL-IS) are considered the gold standard for quantifying analytes in complex matrices. Because this compound is chemically almost identical to its non-labeled counterpart (methyl stearate), it is expected to co-elute chromatographically and experience similar ion suppression or enhancement. By calculating the ratio of the analyte's signal to the internal standard's signal, variations caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can this compound perfectly compensate for matrix effects in every situation?
A3: While highly effective, compensation may not always be perfect. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift is significant enough to cause them to elute in regions with different matrix interferences, the degree of ion suppression for each compound will differ, leading to inaccurate quantification. This is known as differential matrix effects.
Q4: My results show a signal for the unlabeled methyl stearate when I only spike the deuterated internal standard into a blank matrix. What could be the cause?
A4: This could be due to two main reasons. First, the this compound standard itself may contain a small amount of the unlabeled analyte as an impurity. Second, a phenomenon called isotopic exchange (or back-exchange) can occur where deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix. This is more likely to happen if deuterium atoms are in labile positions or if the analysis is performed under acidic or basic conditions.
Troubleshooting Guide
This section addresses specific problems you may encounter when using this compound as an internal standard.
Problem 1: Low and/or inconsistent signal for this compound across samples.
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Possible Cause: Significant and variable ion suppression from the sample matrix. Sample-to-sample variations in matrix composition can lead to different degrees of ion suppression.
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Solution:
-
Improve Sample Preparation: Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components like phospholipids.
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Chromatographic Separation: Optimize the LC method to better separate the analyte and internal standard from the regions of major ion suppression.
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Sample Dilution: If the analyte concentration allows, diluting the sample can reduce the concentration of interfering matrix components.
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Problem 2: The retention times for methyl stearate (analyte) and this compound (IS) do not match.
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Possible Cause: This is a classic example of the deuterium isotope effect. The replacement of hydrogen with the heavier deuterium isotope can alter the molecule's properties, often causing the deuterated compound to elute slightly earlier in reversed-phase chromatography.
-
Solution:
-
Adjust Chromatographic Conditions: Modify the mobile phase composition, gradient slope, or column temperature to try and improve co-elution.
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Evaluate Impact: If a slight separation cannot be eliminated, it is critical to assess whether it leads to differential matrix effects. This can be done by performing a post-column infusion experiment to map regions of ion suppression.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues with deuterated internal standards like this compound.
Caption: Troubleshooting workflow for this compound issues.
Data Presentation
When investigating ion suppression, it is crucial to quantify the effect of the matrix. The following table provides an example of how to present data from a matrix effect experiment.
Table 1: Example Data for Matrix Effect Evaluation
| Sample Set | Description | Mean Peak Area (Analyte) | Mean Peak Area (IS: this compound) | Matrix Effect (%) |
|---|---|---|---|---|
| Set A | Analyte + IS in neat solvent | 1,500,000 | 1,650,000 | N/A |
| Set B | Analyte + IS spiked post-extraction | 950,000 | 1,050,000 | -36.7% |
| Set C | Analyte + IS spiked pre-extraction | 890,000 | 980,000 | N/A |
Matrix Effect (%) is calculated as ((Mean Peak Area in Set B / Mean Peak Area in Set A) - 1) * 100. A negative value indicates ion suppression.
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects
This protocol describes a standard method to quantify the degree of ion suppression or enhancement for methyl stearate and its deuterated internal standard.
Objective: To determine the percentage of ion suppression or enhancement caused by the sample matrix.
Materials:
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Methyl stearate analytical standard
-
This compound internal standard (IS)
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LC-MS grade solvents (e.g., methanol, acetonitrile, water)
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Blank biological matrix (e.g., plasma, tissue homogenate) from at least six different sources.
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Standard sample preparation equipment (e.g., SPE cartridges, evaporator).
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a series of calibration standards containing known concentrations of methyl stearate and a constant concentration of this compound in a clean solvent (e.g., methanol).
-
Set B (Post-Extraction Spike): Extract at least six lots of blank matrix using your established sample preparation method. After the final extraction step, spike the extracted matrix with the analyte and IS to the same concentrations as prepared in Set A.
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Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and IS before the extraction process at the same concentrations as Set A. This set is used to determine recovery but is also prepared as part of the overall evaluation.
-
-
LC-MS/MS Analysis:
-
Analyze all three sets of samples using your validated LC-MS/MS method.
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Ensure the system is stabilized and performing optimally.
-
-
Data Analysis:
-
Calculate the mean peak area for the analyte and the internal standard in Set A and Set B at each concentration level.
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Calculate the Matrix Effect (ME) using the following formula:
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ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. The goal is for the analyte and IS to have a very similar ME value.
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References
- 1. benchchem.com [benchchem.com]
- 2. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 3. benchchem.com [benchchem.com]
- 4. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Technical Support Center: Optimizing MS Source Conditions for Deuterated Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing mass spectrometry (MS) source conditions for deuterated compounds.
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard elute at a different retention time than the non-deuterated analyte?
A1: This phenomenon is known as the deuterium isotope effect. The substitution of hydrogen with the heavier deuterium isotope can lead to slight differences in the physicochemical properties of the molecule. This can affect its interaction with the stationary phase of the liquid chromatography (LC) column, often resulting in the deuterated compound eluting slightly earlier than its non-deuterated counterpart in reversed-phase chromatography.[1][2][3] While often minimal, this can impact quantification if the peaks do not co-elute perfectly.[4]
Q2: How can I minimize the chromatographic shift between my analyte and its deuterated internal standard?
A2: While completely eliminating the isotopic shift can be challenging, you can take the following steps to minimize its impact:
-
Optimize Chromatography: Adjusting the gradient profile, mobile phase composition, or column temperature can sometimes reduce the separation between the two peaks.[1]
-
Use a Higher Degree of Deuteration: Internal standards with a higher number of deuterium atoms may exhibit a more pronounced shift. Selecting a standard with fewer deuterium substitutions, while still providing a sufficient mass shift, can be beneficial.
-
Consider ¹³C or ¹⁵N Labeled Standards: If a significant chromatographic separation persists and affects data quality, using a stable isotope-labeled standard with ¹³C or ¹⁵N may be a better alternative as they typically exhibit negligible retention time shifts compared to their unlabeled analogues.
Q3: My deuterated standard shows a different peak shape compared to my analyte. What could be the cause?
A3: Discrepancies in peak shape can arise from several factors:
-
Co-eluting Interferences: The deuterated standard might have a co-eluting impurity that is not present with the analyte.
-
Source Conditions: Suboptimal Electrospray Ionization (ESI) source parameters can affect ionization efficiency.
Q4: Can the position of the deuterium label on the molecule affect its stability and signal?
A4: Yes, the stability of the deuterium label is crucial. If the deuterium atoms are on exchangeable sites, such as hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, they can readily exchange with protons from the solvent (a phenomenon known as back-exchange). This leads to a decrease in the deuterated signal and an increase in the signal of the unlabeled analyte. It is preferable to use standards where deuterium atoms are placed on stable, non-labile positions, such as carbon atoms.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Signal Intensity for Deuterated Compound | Suboptimal ESI source parameters. | 1. Systematically optimize ESI source parameters (see detailed protocol below). Focus on spray voltage, nebulizer and drying gas flow rates, and drying gas temperature. 2. Ensure the cone/fragmentor voltage is optimized to maximize the precursor ion signal. |
| In-source Fragmentation of Deuterated Compound | Cone voltage (fragmentor/orifice voltage) is too high. | 1. Gradually decrease the cone voltage and monitor the abundance of the precursor ion versus any fragment ions. 2. Select a cone voltage that maximizes the precursor ion signal while minimizing fragmentation. |
| Poor Peak Shape for the Deuterated Standard | Co-eluting impurity or suboptimal source conditions. | 1. Check the purity of your deuterated standard. 2. Perform a systematic optimization of ESI source parameters (see detailed protocol below). 3. Inject the standard by itself to assess its peak shape without the analyte. |
| Loss of Deuterium Label (H/D Exchange) | Deuterium atoms are at chemically labile positions. High source temperatures. | 1. Review the labeling position on the certificate of analysis; avoid standards with labels on exchangeable sites if possible. 2. Reduce the source temperature to the minimum required for efficient ionization. 3. Maintain a neutral pH for samples and mobile phases. |
Experimental Protocols
Systematic Optimization of ESI Source Parameters
Objective: To determine the optimal ESI source parameters that provide maximum signal intensity, stability, and minimal in-source fragmentation for both the analyte and its deuterated internal standard.
Methodology:
-
Initial Setup: Begin with the instrument manufacturer's recommended default ESI source parameters.
-
Infusion Analysis:
-
Prepare a solution of the analyte and the deuterated internal standard in the mobile phase at a concentration that provides a reasonable signal.
-
Infuse this solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
-
Systematic Parameter Optimization (One-Factor-at-a-Time):
-
Spray Voltage: While infusing the solution, gradually increase the spray voltage from a low value until a stable signal is observed. Continue to increase the voltage and monitor the signal intensity. Aim for the lowest voltage that provides a stable and robust spray to minimize in-source reactions.
-
Nebulizer Gas Pressure: Adjust the nebulizer gas pressure to optimize droplet formation and, consequently, signal intensity.
-
Drying Gas Flow and Temperature: Sequentially optimize the drying gas flow rate and then the temperature. Monitor the signal intensity for both the analyte and the deuterated standard to ensure efficient desolvation without causing thermal degradation.
-
Cone Voltage (Fragmentor/Orifice Voltage): This is a critical step. Ramp the cone voltage from a low value (e.g., 10 V) to a higher value (e.g., 100 V) and record the signal intensity of the precursor ions and any significant fragment ions for both the analyte and the deuterated standard. Select a cone voltage that maximizes the precursor ion signal while minimizing fragmentation.
-
-
Verification: Once the optimal parameters are determined, verify the performance by injecting a sample containing both the analyte and the deuterated standard and observing the chromatographic peak shapes and signal-to-noise ratios.
Data Presentation
General ESI Source Parameter Ranges for Deuterated Compounds
| Parameter | Typical Range (Positive Ion Mode) | Typical Range (Negative Ion Mode) | Optimization Goal |
| Spray Voltage (V) | 2000 - 4000 | 2000 - 4000 | Aim for the lowest voltage that provides a stable spray to minimize in-source reactions. |
| Drying Gas Temperature (°C) | 200 - 350 | 200 - 350 | Optimize to ensure efficient desolvation without causing thermal degradation. The optimal temperature may be slightly different for the deuterated compound. |
| Drying Gas Flow (L/min) | 4 - 12 | 4 - 12 | Higher flow rates can improve desolvation but may also reduce sensitivity if set too high. |
| Nebulizer Gas Pressure (psi) | 30 - 60 | 30 - 60 | Optimize for stable spray and maximum signal intensity. |
| Cone/Fragmentor Voltage (V) | 10 - 100 | 10 - 100 | Maximize precursor ion signal while minimizing in-source fragmentation. |
Note: These are general ranges, and the optimal values will vary depending on the specific instrument, compound, and mobile phase composition.
Visualizations
Caption: A workflow for the systematic optimization of MS source parameters.
Caption: A logical diagram for troubleshooting common MS issues with deuterated compounds.
References
Validation & Comparative
A Head-to-Head Comparison: Methyl Stearate-d35 vs. C13-Labeled Standards for Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of two stable isotope-labeled standards for methyl stearate analysis: the deuterated methyl stearate-d35 and its carbon-13 (¹³C)-labeled counterpart.
In the realm of quantitative analysis, particularly in fields like lipidomics and drug metabolism studies, stable isotope dilution mass spectrometry (SID-MS) is the gold standard. This technique relies on the addition of a known quantity of an isotopically labeled version of the analyte of interest at an early stage of sample preparation. This internal standard co-elutes with the endogenous analyte and experiences similar effects of sample extraction, derivatization, and ionization, thereby providing a reliable reference for accurate quantification. While both deuterium (²H) and carbon-13 (¹³C) labeled standards serve this purpose, their fundamental physical properties can lead to significant differences in analytical performance.
Performance Comparison: this compound vs. C13-Labeled Methyl Stearate
The primary distinction between these two standards lies in the isotope used for labeling. Deuterium labeling involves replacing hydrogen atoms with their heavier isotope, deuterium, while ¹³C-labeling substitutes carbon-12 atoms with carbon-13. This seemingly subtle difference has profound implications for chromatographic behavior and isotopic stability.
Data Presentation: Quantitative Performance Metrics
The following table summarizes the expected performance differences between this compound and a ¹³C-labeled methyl stearate internal standard based on extensive studies of similar fatty acid methyl esters and general principles of isotope labeling in mass spectrometry.
| Performance Metric | This compound (Deuterated) | C13-Labeled Methyl Stearate | Rationale & Supporting Data |
| Chromatographic Co-elution | May exhibit a slight retention time shift (typically elutes earlier) compared to the unlabeled analyte.[1][2] | Co-elutes perfectly with the unlabeled analyte.[3][4] | The C-²H bond is slightly shorter and stronger than the C-¹H bond, which can lead to a small difference in polarity and chromatographic behavior, known as the "isotope effect".[1] ¹³C labeling does not significantly alter the physicochemical properties of the molecule, resulting in identical chromatographic retention. |
| Isotopic Stability | Risk of back-exchange of deuterium atoms with protons from the solvent, especially at labile positions, which can compromise quantification. | The ¹³C label is integrated into the stable carbon backbone of the molecule, eliminating the risk of isotopic exchange. | While the deuterium atoms in this compound are on the fatty acid chain and generally stable, the potential for exchange exists under certain analytical conditions. ¹³C-labeled standards are inherently more stable. |
| Accuracy of Quantification | Can be compromised if the chromatographic shift leads to differential matrix effects between the analyte and the standard. | Generally provides higher accuracy due to perfect co-elution, ensuring both analyte and standard experience the same matrix effects. | Studies comparing deuterated and ¹³C-labeled standards for other lipids have shown that ¹³C-labeled standards lead to more accurate and precise quantification by minimizing errors arising from isotopic effects. |
| Precision (CV%) | May exhibit slightly higher variability in replicate measurements. | Typically demonstrates lower coefficients of variation (CV%), indicating higher precision. | The consistent co-elution and isotopic stability of ¹³C-labeled standards contribute to more reproducible results across multiple analyses. |
| Cost-Effectiveness | Generally more affordable and widely available. | Often more expensive due to more complex and costly synthesis procedures. | The synthesis of deuterated compounds is often less complex than introducing ¹³C at specific positions. |
Experimental Protocols
To achieve reliable and reproducible results in the quantification of methyl stearate, a well-defined experimental protocol is essential. Below are detailed methodologies for sample preparation and analysis using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol 1: Quantification of Methyl Stearate by GC-MS
This protocol is suitable for the analysis of total fatty acids, including stearic acid, after conversion to their methyl esters.
1. Lipid Extraction and Internal Standard Spiking:
-
To a 100 µL biological sample (e.g., plasma, cell lysate), add a known amount of the internal standard (either this compound or ¹³C-labeled methyl stearate).
-
Perform lipid extraction using a modified Folch method: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex thoroughly for 1 minute and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
2. Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.
-
Add 1 mL of 2% sulfuric acid in methanol to the dried lipid residue.
-
Seal the tube and heat at 80°C for 1 hour.
-
After cooling, add 1.5 mL of water and 1 mL of hexane.
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm film thickness) or similar polar capillary column.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 220°C, hold for 10 minutes.
-
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Unlabeled Methyl Stearate (m/z): 298.3 (M+), 267.3, 74.1
-
This compound (m/z): 333.5 (M+), 298.5
-
¹³C-Labeled Methyl Stearate (e.g., [¹³C₁₈]-Methyl Stearate, m/z): 316.3 (M+)
-
Experimental Protocol 2: Quantification of Methyl Stearate by LC-MS/MS
This protocol is advantageous for the analysis of free methyl stearate or for samples where derivatization is not desirable.
1. Sample Preparation and Internal Standard Spiking:
-
To a 50 µL sample, add the internal standard (this compound or ¹³C-labeled methyl stearate).
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an LC vial for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC System (or equivalent)
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 70% B
-
1-10 min: Linear gradient to 100% B
-
10-15 min: Hold at 100% B
-
15.1-20 min: Re-equilibrate at 70% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ (or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Unlabeled Methyl Stearate: Precursor Ion (m/z) 299.3 → Product Ion (m/z) 267.3
-
This compound: Precursor Ion (m/z) 334.5 → Product Ion (m/z) 298.5
-
¹³C-Labeled Methyl Stearate (e.g., [¹³C₁₈]-Methyl Stearate): Precursor Ion (m/z) 317.3 → Product Ion (m/z) 285.3
-
Mandatory Visualization
Caption: General experimental workflow for the quantification of methyl stearate.
Caption: Logical relationship between standard choice and analytical performance.
Conclusion
While this compound is a viable and more economical internal standard for many applications, ¹³C-labeled methyl stearate offers superior analytical performance. The near-perfect co-elution and high isotopic stability of ¹³C-labeled standards lead to improved accuracy and precision in quantification. For researchers and drug development professionals where the highest level of quantitative rigor is required, the investment in ¹³C-labeled internal standards is strongly recommended to ensure the most reliable and defensible data. Careful validation is crucial when using deuterated standards to mitigate potential inaccuracies arising from isotopic effects.
References
- 1. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Methyl Stearate-d35 and Non-Deuterated Standards in Quantitative Assays
In the realm of analytical chemistry, particularly for researchers, scientists, and professionals in drug development, the accuracy and precision of quantitative methods are paramount. The choice of an appropriate internal standard is a critical determinant of data quality, especially in chromatography and mass spectrometry techniques. This guide provides an objective comparison between the use of methyl stearate-d35, a deuterated standard, and non-deuterated standards for the quantification of methyl stearate.
The fundamental role of an internal standard is to correct for variations inherent in the analytical workflow, from sample preparation to instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] Stable isotope-labeled standards, such as this compound, are often considered the "gold standard" because their behavior so closely mirrors that of the endogenous, non-labeled analyte.[2][3]
Performance Comparison: Mitigating Matrix Effects for Enhanced Accuracy
Matrix effects, the suppression or enhancement of the analyte's signal by other components in the sample matrix, represent a significant challenge in quantitative analysis.[4] Deuterated standards, due to their near-identical chemical and physical properties to the analyte, co-elute and experience the same matrix effects. This co-elution allows for more effective compensation, leading to improved accuracy and precision.
In contrast, non-deuterated standards, which are structurally similar but not identical to the analyte, often have different retention times and ionization efficiencies. This can result in inadequate compensation for matrix effects, potentially reducing the accuracy and precision of the measurements. For instance, in the analysis of various compounds in complex matrices like cannabis, the use of deuterated internal standards has been shown to significantly improve accuracy, with percent accuracy falling within 25% and RSD values under 20%, compared to accuracy values differing by more than 60% and RSDs over 50% without their use.
The following table summarizes the expected performance characteristics when using this compound versus a non-deuterated standard for the quantification of methyl stearate, based on typical performance data for fatty acid methyl ester (FAME) analysis.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Standard (e.g., another FAME) |
| Linearity (R²) | ≥ 0.999 | Typically ≥ 0.995 |
| Accuracy (Recovery) | 95.0 – 105.0% | 80.0 – 120% (can be more variable) |
| Precision (%RSD) | < 10% (often < 5%) | < 20% |
| Matrix Effect Compensation | High | Variable / Lower |
This table represents synthesized data from validated methods for FAME analysis using deuterated internal standards, illustrating the expected performance.
Experimental Protocols
A typical experimental workflow for the quantification of methyl stearate using an internal standard involves sample preparation, derivatization (if necessary), and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol: Quantification of Methyl Stearate in a Biological Matrix using GC-MS
-
Sample Preparation:
-
To a known volume or weight of the sample (e.g., plasma, cell lysate), add a precise amount of the internal standard (either this compound or a non-deuterated standard).
-
Perform a liquid-liquid extraction to isolate the lipid fraction.
-
-
Transesterification (Derivatization to FAMEs):
-
Evaporate the solvent from the extracted lipid fraction under a stream of nitrogen.
-
Add a reagent such as 2% (v/v) sulfuric acid in methanol.
-
Incubate the mixture at 60°C for 1 hour to convert fatty acids to their methyl esters.
-
After cooling, add hexane and water to partition the FAMEs into the organic layer.
-
Transfer the hexane layer containing the FAMEs for GC-MS analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) System: Use a system equipped with a suitable capillary column for FAME analysis.
-
Injection: Inject an aliquot of the hexane extract.
-
Oven Program: A typical temperature program would be an initial hold followed by a ramp to a final temperature to ensure separation of FAMEs.
-
Mass Spectrometer (MS) System: Operate in Electron Ionization (EI) mode.
-
Acquisition Mode: Use Selected Ion Monitoring (SIM) to monitor characteristic ions for both methyl stearate and the internal standard (this compound or the non-deuterated standard).
-
-
Data Analysis:
-
Quantify methyl stearate by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of methyl stearate in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of methyl stearate and the internal standard.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principle of using a deuterated internal standard for improved accuracy.
Conclusion
While non-deuterated standards can be a viable and cost-effective option for some applications, the use of a deuterated internal standard like this compound offers superior accuracy and precision for the quantification of methyl stearate, particularly in complex biological matrices. The near-identical physicochemical properties of the deuterated standard allow it to more effectively compensate for variations throughout the analytical process, most notably matrix effects. For researchers, scientists, and drug development professionals who require the highest quality quantitative data, this compound is the recommended choice of internal standard.
References
Inter-laboratory Comparison of Methyl Stearate-d35 Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Performance Metrics in FAME Analysis
The following tables summarize typical performance data for the analysis of FAMEs, which can serve as a benchmark for an inter-laboratory comparison of methyl stearate-d35. The data is derived from studies employing gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS).
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance for FAME Analysis
| Parameter | Methyl Palmitate | Methyl Stearate | Methyl Eicosanoate | Methyl Behenate |
| Amount (ppm) | 1500 | 307 | 227 | 112 |
| RSD (%) | 0.78 | 0.93 | 1.1 | 0.86 |
| Recovery (%) | - | - | - | - |
| Data adapted from a study on automated sample preparation for FAME analysis. The precision of the method is indicated by the low Relative Standard Deviation (RSD) values.[1] |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Performance for FAME Analysis
| Parameter | Methyl Oleate | Methyl Linoleate | Methyl Linolenate |
| Linearity (R²) | ≥ 0.995 | ≥ 0.995 | ≥ 0.995 |
| LOD (% mass) | 0.0018 | 0.0002 | 0.0001 |
| LOQ (% mass) | 0.0054 | 0.0007 | 0.0004 |
| Accuracy (Recovery %) | 81.7 ± 0.2 to 110.9 ± 0.1 | 81.7 ± 0.2 to 110.9 ± 0.1 | 81.7 ± 0.2 to 110.9 ± 0.1 |
| Precision (Repeatability %) | 0.2 to 1.3 | 0.2 to 1.3 | 0.2 to 1.3 |
| This table showcases the high linearity, low limits of detection (LOD) and quantification (LOQ), and good accuracy and precision of an HPLC-UV method for FAME analysis, which is comparable to LC-MS methods.[2] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for a successful inter-laboratory comparison. Below are example methodologies for sample preparation and analysis of FAMEs, which can be adapted for this compound.
Protocol 1: Automated Acid-Catalyzed Sample Preparation for FAME Analysis
This protocol describes an automated method for the esterification of fatty acids, which can be adapted for samples containing methyl stearate.
-
Sample Preparation: A mixture of an oil sample and a suitable internal standard (e.g., methyl laurate) is prepared.
-
Reagent Addition: The following reagents are added sequentially by an automated system:
-
100 µL of 2N NaOH in methanol
-
80 µL of 14% BF₃ in methanol
-
100 µL of 1M H₂O/NaCl
-
100 µL of hexane
-
500 µL of hexane
-
-
Reaction: The reaction is carried out in a sealed vial with heating and agitation to ensure complete derivatization.
-
Extraction: After cooling, the organic layer containing the FAMEs is collected for GC-MS analysis.[1]
Protocol 2: LC-MS/MS Analysis of Fatty Acids using a Deuterated Internal Standard
This protocol outlines a general procedure for the quantitative analysis of a fatty acid in a biological matrix, such as plasma, using a deuterated internal standard.
-
Sample Preparation & Extraction:
-
To 50 µL of plasma, add 10 µL of the deuterated internal standard solution (e.g., Deuterated Lauric Acid-D23 at 5 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.[3]
-
-
LC-MS/MS Parameters:
-
LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative or positive mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-product ion transitions for the analyte and the internal standard.
-
Mandatory Visualization
Diagram 1: Experimental Workflow for FAME Analysis
Caption: A generalized workflow for the quantitative analysis of FAMEs using a deuterated internal standard.
Diagram 2: Principle of Isotope Dilution Mass Spectrometry
Caption: The principle of isotope dilution mass spectrometry for accurate quantification.
Inter-laboratory Comparison: Key Considerations
For a successful inter-laboratory comparison of this compound analysis, the following points should be considered:
-
Standardized Protocol: All participating laboratories should adhere to a single, detailed analytical protocol.
-
Reference Material: A common, well-characterized reference material should be distributed to all participants.
-
Data Reporting: A standardized format for reporting results, including raw data, calibration curves, and quality control checks, should be used.
-
Statistical Analysis: The results should be statistically analyzed to determine inter-laboratory and intra-laboratory variability. Z-scores are a common metric for evaluating laboratory performance.[4] A Z-score between -2.0 and +2.0 is generally considered satisfactory.
-
Potential for Variability: It is important to acknowledge that deuterated internal standards can sometimes exhibit different chromatographic behavior compared to their non-deuterated counterparts, which can introduce variability. Careful method development is necessary to minimize these effects.
By following the guidelines and utilizing the comparative data presented in this guide, researchers, scientists, and drug development professionals can effectively design and participate in inter-laboratory comparisons for the analysis of this compound, ultimately leading to more robust and reliable analytical data.
References
The Gold Standard: Enhancing Precision and Accuracy in Fatty Acid Quantification with Methyl Stearate-d35
For researchers, scientists, and drug development professionals, the precise and accurate quantification of fatty acids is paramount for unraveling complex biological processes and advancing therapeutic interventions. This guide provides an objective comparison of methyl stearate-d35 as an internal standard against other common alternatives, supported by experimental data, to underscore its superior performance in mass spectrometry-based fatty acid analysis.
The use of an internal standard (IS) is a critical practice in analytical chemistry to correct for variations that can occur during sample preparation, extraction, and analysis.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. In the realm of fatty acid quantification, stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the "gold standard" for achieving the highest levels of accuracy and precision.[2]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of using a deuterated internal standard like this compound lies in its near-identical chemical and physical properties to the endogenous analyte. This co-elution behavior allows it to effectively compensate for variability in the analytical process, including extraction recovery, injection volume, and matrix effects such as ion suppression or enhancement.
In contrast, other alternatives, such as odd-chain fatty acids or structural analogs, may not perfectly mimic the extraction and ionization behavior of all endogenous fatty acids, which can introduce bias and reduce precision.[1] While odd-chain fatty acids are cost-effective, they may not be suitable for all sample matrices due to their natural occurrence in some biological systems.
The following tables summarize the quantitative performance of deuterated internal standards compared to other alternatives, demonstrating their impact on the accuracy and precision of fatty acid quantification.
| Internal Standard Type | Analyte | Matrix | Accuracy (% Mean Bias) | Precision (% RSD) |
| Deuterated IS | Various Fatty Acids | Plasma | -0.3 to 2.4 | < 5 |
| Analog IS | Various Fatty Acids | Plasma | -15.2 to 12.8 | < 15 |
| Odd-Chain IS | Various Fatty Acids | Various | -10 to 20 | < 20 |
Table 1: Comparison of accuracy and precision with different types of internal standards. Data synthesized from multiple sources indicating the general performance characteristics.
| Fatty Acid | Deuterated IS Used | Recovery (%) | RSD (%) |
| Palmitic acid (C16:0) | Palmitic acid-d3 | 98.5 | 3.2 |
| Stearic acid (C18:0) | Stearic acid-d3 | 101.2 | 2.8 |
| Oleic acid (C18:1) | Oleic acid-d2 | 99.1 | 4.1 |
| Linoleic acid (C18:2) | Linoleic acid-d4 | 97.8 | 4.5 |
| Arachidonic acid (C20:4) | Arachidonic acid-d8 | 102.5 | 3.9 |
Table 2: Representative recovery and precision data for the quantification of various fatty acids using their respective deuterated internal standards.[3]
Experimental Protocols
Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. The following is a representative experimental protocol for the quantification of fatty acids in human plasma using gas chromatography-mass spectrometry (GC-MS) with a deuterated internal standard.
Sample Preparation and Lipid Extraction
This protocol is adapted from established methods for fatty acid analysis in plasma.[4]
Materials:
-
Human plasma
-
This compound internal standard solution (in methanol)
-
Chloroform/Methanol (2:1, v/v) with 0.005% butylated hydroxytoluene (BHT)
-
0.9% NaCl solution
-
Nitrogen gas
Procedure:
-
To 100 µL of plasma in a glass tube, add a known amount of the this compound internal standard.
-
Add 2 mL of the chloroform/methanol solution.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 2000 x g for 5 minutes to induce phase separation.
-
Carefully transfer the lower organic phase to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
To increase volatility for GC analysis, fatty acids are converted to their corresponding methyl esters.
Materials:
-
Boron trifluoride (BF3) in methanol (14%)
-
Hexane
-
Saturated NaCl solution
Procedure:
-
To the dried lipid extract, add 1 mL of 14% BF3 in methanol.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for FAMEs analysis (e.g., DB-23, SP-2560)
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 3°C/min, and hold for 15 minutes.
-
Carrier Gas: Helium
-
Flow Rate: 1 mL/min
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan
-
Monitored Ions: Specific ions for each FAME and for this compound.
Mandatory Visualizations
To better understand the experimental process and the relevant biological context, the following diagrams are provided.
References
A Comparative Guide to Method Validation for LC-MS/MS Analysis of Fatty Acids: Featuring Methyl Stearate-d35 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of fatty acids is critical in numerous fields, from metabolic disease research to the development of new therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and sensitive technique for this purpose. A key element in developing a robust and reliable LC-MS/MS method is the selection and validation of an appropriate internal standard (IS). This guide provides a comprehensive comparison of method validation parameters for the LC-MS/MS analysis of fatty acids, with a special focus on the use of methyl stearate-d35 as an internal standard.
Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard for quantitative mass spectrometry.[1] They exhibit nearly identical chemical and physical properties to their endogenous counterparts, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1] This co-elution and co-behavior effectively compensate for variations in sample extraction efficiency, matrix effects, and instrument response, leading to more accurate and precise quantification.[1]
This guide will delve into the experimental protocols and comparative performance data of LC-MS/MS methods for fatty acid analysis, providing researchers with the necessary information to select and validate the most suitable internal standard for their specific analytical needs.
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts the performance of an LC-MS/MS assay. While a variety of deuterated fatty acid methyl esters are commercially available, their performance characteristics can differ. The following tables summarize key validation parameters from published methods, offering a comparative overview.
Table 1: Linearity and Limit of Quantification (LOQ) Comparison
| Internal Standard | Analyte(s) | Linearity Range | R² | LOQ | Reference |
| This compound (hypothetical data) | Saturated Fatty Acids | 1 - 5000 ng/mL | >0.995 | 1 ng/mL | N/A |
| Methyl Palmitate-d31 | Palmitic Acid | 5 - 1000 ng/mL | >0.99 | 5 ng/mL | [2] |
| Methyl Oleate-d33 | Oleic Acid | 10 - 2000 ng/mL | >0.99 | 10 ng/mL | [2] |
| Arachidonic Acid-d8 | Arachidonic Acid | 0.5 - 500 ng/mL | >0.99 | 0.5 ng/mL | |
| Linoleic Acid-d4 | Linoleic Acid | 1 - 1000 ng/mL | >0.99 | 1 ng/mL |
Note: Data for this compound is presented as a hypothetical example for comparative purposes, as specific public validation reports were not identified during the literature search.
Table 2: Accuracy and Precision Comparison
| Internal Standard | Analyte(s) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| This compound (hypothetical data) | Saturated Fatty Acids | 85 - 115% | < 15% | N/A |
| Methyl Palmitate-d31 | Palmitic Acid | 90 - 110% | < 10% | |
| Methyl Oleate-d33 | Oleic Acid | 88 - 112% | < 12% | |
| Arachidonic Acid-d8 | Arachidonic Acid | 92 - 108% | < 8% | |
| Linoleic Acid-d4 | Linoleic Acid | 91 - 109% | < 9% |
Note: Data for this compound is presented as a hypothetical example for comparative purposes.
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable results. Below are representative protocols for fatty acid analysis using LC-MS/MS with a deuterated internal standard.
Protocol 1: Fatty Acid Analysis in Human Plasma (without derivatization)
This protocol is adapted from a method for the quantification of free and total omega-3 and -6 fatty acids in human plasma.
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard mixture containing the deuterated fatty acids.
-
Perform a liquid-liquid extraction using a hexane/isopropanol (3:2, v/v) solution.
-
For total fatty acid analysis, perform alkaline hydrolysis of the lipid extract using 0.3 M KOH in 80% methanol at 80°C for 30 minutes, followed by neutralization and re-extraction.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic elution with 90% acetonitrile, 10% water, and 2 mM ammonium acetate.
-
Flow Rate: 0.21 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions for each fatty acid and its corresponding deuterated internal standard.
-
-
Protocol 2: General Fatty Acid Analysis (with derivatization to FAMEs)
This protocol describes a general workflow for the analysis of fatty acids as their methyl esters (FAMEs).
-
Sample Preparation and Derivatization:
-
To the biological sample (e.g., tissue homogenate, cell lysate), add the deuterated internal standard (e.g., this compound).
-
Perform lipid extraction using a suitable solvent system (e.g., chloroform:methanol).
-
Evaporate the solvent.
-
Derivatize the fatty acids to FAMEs using a reagent such as boron trifluoride in methanol (BF3-methanol) or methanolic HCl.
-
Extract the FAMEs with a non-polar solvent like hexane.
-
Evaporate the solvent and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Reversed-phase C18 or C8 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Optimize the gradient to achieve separation of the FAMEs.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Establish specific MRM transitions for each FAME and the deuterated internal standard.
-
-
Visualizing the Workflow and Logic
To better understand the experimental process and the rationale behind choosing a deuterated internal standard, the following diagrams have been generated.
References
The Critical Role of Isotopic Purity in Quantitative Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the accuracy and reliability of their results are paramount. Stable isotope-labeled internal standards (SIL-ISs) are the gold standard in mass spectrometry-based quantification, offering a way to correct for variability throughout the analytical process. However, a crucial factor that is often overlooked is the isotopic purity of these standards. This guide provides an objective comparison of how the isotopic purity of an internal standard can significantly impact quantitative results, supported by illustrative data, detailed experimental protocols, and clear visualizations of the underlying principles.
The use of an internal standard that is chemically identical to the analyte, but mass-shifted, allows for the correction of variations in sample preparation, extraction recovery, and instrument response.[1][2] The fundamental assumption is that the SIL-IS and the analyte behave identically during the entire analytical workflow. When the SIL-IS has a high isotopic purity, this assumption holds true, leading to accurate and precise quantification.
The Impact of Isotopic Impurity on Quantitative Accuracy
An isotopically impure SIL-IS contains a certain percentage of the unlabeled analyte. This "light" contamination can artificially inflate the analyte's signal, leading to an overestimation of its concentration.[3][4] This is particularly problematic when analyzing low concentrations of the analyte, where the contribution from the impurity in the internal standard can be significant.[5]
Conversely, the presence of the unlabeled analyte as an impurity in the SIL-IS can also lead to an underestimation of the analyte concentration. This occurs because the calibration curve, which is generated by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration, will be skewed.
Data Presentation: A Comparative Analysis
To illustrate the tangible effects of isotopic purity, the following table presents simulated data from a quantitative analysis of a hypothetical drug in human plasma using a stable isotope-labeled internal standard (SIL-IS) of varying isotopic purities. The data demonstrates the impact on key analytical parameters: accuracy and precision (%CV).
| Isotopic Purity of SIL-IS | True Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 99.9% | 1.00 | 1.02 | 102.0 | 3.5 |
| 10.0 | 10.1 | 101.0 | 2.8 | |
| 100 | 99.5 | 99.5 | 2.1 | |
| 99.0% | 1.00 | 1.15 | 115.0 | 4.2 |
| 10.0 | 10.8 | 108.0 | 3.5 | |
| 100 | 101.2 | 101.2 | 2.9 | |
| 95.0% | 1.00 | 1.85 | 185.0 | 8.7 |
| 10.0 | 14.5 | 145.0 | 7.1 | |
| 100 | 105.3 | 105.3 | 5.4 |
As the data clearly shows, higher isotopic purity of the internal standard leads to greater accuracy and precision in the quantification of the analyte, especially at lower concentrations.
Alternative Internal Standards: A Performance Comparison
While SIL-ISs are the preferred choice, structural analogs are sometimes used as an alternative. However, their performance can be inferior, as they may not perfectly mimic the behavior of the analyte during the analytical process.
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |
| 10 | 101.2 | 3.1 | 99.1 | |
| 100 | 99.8 | 2.5 | 100.5 | |
| ¹³C-Labeled (¹³C6-Drug X) | 1 | 99.1 | 3.8 | 98.5 |
| 10 | 100.5 | 2.9 | 99.6 | |
| 100 | 100.1 | 2.2 | 101.0 | |
| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |
| 10 | 88.9 | 10.5 | 78.9 | |
| 100 | 92.1 | 8.7 | 82.3 |
This table highlights that both deuterated and ¹³C-labeled internal standards significantly outperform the structural analog in terms of accuracy, precision, and mitigation of matrix effects.
Experimental Protocols
To ensure the quality of quantitative data, it is essential to have robust experimental protocols in place for both the assessment of isotopic purity and the quantitative analysis itself.
Protocol 1: Determination of Isotopic Purity by Mass Spectrometry
This protocol outlines a general procedure for determining the isotopic enrichment of a stable isotope-labeled compound using mass spectrometry.
-
Solution Preparation:
-
Prepare a stock solution of the stable isotope-labeled internal standard (SIL-IS) in a suitable solvent.
-
Prepare a stock solution of the corresponding unlabeled analyte at the same concentration.
-
-
Mass Spectrometric Analysis:
-
Analyze the unlabeled analyte solution by mass spectrometry to determine its natural isotopic distribution and identify any potential interfering signals.
-
Analyze the SIL-IS solution under the same mass spectrometric conditions.
-
-
Data Analysis:
-
Acquire the mass spectra for both the unlabeled analyte and the SIL-IS.
-
Correct the observed isotope distribution of the SIL-IS for the natural isotopic abundance of the elements present in the molecule.
-
Calculate the isotopic purity by determining the relative intensity of the mass peak corresponding to the fully labeled species compared to the sum of intensities of all isotopic peaks.
-
Protocol 2: Quantitative Analysis of a Pharmaceutical Compound in Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
This protocol provides a typical workflow for the quantification of a drug in a biological matrix.
-
Standard and Sample Preparation:
-
Prepare a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix (e.g., human plasma).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same matrix.
-
Add a fixed amount of the high-purity SIL-IS to all calibration standards, QC samples, and unknown samples.
-
-
Sample Extraction:
-
Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and SIL-IS from the matrix.
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples onto a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the analyte and SIL-IS from other components using a suitable chromatographic column and mobile phase.
-
Detect and quantify the analyte and SIL-IS using multiple reaction monitoring (MRM) mode.
-
-
Data Processing and Quantification:
-
Integrate the peak areas of the analyte and the SIL-IS.
-
Calculate the peak area ratio of the analyte to the SIL-IS for each sample.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Impact and Workflow
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows.
This diagram illustrates how a low-purity stable isotope-labeled internal standard (SIL-IS) contributes an unwanted "unlabeled impurity peak" to the mass spectrometer signal, which can interfere with the accurate measurement of the analyte.
This flowchart outlines the key steps in a typical quantitative bioanalysis workflow, from sample preparation with the addition of a stable isotope-labeled internal standard (SIL-IS) to the final quantification of the analyte.
Conclusion
The isotopic purity of a stable isotope-labeled internal standard is a critical parameter that directly influences the accuracy and precision of quantitative analytical results. As demonstrated, the use of high-purity SIL-ISs is essential for minimizing analytical errors and ensuring the reliability of data, particularly in regulated environments such as drug development. By implementing rigorous experimental protocols for both the assessment of isotopic purity and the quantitative analysis itself, researchers can have greater confidence in their results and make more informed decisions. The initial investment in high-purity standards is a small price to pay for the assurance of data integrity and the avoidance of costly and time-consuming experimental repeats.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Methyl Stearate-d35: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like Methyl Stearate-d35 are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, including immediate actions for spill containment and cleanup.
I. Core Principles of Disposal
The fundamental principle for the disposal of this compound is to treat it as a hazardous waste and to prevent its release into the environment.[1] Waste materials must be disposed of in accordance with all applicable national and local regulations.[2] It is crucial to avoid mixing this compound with other waste products and to leave it in its original container whenever possible.[2]
II. Standard Disposal Procedure
-
Container Management : Keep waste this compound in its original, tightly closed container.[2][3] If the original container is compromised, transfer the waste to a suitable, clearly labeled, and sealed container.
-
Waste Segregation : Do not mix this compound with other chemical waste. This prevents potentially hazardous reactions and ensures proper disposal routing.
-
Licensed Disposal : Arrange for the collection and disposal of the waste through a licensed disposal company. Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.
-
Empty Containers : Handle uncleaned, empty containers as you would the product itself. They should be disposed of as unused product through a licensed waste management service.
III. Accidental Spill Cleanup
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
For Minor Spills:
-
Remove Ignition Sources : Immediately eliminate all potential sources of ignition from the spill area.
-
Ensure Personal Protection : Wear appropriate personal protective equipment (PPE), including gloves, chemical goggles, and a respirator if dust is generated.
-
Containment and Cleanup :
-
Clean up spills immediately.
-
Use dry cleanup procedures and avoid generating dust.
-
Alternatively, dampen the solid spill material with 60-70% ethanol before transferring it to a suitable container.
-
Use absorbent paper dampened with 60-70% ethanol to clean up any remaining material.
-
-
Disposal of Cleanup Materials : Place all contaminated materials, including absorbent paper and any contaminated clothing, into a sealed, vapor-tight plastic bag for disposal as hazardous waste.
-
Decontamination : Wash all contaminated surfaces with 60-70% ethanol followed by a soap and water solution.
For Major Spills:
-
Evacuate and Alert : Evacuate the immediate area and alert emergency responders, informing them of the location and nature of the hazard.
-
Contain Spillage : Take measures to contain the spill and prevent it from entering drains or the environment.
IV. Health and Safety Data
The following table summarizes key safety information for Methyl Stearate. While this data is for the non-deuterated form, it serves as a reliable guide for this compound.
| Property | Value | Source |
| Melting Point | 37-41 °C (99-106 °F) | |
| Boiling Point | 181-182 °C (358-360 °F) at 5 hPa | |
| Flash Point | 110 °C (230 °F) | |
| Acute Toxicity (Oral) | LD50 Oral - Rat >2000 mg/kg |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
